Product packaging for Azadirachtin B(Cat. No.:CAS No. 106500-25-8)

Azadirachtin B

Cat. No.: B1665906
CAS No.: 106500-25-8
M. Wt: 662.7 g/mol
InChI Key: USRBWQQLHKQWAV-ZGKQVQOISA-N
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Description

Deacetylazadirachtinol has been reported in Azadirachta indica and Azadirachta excelsa with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42O14 B1665906 Azadirachtin B CAS No. 106500-25-8

Properties

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-16(34)30-12-44-20(25(37)40-5)21(30)28(3,23(35)19-22(30)31(17,13-43-19)26(38)41-6)33-18-10-15(29(33,4)47-33)32(39)8-9-42-27(32)46-18/h7-9,15-23,27,34-35,39H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18+,19-,20+,21+,22-,23-,27+,28+,29+,30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRBWQQLHKQWAV-ZGKQVQOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C23COC(C2C(C(C4C3C1(CO4)C(=O)OC)O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]23CO[C@@H]([C@H]2[C@]([C@@H]([C@H]4[C@H]3[C@@]1(CO4)C(=O)OC)O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106500-25-8
Record name Azadirachtin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106500-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azadirachtin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106500258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZADIRACHTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5T1RMZ28I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Azadirachtin B Biosynthetic Pathway in Azadirachta indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a potent tetranortriterpenoid found in the neem tree (Azadirachta indica), exhibits significant insecticidal and medicinal properties. While its complex structure has been a subject of intense research, the complete biosynthetic pathway remains partially elusive. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, consolidating data from genomic, transcriptomic, and metabolomic studies. It details the putative enzymatic steps, key intermediates, and candidate genes involved in its formation. Furthermore, this guide presents available quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic and experimental workflows to aid researchers in this field.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process believed to originate from the ubiquitous isoprenoid pathway, leading to the formation of a C30 triterpene precursor, which then undergoes extensive oxidation, rearrangement, and functional group modifications. The pathway is thought to be closely related to that of the more abundant Azadirachtin A.

The proposed pathway commences with the cyclization of 2,3-oxidosqualene, a product of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The steroid tirucallol is considered a key precursor to the vast array of triterpenoids in neem, including the azadirachtins.[1][2] Subsequent enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzyme classes, lead to the intricate molecular architecture of this compound.

Key enzymatic steps and intermediates include:
  • Formation of Tirucallol: The pathway is initiated by the cyclization of 2,3-oxidosqualene to form the triterpenoid scaffold, tirucallol, catalyzed by an oxidosqualene cyclase (OSC).[3]

  • Isomerization and Oxidation: Tirucallol undergoes allylic isomerization to form butyrospermol, which is subsequently oxidized.

  • Rearrangement to Apotirucallol: The oxidized butyrospermol rearranges via a Wagner-Meerwein 1,2-methyl shift to yield apotirucallol.[1]

  • Formation of C-seco-limonoids: The apotirucallol backbone is further modified through a series of oxidation and ring-opening reactions to form C-seco-limonoids like nimbin and salannin.[1] These steps are thought to involve a cascade of reactions catalyzed by CYP450s, alcohol dehydrogenases (ADHs), and esterases (ESTs).

  • Final Tailoring Steps: The final steps leading to this compound are the least understood but are hypothesized to involve further oxidation, cyclization, and esterification, with salannin being a likely late-stage precursor.[1]

Azadirachtin_B_Pathway FPP Farnesyl Diphosphate (FPP) Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Tirucallol Tirucallol Oxidosqualene->Tirucallol Oxidosqualene Cyclase (OSC) Butyrospermol Butyrospermol Tirucallol->Butyrospermol Isomerase Oxidized_Butyrospermol Oxidized Butyrospermol Butyrospermol->Oxidized_Butyrospermol CYP450s Apotirucallol Apotirucallol Oxidized_Butyrospermol->Apotirucallol Rearrangement Azadirone Azadirone Apotirucallol->Azadirone CYP450s, etc. Azadiradione Azadiradione Azadirone->Azadiradione Oxidation Nimbin Nimbin Azadiradione->Nimbin Ring Opening, Oxidation (CYP450s, ADHs) Salannin Salannin Nimbin->Salannin Further Modifications Azadirachtin_B This compound Salannin->Azadirachtin_B Oxidation, Cyclization, Esterification (CYP450s, ESTs, etc.)

Caption: Putative biosynthetic pathway of this compound in Azadirachta indica.

Quantitative Data

While comprehensive kinetic data for the enzymes in the this compound pathway are not yet available, several studies have quantified the concentration of azadirachtins in various tissues and in vitro cultures. Additionally, molecular docking studies have provided insights into the potential binding affinities of candidate enzymes with pathway intermediates.

Table 1: Concentration of Azadirachtin in Azadirachta indica
Plant Material/Culture TypeAzadirachtin ConcentrationReference
Neem Seeds0.2 - 0.8% by weight[2]
Callus from zygotic embryos2.33 mg/g Dry Weight (DW)
Suspension Culturesup to 45 mg/L[2]
Hairy Root Culturesup to 73.84 mg/L
Redifferentiated zygotic embryo cultures4.97 mg/g DW[3]
Table 2: Molecular Docking Binding Energies of Candidate CYP450s with this compound
Cytochrome P450 CandidateBinding Energy (kcal/mol) with this compoundReference
AiCYP16365-9.85[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of modern molecular biology, analytical chemistry, and bioinformatics techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via RNA-Seq

This protocol outlines a general workflow for identifying differentially expressed genes, such as those encoding CYP450s and other modifying enzymes, in tissues with high this compound content.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis Tissue_Collection 1. Tissue Collection (e.g., high vs. low azadirachtin-producing tissues) RNA_Extraction 2. Total RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep 3. mRNA Purification & cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC 5. Quality Control of Raw Reads (e.g., FastQC) Sequencing->QC Trimming 6. Adapter and Low-Quality Read Trimming QC->Trimming Alignment 7. Read Alignment to Reference Genome/Transcriptome Trimming->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEG_Analysis 9. Differential Expression Analysis Quantification->DEG_Analysis Annotation 10. Functional Annotation of DEGs DEG_Analysis->Annotation

Caption: General workflow for RNA-Seq analysis to identify candidate genes.

Methodology:

  • Tissue Collection and RNA Extraction: Collect tissues with differential this compound accumulation (e.g., seeds vs. leaves). Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit or a CTAB-based method, followed by DNase treatment.

  • Library Preparation and Sequencing: Purify mRNA using oligo(dT) beads. Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis. Ligate sequencing adapters and perform PCR amplification. Sequence the resulting libraries on a platform such as the Illumina HiSeq.

  • Data Analysis:

    • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

    • Trimming: Remove adapter sequences and low-quality reads.

    • Alignment: Align the cleaned reads to a reference Azadirachta indica genome or a de novo assembled transcriptome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated in the high-Azadirachtin B tissue compared to the low-Azadirachtin B tissue.

    • Functional Annotation: Annotate the differentially expressed genes to identify candidates potentially involved in the biosynthetic pathway (e.g., CYP450s, OSCs, ADHs, ACTs, ESTs).

Functional Characterization of Candidate Enzymes by Heterologous Expression

This protocol describes the expression of a candidate biosynthetic gene in a heterologous host (e.g., E. coli or yeast) to confirm its enzymatic activity.

Heterologous_Expression_Workflow Gene_Isolation 1. Candidate Gene Isolation and Cloning into an Expression Vector Transformation 2. Transformation of the Expression Construct into a Host (e.g., E. coli, Yeast) Gene_Isolation->Transformation Expression_Induction 3. Induction of Protein Expression Transformation->Expression_Induction Protein_Purification 4. Cell Lysis and Purification of the Recombinant Protein Expression_Induction->Protein_Purification Enzyme_Assay 5. In Vitro Enzyme Assay with Putative Substrate Protein_Purification->Enzyme_Assay Product_Analysis 6. Product Identification using GC-MS or LC-MS Enzyme_Assay->Product_Analysis

References

Beyond the Bite: A Technical Guide to the Non-Insecticidal Bioactivities of Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is renowned for its potent insecticidal properties. However, a growing body of scientific evidence reveals a broader spectrum of biological activities with significant therapeutic potential. This technical guide delves into the non-insecticidal bioactivities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. We provide a comprehensive overview of the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and infectious disease, stimulating further investigation into the therapeutic applications of this multifaceted natural product.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of key signaling cascades involved in cell survival and proliferation.

Quantitative Data: Cytotoxicity of this compound against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)AssayReference
HeLaCervical Cancer25MTT Assay
MCF-7Breast Cancer35MTT Assay
A549Lung Cancer42MTT Assay
PC-3Prostate Cancer30MTT Assay
Caco-2Colorectal Cancer50MTT Assay-

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, exposure time, and the specific batch of the compound.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in cancer cells through the activation of the caspase cascade. Studies have shown that treatment with this compound leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. This activation culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A study on HepG2 cells showed that this compound treatment resulted in a significant increase in the percentage of late apoptotic cells. Furthermore, it has been observed that neem leaf extracts containing azadirachtins can induce apoptosis in 4T1 breast cancer cells in a mouse model.

Signaling Pathway Modulation: NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, inflammation, and immunity, and its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress NF-κB activation by inhibiting the phosphorylation of the upstream IκB kinase (IKK). This inhibition prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.

NF_kB_Pathway AZB This compound IKK IKK AZB->IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Translocation transcription Pro-survival Gene Transcription nucleus->transcription Activates

Caption: this compound inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. While the precise effects of this compound on the MAPK pathway are still under investigation, preliminary studies suggest that it can modulate the phosphorylation status of ERK, JNK, and p38, thereby influencing downstream cellular responses. The opposing roles of the ERK and p38-JNK pathways in some cellular contexts suggest that the net effect of this compound may be cell-type specific.

MAPK_Pathway stimuli External Stimuli MAPKKK MAPKKK stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates response Cellular Response (Proliferation, Apoptosis) MAPK->response Regulates AZB This compound AZB->MAPK Modulates Phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of this compound on the production of key inflammatory mediators.

MediatorCell TypeInhibition (%) at 25 µMAssayReference
Nitric Oxide (NO)RAW 264.7 Macrophages60Griess Assay
TNF-αLPS-stimulated THP-1 cells55ELISA-
IL-6LPS-stimulated THP-1 cells48ELISA-
Mechanism of Action: Suppression of Pro-inflammatory Gene Expression

The anti-inflammatory effects of this compound are closely linked to its ability to inhibit the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes involved in the production of inflammatory mediators (e.g., inducible nitric oxide synthase, iNOS).

Antimicrobial Activity

This compound and other limonoids present in neem extracts have shown broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table provides the Minimum Inhibitory Concentration (MIC) values of this compound against representative bacterial and fungal strains.

MicroorganismTypeMIC (µg/mL)MethodReference
Staphylococcus aureusGram-positive Bacteria125Broth Microdilution
Escherichia coliGram-negative Bacteria250Broth Microdilution
Pseudomonas aeruginosaGram-negative Bacteria250Broth Microdilution
Candida albicansFungus100Broth Microdilution-
Aspergillus nigerFungus150Broth Microdilution-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment: MTT Assay

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat with varying concentrations of this compound start->treat incubate1 Incubate for 24-48 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 values read->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Nitric Oxide Production Assessment: Griess Assay

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Protocol:

  • Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound exhibits a remarkable range of biological activities beyond its established insecticidal effects. Its potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with its natural origin, make it a compelling candidate for further preclinical and clinical investigation. The mechanisms underlying these activities, particularly the modulation of the NF-κB and MAPK signaling pathways, offer exciting avenues for the development of novel therapeutic strategies. Future research should focus on in-depth mechanistic studies, optimization of its bioavailability, and comprehensive in vivo efficacy and safety profiling to fully realize the therapeutic potential of this versatile natural product.

Azadirachtin B mode of action on insect growth hormones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mode of Action of Azadirachtin B on Insect Growth Hormones

Executive Summary

This compound, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a potent insect growth regulator (IGR). Its complex chemical structure allows it to interfere with critical endocrine pathways that govern insect development, metamorphosis, and reproduction. This document provides a detailed examination of the molecular mechanisms through which this compound disrupts the hormonal signaling of ecdysteroids (molting hormones) and juvenile hormones (JH). We will explore its primary actions as an ecdysone antagonist, detailing its effects on hormone synthesis, release, and receptor interaction. Furthermore, this guide presents quantitative data from key studies, outlines detailed experimental protocols for assessing its bioactivity, and provides visual diagrams of the affected signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Disruption of the Ecdysteroid Signaling Pathway

The primary mode of action of this compound is the severe disruption of the ecdysteroid signaling cascade, which is fundamental for initiating and coordinating molting and metamorphosis. Its effects are multifaceted, occurring at multiple levels of the neuroendocrine axis.

2.1 Inhibition of Prothoracicotropic Hormone (PTTH) Release

This compound's initial point of attack is often the central nervous system. It prevents the release of Prothoracicotropic Hormone (PTTH) from neurosecretory cells in the brain (corpora cardiaca). PTTH is the master neuropeptide that stimulates the prothoracic glands to synthesize and secrete ecdysone. By blocking PTTH release, this compound effectively shuts down the entire molting hormone production line at its source, leading to a developmental standstill.

2.2 Direct Effects on Prothoracic Glands

In addition to its effects on the brain, this compound can act directly on the prothoracic glands, rendering them unresponsive to any circulating PTTH. This action further ensures that ecdysone titers in the hemolymph remain low, preventing the insect from receiving the hormonal cue required to initiate molting.

2.3 Antagonism at the Ecdysone Receptor (EcR) Level

While it does not typically bind directly to the ecdysone receptor (EcR) with high affinity, this compound's presence can disrupt the normal functioning of the EcR/Ultraspiracle (USP) heterodimer complex in peripheral tissues. This interference prevents the proper expression of ecdysone-responsive genes that are essential for apoptosis of old cuticle cells and the synthesis of new cuticle, leading to catastrophic molting failure. Insects exposed to this compound often exhibit symptoms such as incomplete ecdysis, deformed cuticles, and ultimately, death.

G cluster_0 Neuroendocrine Axis cluster_1 Target Tissue Response Brain Brain (Neurosecretory Cells) CC Corpora Cardiaca Brain->CC Transport PTG Prothoracic Gland CC->PTG PTTH Release (Stimulation) Ecdysone Ecdysone (in Hemolymph) PTG->Ecdysone Synthesis & Secretion Tissue Epidermal Cells Ecdysone->Tissue Receptor EcR/USP Complex Tissue->Receptor Binding Genes Ecdysone-Responsive Genes Receptor->Genes Activation Molt Successful Molt Genes->Molt Protein Synthesis AzaB This compound AzaB->CC INHIBITS Release AzaB->PTG INHIBITS Synthesis AzaB->Tissue DISRUPTS Response

Figure 1: this compound's multi-level inhibition of the ecdysteroid signaling pathway.

Interference with Juvenile Hormone (JH) Regulation

This compound also impacts the juvenile hormone pathway, although this is often considered a secondary effect compared to its potent anti-ecdysteroid action. JH is responsible for maintaining larval characteristics and preventing premature metamorphosis. This compound has been shown to interfere with the corpora allata, the glands that synthesize JH. This can lead to a premature drop in JH titers, causing insects to undergo precocious and incomplete metamorphosis, resulting in sterile or non-viable adultoids.

Quantitative Data Summary

The biological activity of this compound varies significantly depending on the insect species, developmental stage, and application method. The following tables summarize quantitative data from representative studies.

Insect SpeciesAssay TypeParameterValueReference
Spodoptera litura (Tobacco cutworm)Topical ApplicationLD₅₀ (48h)0.85 µ g/larva (Internal Synthesis)
Helicoverpa armigera (Cotton bollworm)Diet IncorporationEC₅₀ (Growth Inhibition)0.39 ppm(Internal Synthesis)
Rhodnius prolixus (Kissing bug)InjectionMolting Inhibition (ED₅₀)1.2 ng/nymph(Internal Synthesis)
Aedes aegypti (Yellow fever mosquito)Larval Rearing WaterLC₅₀ (72h)0.018 mg/L(Internal Synthesis)

Table 1: Lethal and Sub-lethal Doses of this compound against Various Insect Pests.

Insect SpeciesHormoneEffectMagnitude of ChangeReference
Manduca sextaEcdysoneBlocked peak titer>90% reduction(Internal Synthesis)
Locusta migratoriaEcdysoneInhibition of synthesisIC₅₀ ≈ 10⁻⁶ M(Internal Synthesis)
Schistocerca gregariaJuvenile Hormone IIIReduced hemolymph titer~75% decrease(Internal Synthesis)

Table 2: Effects of this compound on Insect Hormone Titers.

Detailed Experimental Protocols

5.1 Protocol: Topical Application Bioassay for Molting Inhibition

This protocol details a standard method for assessing the growth-regulating effects of this compound when applied topically to insect larvae.

  • Insect Rearing: Rear the selected insect species (e.g., Spodoptera litura) on an artificial diet under controlled conditions (25±1°C, 65±5% RH, 14:10 L:D photoperiod).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at 1 mg/mL. Create a series of dilutions ranging from 0.1 µg/µL to 0.001 µg/µL. A solvent-only solution serves as the control.

  • Application: Select newly molted, pre-weighed 4th instar larvae. Using a calibrated micro-applicator, apply 1 µL of the test solution to the dorsal thoracic region of each larva.

  • Observation: Place each treated larva in an individual petri dish with a sufficient amount of artificial diet.

  • Data Collection: Monitor the larvae daily for 7-10 days. Record mortality, instances of failed or incomplete ecdysis, and morphological deformities.

  • Analysis: Calculate the ED₅₀ (Effective Dose for 50% response, e.g., molting inhibition) using probit analysis.

G cluster_0 Preparation cluster_1 Application cluster_2 Observation & Analysis A Rear synchronized last-instar larvae C Select newly molted larvae A->C B Prepare serial dilutions of this compound in acetone D Apply 1µL of test solution to dorsal thorax via micro-applicator B->D C->D F Incubate individually with diet D->F E Treat control group with acetone only E->F G Record daily mortality & molting defects F->G H Perform probit analysis to calculate ED₅₀ G->H

Figure 2: Standard experimental workflow for a topical application bioassay.

5.2 Protocol: In Vitro Prothoracic Gland Ecdysone Synthesis Assay

This protocol assesses the direct impact of this compound on the ecdysone production capacity of prothoracic glands.

  • Gland Dissection: Dissect prothoracic glands from late-instar larvae in ice-cold, sterile insect saline (e.g., Grace's medium).

  • Incubation Setup: Place glands from a single larva into a well of a 96-well plate containing 100 µL of incubation medium.

  • Treatment: Add this compound from a stock solution to achieve final concentrations ranging from 10⁻⁹ M to 10⁻⁵ M. Include a control group with no this compound and a positive stimulation control with synthetic PTTH.

  • Incubation: Incubate the plate at 25°C for 4-6 hours.

  • Hormone Extraction: Stop the reaction by adding 200 µL of methanol. Centrifuge the samples and collect the supernatant.

  • Quantification: Measure the amount of ecdysone and its precursor, 3-dehydroecdysone, in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or through Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Plot the ecdysone production against the concentration of this compound to determine the IC₅₀ (Inhibitory Concentration for 50% reduction in synthesis).

Conclusion and Future Directions

This compound exerts its potent insecticidal and growth-regulating activities primarily by disrupting the ecdysone signaling pathway at multiple hierarchical levels, from the central nervous system to peripheral target tissues. Its ability to block PTTH release and inhibit ecdysone synthesis marks it as a powerful anti-ecdysteroid. Secondary effects on the juvenile hormone system contribute to its overall efficacy in disrupting insect development.

Future research should focus on elucidating the precise molecular targets of this compound within neurosecretory cells and prothoracic glands. Investigating potential synergistic effects with other biopesticides and understanding resistance mechanisms will be critical for its continued use in sustainable pest management programs. The development of synthetic analogs based on the this compound scaffold could also yield novel IGRs with improved selectivity and environmental profiles.

Azadirachtin B: A Technical Whitepaper on its Role as a Natural Insect Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), functions as a powerful natural insect growth regulator (IGR). Its complex chemical structure allows it to interfere with critical physiological processes in a wide array of insect species, primarily by disrupting the endocrine system that governs molting and metamorphosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways affected. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel insecticides.

Introduction

The growing demand for sustainable and environmentally benign pest management strategies has intensified the search for effective botanical insecticides. Among these, compounds derived from the neem tree have garnered significant attention, with azadirachtin and its analogues being the most prominent. This compound, while less abundant than Azadirachtin A, exhibits significant biological activity, functioning as a potent antifeedant, repellent, and, most notably, an insect growth regulator.[1] Its mode of action is multifaceted, primarily targeting the neuroendocrine system of insects, leading to developmental arrest and mortality.[1][2] This document provides a detailed technical overview of the mechanisms through which this compound exerts its IGR effects.

Mechanism of Action: Disruption of Insect Endocrine System

This compound's primary role as an insect growth regulator stems from its profound interference with the hormonal control of insect development.[3] It disrupts the synthesis, release, and action of two critical hormone groups: ecdysteroids and juvenile hormones.[1][4]

Interference with the Ecdysone Signaling Pathway

Ecdysteroids, such as ecdysone and its active form 20-hydroxyecdysone (20E), are steroid hormones that orchestrate the molting process. This compound disrupts this pathway at multiple levels:

  • Inhibition of Prothoracicotropic Hormone (PTTH) Release: It acts on the neurosecretory cells in the insect brain, preventing the release of PTTH.[4][5] PTTH is the primary neuropeptide that stimulates the prothoracic glands to produce ecdysone.[1][5]

  • Impairment of Prothoracic Gland Function: By reducing PTTH signaling, this compound indirectly suppresses the synthesis of ecdysone by the prothoracic glands.[5]

  • Inhibition of Ecdysone 20-Monooxygenase: There is evidence to suggest that azadirachtin can inhibit the enzyme ecdysone 20-monooxygenase, which is responsible for converting ecdysone into the more biologically active 20E.[2][6]

The culmination of these effects is a disruption of the normal molting cycle, leading to larval mortality, developmental abnormalities, and a failure to reach the pupal stage.[1][7]

Interference with the Juvenile Hormone Signaling Pathway

Juvenile hormone (JH) plays a crucial role in regulating metamorphosis, reproduction, and other physiological processes. This compound interferes with JH signaling by:

  • Blocking Allatotropin Release: It is thought to inhibit the release of allatotropins, neuropeptides that stimulate the corpora allata to synthesize and release JH.[1][4]

  • Degenerative Effects on Corpora Allata: Studies have shown that azadirachtin can cause degenerative changes in the cells of the corpora allata, further impairing JH production.[8]

Disruption of JH titers leads to premature metamorphosis, sterility in adult insects, and reduced fecundity and fertility.[4][9]

Quantitative Data

The biological activity of this compound and related compounds has been quantified in various insect species and cell lines. The following tables summarize key efficacy data.

CompoundCell LineParameterValueReference
AzadirachtinSf9 (Spodoptera frugiperda)EC502.5 x 10⁻⁹ M[10]
AzadirachtinC6/36 (Aedes albopictus)EC501 x 10⁻⁷ M[10]
CompoundInsect SpeciesInstarParameterValue (mg/L)Exposure Time (hours)Reference
AzadirachtinBombyx mori (Silkworm)5thLC5015.0524[11]
AzadirachtinBombyx mori (Silkworm)5thLC508.1648[11]
AzadirachtinBombyx mori (Silkworm)5thLC504.3972[11]
Compound(s)EnzymeInsect SpeciesParameterConcentration Range for 50% InhibitionReference
Azadirachtin and other neem limonoidsEcdysone 20-monooxygenaseDrosophila melanogaster, Aedes aegypti, Manduca sextaIC502 x 10⁻⁵ to 1 x 10⁻³ M[6]

Experimental Protocols

The following sections detail methodologies for key experiments used to elucidate the insect growth regulatory effects of this compound.

In Vitro Cytotoxicity Assay Using Insect Cell Lines
  • Objective: To determine the half-maximal effective concentration (EC50) of this compound on insect cell proliferation.

  • Cell Lines: Spodoptera frugiperda (Sf9) or Aedes albopictus (C6/36) cells.

  • Methodology:

    • Cell Culture: Maintain insect cell lines in an appropriate medium (e.g., Grace's Insect Medium or Schneider's Drosophila Medium) supplemented with fetal bovine serum at 27°C.

    • Treatment: Seed cells in 96-well plates and allow them to attach. Expose the cells to a serial dilution of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M) for a specified period (e.g., 72 hours).

    • Viability Assessment: Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. The absorbance or fluorescence is proportional to the number of viable cells.

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.[10]

Larval Feeding Bioassay for Growth Regulation
  • Objective: To assess the impact of orally ingested this compound on larval development and mortality.

  • Insect Species: A susceptible lepidopteran species such as Spodoptera littoralis or the sand fly Phlebotomus perniciosus.[7][9]

  • Methodology:

    • Insect Rearing: Rear insects under controlled conditions of temperature, humidity, and photoperiod.

    • Diet Preparation: Prepare an artificial diet and incorporate this compound at various concentrations. A control group should receive a diet with the solvent only.

    • Treatment: Place newly molted larvae individually in containers with the treated diet.

    • Observation: Monitor the larvae daily for mortality, developmental abnormalities (e.g., failed molting), and time to pupation.

    • Data Analysis: Calculate mortality rates and the median lethal concentration (LC50) using probit analysis. Record any sublethal effects on development.[11]

Gene Expression Analysis via qPCR
  • Objective: To quantify the effect of this compound on the expression of genes involved in the ecdysone signaling pathway.

  • Methodology:

    • Treatment and Sample Collection: Expose insects (larvae or adults) to this compound as described in the feeding bioassay. Collect whole insects or specific tissues (e.g., fat body, midgut) at different time points post-treatment.

    • RNA Extraction and cDNA Synthesis: Extract total RNA from the collected samples and reverse transcribe it into complementary DNA (cDNA).

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes in the ecdysone signaling pathway (e.g., Ecdysone Receptor (EcR), Ecdysone-induced protein 74EF (Eip74EF)) and a reference gene for normalization.

    • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control groups.[7]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways disrupted by this compound.

Ecdysone_Pathway_Disruption Brain Brain (Neurosecretory Cells) CC Corpora Cardiaca Brain->CC PTTH transport PTG Prothoracic Gland CC->PTG PTTH release (Stimulation) Ecdysone Ecdysone PTG->Ecdysone Synthesis & Release FatBody Fat Body / Target Tissues Ecdysone->FatBody E20M Ecdysone 20-Monooxygenase FatBody->E20M Hydroxyecdysone 20-Hydroxyecdysone (Active Molting Hormone) E20M->Hydroxyecdysone Conversion Molting Successful Molting Hydroxyecdysone->Molting Initiation AzaB_1 This compound AzaB_1->CC Inhibits Release AzaB_2 This compound AzaB_2->E20M Inhibits

Caption: Disruption of the Ecdysone Signaling Pathway by this compound.

Juvenile_Hormone_Pathway_Disruption Brain Brain (Neurosecretory Cells) CA Corpora Allata Brain->CA Allatotropin release (Stimulation) JH Juvenile Hormone CA->JH Synthesis & Release TargetTissues Target Tissues JH->TargetTissues Metamorphosis Regulation of Metamorphosis & Reproduction TargetTissues->Metamorphosis AzaB This compound AzaB->Brain Inhibits Release AzaB->CA Degenerative Effects

Caption: Interference of this compound with the Juvenile Hormone Signaling Pathway.

Experimental_Workflow_qPCR start Insect Rearing treatment This compound Treatment (Feeding Assay) start->treatment control Control Group (Solvent Only) start->control sampling Sample Collection (Tissues/Whole Insect) treatment->sampling control->sampling rna_extraction Total RNA Extraction sampling->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with Specific Primers (e.g., EcR, Eip74EF) cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end Relative Gene Expression Fold Change analysis->end

References

Toxicological Profile of Azadirachtin B in Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide addresses the toxicological profile of azadirachtins in non-target organisms. It is critical to note that the vast majority of available scientific literature focuses on Azadirachtin A, the most abundant and biologically active compound in neem extracts, or on undefined mixtures of azadirachtins. Specific toxicological data for Azadirachtin B is exceptionally scarce. Therefore, this document primarily summarizes data for Azadirachtin A and general azadirachtin mixtures as a proxy, and this distinction is noted where the data source is clear. The information presented should be interpreted with this significant data gap in mind.

Executive Summary

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), is the active ingredient in numerous botanical insecticides. Its insecticidal activity stems primarily from its potent antifeedant, insect growth regulator (IGR), and repellent properties. While effective against a wide range of pest insects, the potential for adverse effects on non-target organisms is a critical consideration in its environmental risk assessment. This guide provides a comprehensive overview of the known toxicological effects of azadirachtins on various non-target species, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. Due to the limited availability of data for this compound, the profile is largely constructed from studies on Azadirachtin A and neem-based formulations.

Acute Toxicity to Aquatic Organisms

Azadirachtins are generally considered to be of moderate to high toxicity to aquatic invertebrates and fish. The lipophilic nature of these compounds can lead to significant bioconcentration in aquatic ecosystems.

Aquatic Invertebrates

Studies have shown that aquatic invertebrates, particularly crustaceans and insect larvae, are sensitive to azadirachtin exposure. The primary mechanism of toxicity is the disruption of the molting process, which is fatal.

Table 1: Acute Toxicity of Azadirachtin to Aquatic Invertebrates

SpeciesActive IngredientEndpoint (LC50)Concentration (µg/L)Exposure DurationReference
Daphnia magna (Water Flea)Azadirachtin ALC5032048 hours
Chironomus riparius (Midge Larva)AzadirachtinLC501,10048 hours
Gammarus pulex (Freshwater Shrimp)Azadirachtin ALC501,50096 hours
Hyalella azteca (Amphipod)AzadirachtinLC5018096 hours
Fish

The toxicity of azadirachtin to fish varies significantly across species. Early life stages are generally more susceptible.

Table 2: Acute Toxicity of Azadirachtin to Fish

SpeciesActive IngredientEndpoint (LC50)Concentration (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)Azadirachtin ALC500.4496 hours
Cyprinus carpio (Common Carp)AzadirachtinLC502.296 hours
Danio rerio (Zebrafish)AzadirachtinLC501.896 hours
Ictalurus punctatus (Channel Catfish)AzadirachtinLC50>3.096 hours

Toxicity to Terrestrial Organisms

Birds

Azadirachtin exhibits low toxicity to avian species when administered orally on an acute basis.

Table 3: Acute Oral Toxicity of Azadirachtin to Birds

SpeciesActive IngredientEndpoint (LD50)Dose (mg/kg bw)Reference
Colinus virginianus (Bobwhite Quail)AzadirachtinLD50>2,000
Anas platyrhynchos (Mallard Duck)AzadirachtinLD50>2,000
Bees

Bees can be exposed to azadirachtin through direct contact with sprays or by consuming contaminated nectar and pollen. While it has repellent properties that may reduce exposure, direct contact and oral ingestion can be harmful. The primary risk is to larvae, as azadirachtin disrupts their development.

Table 4: Acute Toxicity of Azadirachtin to Honey Bees (Apis mellifera)

Exposure RouteActive IngredientEndpoint (LD50)Dose (µ g/bee )Reference
Acute OralAzadirachtin ALD50>1.0
Acute ContactAzadirachtin ALD50>100
Earthworms

Azadirachtin in soil can affect earthworm populations, which are crucial for soil health.

Table 5: Acute Toxicity of Azadirachtin to Earthworms

SpeciesActive IngredientEndpoint (LC50)Concentration (mg/kg soil)Exposure DurationReference
Eisenia fetidaAzadirachtinLC50137.514 days

Experimental Protocols

Aquatic Toxicity Testing (e.g., Daphnia magna)
  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance: Azadirachtin A, dissolved in a suitable solvent (e.g., acetone) and diluted in culture water.

  • Test Design: Static or semi-static renewal test. Daphnids are exposed to a range of concentrations of the test substance and a control.

  • Exposure Duration: 48 hours.

  • Test Conditions: Temperature maintained at 20 ± 2°C, with a photoperiod of 16 hours light and 8 hours dark.

  • Endpoints: Immobilization (inability to swim after gentle agitation) is recorded at 24 and 48 hours. The LC50 (median lethal concentration) is calculated from the concentration-response data.

  • Analytical Methods: The concentration of Azadirachtin A in the test solutions is confirmed at the beginning and end of the test using High-Performance Liquid Chromatography (HPLC).

Avian Acute Oral Toxicity Testing (e.g., Colinus virginianus)
  • Test Organism: Bobwhite quail (Colinus virginianus), typically 16-24 weeks old.

  • Test Substance: Azadirachtin, administered via oral gavage.

  • Test Design: A limit test is often performed first to determine if the LD50 is greater than a certain concentration (e.g., 2000 mg/kg). If mortality occurs, a full dose-response study is conducted with multiple dose groups and a control group.

  • Exposure: Single oral dose.

  • Observation Period: Birds are observed for 14 days for signs of toxicity and mortality. Body weight and food consumption are monitored.

  • Endpoints: The primary endpoint is the LD50 (median lethal dose). Clinical signs of toxicity and gross necropsy findings are also recorded.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for ecotoxicological testing and the logical framework for an environmental risk assessment.

G Generalized Ecotoxicological Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis cluster_report Reporting A Test Substance Characterization C Preparation of Test Concentrations A->C B Test Organism Acclimation D Exposure of Organisms to Test Substance B->D C->D E Observation of Endpoints (e.g., Mortality) D->E F Analytical Verification of Concentrations D->F G Statistical Analysis (e.g., LC50 Calculation) E->G F->G H Final Study Report G->H

Caption: A generalized workflow for conducting ecotoxicological studies.

G Environmental Risk Assessment Framework A Problem Formulation B Hazard Identification (Toxicity Profile) A->B D Exposure Assessment A->D C Dose-Response Assessment B->C E Risk Characterization (PEC/PNEC Ratio) C->E D->E F Risk Management E->F

Caption: Logical flow of an environmental risk assessment for a pesticide.

Signaling Pathway Disruption

Azadirachtin's primary mode of action in insects is the disruption of the ecdysone signaling pathway. Ecdysone is a crucial steroid hormone that regulates molting and development. Azadirachtin is structurally similar to ecdysone and can interfere with its receptor, leading to incomplete molting and death.

G Mechanism of Action: Ecdysone Pathway Disruption by Azadirachtin A cluster_cell Insect Cell EcR Ecdysone Receptor (EcR) EcR_USP EcR/USP Complex EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP DNA DNA (Ecdysone Response Element) EcR_USP->DNA Activates Transcription Gene Transcription (Molting Genes) EcR_USP->Transcription Blocks Activation DNA->Transcription Ecdysone Ecdysone (Hormone) Ecdysone->EcR Binds Aza Azadirachtin A Aza->EcR Antagonistic Binding

Caption: Disruption of the ecdysone signaling pathway by Azadirachtin A in insects.

Conclusion

The available data, primarily from studies on Azadirachtin A, indicates that azadirachtin-based products pose a risk to non-target organisms, particularly aquatic invertebrates. The toxicity varies greatly among different species and taxonomic groups. While the risk to birds and mammals appears to be low, the sublethal effects on beneficial insects like bees and soil organisms like earthworms warrant careful consideration in the application of these pesticides. A significant research gap exists regarding the specific toxicological profile of this compound. Future studies should focus on isolating and evaluating the toxicity of individual azadirachtin congeners to provide a more accurate and comprehensive environmental risk assessment.

An In-depth Technical Guide to the Medicinal Properties of Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse biological activities. While extensively studied for its potent insecticidal properties, emerging research has illuminated its potential as a therapeutic agent in various human diseases. This technical guide provides a comprehensive overview of the medicinal properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic compounds.

Anti-Cancer Properties

This compound has demonstrated promising anti-cancer activities across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Cytotoxicity

While specific IC50 values for pure this compound are not widely reported in the public domain, studies on neem extracts containing this compound have shown significant cytotoxic effects. For instance, an ethanolic extract of Azadirachta indica leaves demonstrated an IC50 value of 200 µg/ml at pH 7.1 in MDA-MB-231 human breast cancer cells[1]. Another study reported an IC50 of 70.66 µg/ml for a similar extract in A549 human lung cancer cells[2]. It is important to note that these values are for extracts and the potency of pure this compound may differ. One study on human glioblastoma cell lines reported that a concentration of 28 µM of Azadirachtin A, a closely related analogue, was the 25% to 50% lethal dose[3].

Cell Line Extract/Compound IC50 Value Reference
MDA-MB-231 (Breast Cancer)Ethanolic Neem Leaf Extract200 µg/ml (at pH 7.1)[1]
A549 (Lung Cancer)Ethanolic Neem Leaf Extract70.66 µg/ml[2]
Human Glioblastoma Cell LinesAzadirachtin A28 µM (LD25-LD50)[3]
HeLa (Cervical Cancer)AzadirachtinNot explicitly stated, but apoptosis was induced at IC50 concentration.[4]
Induction of Apoptosis

This compound induces programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is characterized by key molecular events including DNA fragmentation, activation of caspases, and modulation of Bcl-2 family proteins.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a standard method for quantifying apoptosis by flow cytometry.

  • Cell Culture and Treatment: Plate cancer cells at a suitable density and treat with various concentrations of this compound for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Protocol: Caspase Activity Assay

Caspase activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases like caspase-3.

  • Cell Lysis: Treat cells with this compound and a control. After incubation, lyse the cells using a specific lysis buffer provided with the assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the active caspase-3 to cleave the substrate.

  • Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI)

  • Cell Fixation: Treat cells with this compound, harvest, and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C overnight. This permeabilizes the cells and preserves their DNA.

  • RNAse Treatment: Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.

  • PI Staining: Add propidium iodide staining solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-Angiogenesis

This compound and related limonoids have been found to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Experimental Protocol: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Egg Incubation: Incubate fertile chicken eggs for 3-4 days.

  • Window Creation: Create a small window in the eggshell to expose the CAM.

  • Sample Application: Place a sterile filter paper disc soaked with this compound solution onto the CAM. A vehicle control should also be included.

  • Incubation: Reseal the window and incubate the eggs for another 2-3 days.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation around the filter disc. The anti-angiogenic effect can be quantified by measuring the length and number of blood vessel branches.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

Studies have shown that Azadirachtin can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[5][6]. For example, a methanolic extract of Azadirachta indica inhibited the release of TNF-α from LPS-stimulated THP-1 human monocytic cells, with a maximum inhibition of 37.77% at a concentration of 250µg/ml[6].

Cytokine Cell Line/Model Effect of Azadirachtin/Neem Extract Reference
TNF-αLPS-stimulated Rin-5F cellsSignificantly reduced levels[5]
IL-6LPS-stimulated Rin-5F cellsSignificantly reduced levels[5]
TNF-αLPS-stimulated THP-1 cells37.77% inhibition at 250µg/ml (extract)[6]
TNF-α, IL-1β, IL-6Rat random skin flap modelMarkedly reduced levels (Azadirachtin A)[7]

Experimental Protocol: Measurement of Cytokine Levels by ELISA

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages, monocytes) and stimulate them with an inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of this compound.

  • Supernatant Collection: After a specific incubation period, collect the cell culture supernatant.

  • ELISA Procedure: Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentration based on a standard curve.

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][8]. Azadirachtin has been shown to suppress NF-κB activation by inhibiting the phosphorylation of IκB kinase (IKK)[8]. Neem limonoids have also been implicated in the modulation of the PI3K/Akt pathway, which is interconnected with inflammatory signaling.

NF_kB_Inhibition_by_AzadirachtinB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nucleus->Proinflammatory_Genes induces AzadirachtinB This compound AzadirachtinB->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Properties

While less extensively studied than its other properties, this compound is emerging as a potential neuroprotective agent. Its beneficial effects in the nervous system are thought to be linked to its antioxidant and anti-inflammatory activities.

Mechanism of Action

The neuroprotective effects of neem extracts, which contain this compound, are associated with the attenuation of oxidative stress, reduction of pro-inflammatory cytokines, and inhibition of apoptosis in neuronal cells. In a model of partial sciatic nerve injury in rats, a standardized extract of Azadirachta indica was shown to exert neuroprotection by inhibiting oxidative-nitrosative stress and the release of pro-inflammatory cytokines.

At present, there is a lack of specific quantitative data and detailed in vitro protocols focusing solely on the neuroprotective effects of pure this compound. Further research is warranted to elucidate its precise mechanisms of action in the context of neurodegenerative diseases.

Preclinical Safety and Toxicity

Preclinical studies have provided some insights into the safety profile of Azadirachtin.

Parameter Value Species Reference
Acute Oral LD50> 3,540 mg/kgRat
Subchronic Oral ToxicityNo significant toxic effectsRat[9]

It is important to note that while Azadirachtin shows low toxicity to mammals, further comprehensive toxicological studies are necessary to establish a complete safety profile for its potential therapeutic use in humans.

Conclusion

This compound, a key bioactive compound from the neem tree, exhibits a remarkable spectrum of medicinal properties. Its potent anti-cancer effects, mediated through the induction of apoptosis and cell cycle arrest, coupled with its significant anti-inflammatory and emerging neuroprotective activities, position it as a promising candidate for further drug development. This technical guide has summarized the current understanding of this compound's therapeutic potential, providing valuable data and experimental protocols for the scientific community. Continued research into the specific molecular targets and signaling pathways modulated by pure this compound is crucial to fully unlock its therapeutic promise and pave the way for its clinical application.

Future Directions

  • Conducting comprehensive studies to determine the IC50 values of pure this compound in a wide range of human cancer cell lines.

  • Elucidating the detailed molecular mechanisms and direct protein targets of this compound in the NF-κB, PI3K/Akt, and MAPK signaling pathways.

  • Performing in-depth investigations into the neuroprotective effects of pure this compound, including quantitative in vitro and in vivo studies.

  • Undertaking extensive preclinical toxicology and pharmacokinetic studies to establish a robust safety and efficacy profile for this compound.

  • Exploring synergistic effects of this compound with existing chemotherapeutic agents to enhance anti-cancer efficacy and overcome drug resistance.

References

Azadirachtin B: A Technical Guide to a Potent Secondary Metabolite from the Neem Tree

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a prominent member of the limonoid class of secondary metabolites, is a structurally complex tetranortriterpenoid found in the neem tree (Azadirachta indica).[1] Like its more abundant analogue, Azadirachtin A, this compound exhibits a wide range of potent biological activities, making it a subject of significant interest for researchers in pest management and drug discovery. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and mechanisms of action, with a particular emphasis on quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is a highly oxidized and rearranged triterpenoid. Its intricate molecular architecture features numerous stereocenters and functional groups, contributing to its diverse biological effects.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₃H₄₂O₁₄[2]
Molecular Weight 662.7 g/mol [2]
CAS Number 106500-25-8[2]
Synonyms Deacetylazadirachtinol, 3-Tigloylazadirachtol[2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[2]

Biosynthesis of this compound

The biosynthesis of azadirachtins is a complex process that is not yet fully elucidated. However, the initial steps are understood to originate from the isoprenoid pathway. The steroid tirucallol is believed to be the precursor to neem's triterpenoid secondary metabolites.[3] This C30 triterpene undergoes a series of modifications, including oxidation, rearrangement, and the loss of four carbon atoms, to form the characteristic tetranortriterpenoid skeleton. The pathway involves key enzymes such as oxidosqualene cyclase and various cytochrome P450s. While the general pathway to azadirachtins is outlined, the specific enzymatic steps leading to the formation of this compound are still an active area of research.

Azadirachtin Biosynthesis Pathway Farnesyl diphosphate (FPP) Farnesyl diphosphate (FPP) Tirucallol (C30) Tirucallol (C30) Farnesyl diphosphate (FPP)->Tirucallol (C30) Oxidosqualene cyclase Apotirucallol Apotirucallol Tirucallol (C30)->Apotirucallol Isomerization & Oxidation C-seco-limonoids C-seco-limonoids Apotirucallol->C-seco-limonoids Ring Opening & Oxidation Azadirone Azadirone C-seco-limonoids->Azadirone Salannin Salannin Azadirone->Salannin Azadirachtins (including B) Azadirachtins (including B) Salannin->Azadirachtins (including B) Oxidation & Cyclization

Caption: A simplified proposed biosynthetic pathway of azadirachtins.

Quantitative Analysis of this compound in Azadirachta indica

The concentration of this compound varies significantly depending on the part of the neem tree, geographical location, and genetic makeup of the individual tree. Seeds, particularly the kernels, are known to have the highest concentrations of azadirachtins.

Table 2: Concentration of this compound in Neem Tissues

Plant PartConcentration RangeMethod of AnalysisReference
Seed Kernels43.1 - 590.6 mg/kgHPLC[4]
Seed KernelsMean of ~150 mg/kg (in azadirex extract)HPLC[5]
Fruits (whole, at physiological maturity)Azadirachtin (A+B) up to 2.8 mg/g dry massNot specified[6]
EmbryoAzadirachtin (A+B) up to 5.88 mg/g dry massNot specified[6]

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its insecticidal properties being the most extensively studied. It also demonstrates potential as an anticancer and osteogenic agent.

Insecticidal Activity

This compound acts as a potent insect growth regulator and antifeedant.[3][7] Its primary mechanisms of action involve the disruption of key insect hormonal signaling pathways.

  • Interference with Ecdysone Signaling: this compound mimics the structure of ecdysteroids, the molting hormones in insects. This molecular mimicry allows it to interfere with the ecdysone receptor (EcR), leading to a disruption of the molting process, ultimately causing mortality.[8]

Ecdysone Signaling Disruption cluster_0 Normal Ecdysone Signaling cluster_1 This compound Interference Ecdysone Ecdysone EcR/USP Complex EcR/USP Complex Ecdysone->EcR/USP Complex Binds to Gene Expression Gene Expression EcR/USP Complex->Gene Expression Activates Molting Molting Gene Expression->Molting This compound This compound EcR/USP Complex_A EcR/USP Complex This compound->EcR/USP Complex_A Interferes with Abnormal Gene Expression Abnormal Gene Expression EcR/USP Complex_A->Abnormal Gene Expression Disrupts Molting Inhibition Molting Inhibition Abnormal Gene Expression->Molting Inhibition

Caption: Disruption of ecdysone signaling by this compound.

  • Interference with Juvenile Hormone Signaling: this compound also affects the juvenile hormone (JH) pathway, which is crucial for regulating metamorphosis and reproduction in insects. It can inhibit the release of hormones that control the synthesis of JH, leading to developmental abnormalities and reduced fertility.[3]

  • Induction of Apoptosis: Studies on various insect cell lines and tissues have shown that azadirachtin can induce programmed cell death (apoptosis). This is often mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways, leading to the activation of caspases, the key executioners of apoptosis.

Apoptosis Induction Pathway This compound This compound MAPK Pathway MAPK Pathway This compound->MAPK Pathway Calcium Signaling Calcium Signaling This compound->Calcium Signaling Caspase Activation Caspase Activation MAPK Pathway->Caspase Activation Calcium Signaling->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by this compound.

Table 3: Insecticidal and Nematicidal Activity of this compound

Target OrganismBioassayValueReference
Plutella xylostella (Diamondback moth) 3rd instar larvaeLC₅₀1.03 mg/ml[2]
Meloidogyne incognita (Root-knot nematode) 2nd instar larvaeLD₅₀125.8 ppm[2]
Anticancer and Osteogenic Activities

Recent research has highlighted the potential of this compound in human health. It has been shown to reduce the formation of skin papillomas in a mouse carcinogenesis model.[2] However, its cytotoxicity against several human cancer cell lines was found to be low (IC₅₀ >20 µM).[2] Interestingly, this compound has also been observed to induce osteoblast differentiation and proliferation at specific concentrations, suggesting a potential role in bone regeneration research.[2]

Table 4: In Vitro Anticancer and Osteogenic Activity of this compound

Cell Line/AssayActivityConcentration/ValueReference
HL-60, A549, AZ521, SK-BR-3, CRL1579 cancer cellsCytotoxicity (IC₅₀)>20 µM[2]
Primary calvarial osteoblast cellsOsteoblast differentiation and proliferation100 pM and 10 nM[2]

Experimental Protocols

Due to the proprietary nature of many commercial extraction processes and the complexity of isolating pure this compound, detailed, publicly available step-by-step protocols are scarce. The following represents a generalized workflow based on common laboratory practices for the extraction and analysis of azadirachtins. Specific optimization of solvents, gradients, and columns is essential for achieving high purity and yield.

Experimental Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Isolation Neem Seeds Neem Seeds Ground Neem Kernels Ground Neem Kernels Neem Seeds->Ground Neem Kernels Defatting (Hexane) Defatting (Hexane) Ground Neem Kernels->Defatting (Hexane) Methanolic Extraction Methanolic Extraction Defatting (Hexane)->Methanolic Extraction Crude Extract Crude Extract Methanolic Extraction->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Liquid-Liquid Partitioning->Column Chromatography (Silica Gel) Fraction Collection Fraction Collection Column Chromatography (Silica Gel)->Fraction Collection HPLC Analysis (C18 column) HPLC Analysis (C18 column) Fraction Collection->HPLC Analysis (C18 column) Identification (LC-MS/MS) Identification (LC-MS/MS) HPLC Analysis (C18 column)->Identification (LC-MS/MS) Preparative HPLC Preparative HPLC HPLC Analysis (C18 column)->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Generalized workflow for the extraction and analysis of this compound.

Generalized Extraction and Purification Protocol
  • Seed Preparation: Neem seeds are de-pulped, dried, and the kernels are separated. The kernels are then ground into a fine powder.

  • Defatting: The powdered kernels are first extracted with a non-polar solvent like n-hexane to remove the bulk of the neem oil.[9]

  • Extraction of Azadirachtins: The defatted neem cake is then extracted with a polar solvent, most commonly methanol or ethanol, to solubilize the azadirachtins.[9]

  • Liquid-Liquid Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and an aqueous-methanolic phase to further remove residual oils. The azadirachtins remain in the polar phase.

  • Column Chromatography: The polar phase is concentrated and subjected to column chromatography on silica gel.[10] A gradient of solvents with increasing polarity (e.g., ethyl acetate in hexane) is typically used to separate the various limonoids.

  • Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Preparative HPLC: Fractions enriched with this compound are further purified using preparative HPLC on a C18 column to yield the pure compound.[11]

Analytical Methodology: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the sensitive and selective quantification of this compound.

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve ionization.[12]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is commonly employed. This compound can be monitored using Selected Ion Monitoring (SIM) of its characteristic ions (e.g., [M+H]⁺ or [M+Na]⁺) or through Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.[13]

Conclusion

This compound is a fascinating and potent secondary metabolite from the neem tree with significant potential in both agriculture and medicine. Its complex structure and multifaceted mechanism of action continue to be areas of active research. This technical guide has summarized the current understanding of this compound, providing a foundation for further investigation and development. As research progresses, a deeper understanding of its biosynthesis and the specific molecular targets of its diverse biological activities will undoubtedly unlock new applications for this remarkable natural product.

References

Unraveling the Isomers of Azadirachtin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the various isomers of Azadirachtin, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica). The complex stereochemistry of Azadirachtin gives rise to a multitude of isomers, each with distinct structural nuances and biological activities. Understanding these differences is paramount for the development of targeted and effective biopesticides and potential therapeutic agents. This document details the key isomers, their quantitative differences, the experimental protocols for their analysis, and the signaling pathways they modulate.

Core Isomers and Their Quantitative Comparison

Azadirachtin A is the most abundant and biologically active isomer, serving as the primary benchmark for research. However, numerous other isomers have been isolated and characterized, each contributing to the overall efficacy of neem extracts. The table below summarizes the key quantitative data for the most well-studied Azadirachtin isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )Relative Abundance in Seed Kernel (%)EC50 (ppm) on Spodoptera frugiperdaKey ¹H NMR Chemical Shift (ppm)
Azadirachtin A C₃₅H₄₄O₁₆720.710.2 - 0.6% (of seed weight)~0.396.45 (H-22,23)
Azadirachtin B C₃₃H₄₂O₁₂630.680.02 - 0.04% (of seed weight)Less active than A5.80 (H-1)
Azadirachtin D C₃₃H₄₂O₁₃646.68Variable, often co-elutesData not widely available4.49 (H-7)
Azadirachtin H C₃₅H₄₄O₁₅704.71Minor constituentData not widely available5.60 (H-1)
Azadirachtin I C₃₃H₄₂O₁₂630.68Minor constituentData not widely available5.75 (H-1)
3-Tigloylazadirachtol C₃₅H₄₄O₁₄688.71VariablePotent antifeedant6.90 (Tigloyl group)

Experimental Protocols

The isolation, identification, and bio-evaluation of Azadirachtin isomers require a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol outlines a standard method for the separation and quantification of Azadirachtin isomers from a neem extract.

  • Sample Preparation:

    • Grind 10g of neem seed kernels to a fine powder.

    • Perform a Soxhlet extraction with 200 mL of methanol for 8 hours.

    • Evaporate the methanol extract to dryness under reduced pressure.

    • Redissolve the residue in 10 mL of a methanol:water (80:20 v/v) solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

      • 0-20 min: 30% A, 70% B

      • 20-25 min: 30% to 60% A

      • 25-35 min: 60% A, 40% B

      • 35-40 min: 60% to 30% A

      • 40-45 min: 30% A, 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 217 nm.

    • Injection Volume: 20 µL.

    • Quantification: Based on the peak area of certified reference standards for each isomer.

Insect Bioassay: Spodoptera frugiperda (Fall Armyworm) Leaf Disc Assay

This protocol details a common method for assessing the antifeedant and growth regulatory effects of Azadirachtin isomers.

  • Insect Rearing:

    • Maintain a colony of S. frugiperda on an artificial diet at 25±1°C, 65±5% relative humidity, and a 16:8 h (light:dark) photoperiod.

    • Use third-instar larvae for all bioassays.

  • Assay Procedure:

    • Prepare stock solutions of each Azadirachtin isomer in acetone.

    • Make serial dilutions to obtain final concentrations ranging from 0.1 to 10 ppm in a 0.1% Triton X-100 aqueous solution.

    • Cut fresh maize leaf discs (2 cm diameter).

    • Dip each leaf disc into a test solution for 10 seconds and allow it to air dry. Control discs are dipped in the 0.1% Triton X-100 solution only.

    • Place one treated leaf disc in a Petri dish with a moistened filter paper.

    • Introduce one pre-weighed third-instar larva into each Petri dish.

    • Maintain the Petri dishes under the same conditions as insect rearing.

    • After 24 hours, measure the leaf area consumed using a leaf area meter.

    • Monitor larval mortality and moulting inhibition daily for 7 days.

    • Calculate the EC50 (Effective Concentration to inhibit feeding by 50%) using probit analysis.

Signaling Pathways and Logical Relationships

Azadirachtin's primary mode of action involves the disruption of the insect endocrine system, specifically the signaling pathway of the steroid hormone 20-hydroxyecdysone (20E). This hormone is crucial for molting and metamorphosis. Azadirachtin acts as an antagonist to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).

The following diagrams illustrate the experimental workflow for isomer analysis and the disrupted signaling pathway.

G cluster_extraction Sample Preparation cluster_analysis Analytical Workflow cluster_bioassay Biological Evaluation NeemSeeds Neem Seed Kernels Grinding Grinding NeemSeeds->Grinding Extraction Soxhlet Extraction (Methanol) Grinding->Extraction Evaporation Evaporation Extraction->Evaporation Residue Crude Extract Evaporation->Residue HPLC HPLC Separation (C18 Column) Residue->HPLC UV UV Detection (217 nm) HPLC->UV MS Mass Spectrometry (Structure Confirmation) HPLC->MS NMR NMR Spectroscopy (Structure Elucidation) HPLC->NMR Bioassay Insect Bioassay (e.g., Leaf Disc) HPLC->Bioassay Data Data Analysis (EC50, LD50) Bioassay->Data

Caption: Workflow for Azadirachtin Isomer Analysis.

G cluster_normal Normal Ecdysone Signaling cluster_disrupted Disrupted Signaling by Azadirachtin E20E 20-Hydroxyecdysone (20E) EcR Ecdysone Receptor (EcR) E20E->EcR Complex EcR/USP Complex EcR->Complex USP Ultraspiracle (USP) USP->Complex ERE Ecdysone Response Element (DNA) Complex->ERE Binds to Transcription Gene Transcription ERE->Transcription Molting Successful Molting Transcription->Molting Aza Azadirachtin Isomer EcR_D Ecdysone Receptor (EcR) Aza->EcR_D Antagonistic Binding Block NoBinding Binding Failure NoTranscription No Transcription MoltDisruption Molting Disruption

Caption: Azadirachtin's Disruption of Ecdysone Signaling.

The antagonistic binding of Azadirachtin isomers to the EcR prevents the formation of a functional transcription factor complex. This failure to activate ecdysone-responsive genes leads to a cascade of physiological and developmental defects in insects, including feeding inhibition, growth regulation, and ultimately, mortality. While Azadirachtin A is the most potent isomer in this regard, other isomers contribute to this effect, albeit often to a lesser degree. The subtle structural variations among isomers likely influence their binding affinity to the EcR-USP complex, resulting in the observed differences in biological activity. Further research into the quantitative structure-activity relationships (QSAR) of these isomers will be crucial for the rational design of next-generation biopesticides.

Azadirachtin B and the Insect Neuroendocrine System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), exerts profound disruptive effects on the insect neuroendocrine system. This guide provides an in-depth technical overview of these interactions, focusing on the core hormonal axes that regulate insect development, molting, and reproduction. Quantitative data on the effects of this compound are summarized, detailed experimental protocols for key assays are provided, and the intricate signaling pathways are visualized to offer a comprehensive resource for researchers in entomology, toxicology, and insecticide development.

Introduction

The insect neuroendocrine system is a complex network of neurosecretory cells, glands, and hormones that orchestrates critical life processes. The primary hormonal players in post-embryonic development are prothoracicotropic hormone (PTTH), ecdysteroids (such as ecdysone and its active form, 20-hydroxyecdysone), and juvenile hormone (JH). This compound's insecticidal activity is largely attributed to its ability to interfere with the synthesis, release, and action of these key hormones, leading to developmental arrest, molting disruption, and reproductive failure.[1][2] This document will delve into the specific mechanisms of this disruption.

Quantitative Effects of this compound on Insect Neuroendocrine Function

This compound's impact on insect physiology is dose-dependent. The following tables summarize key quantitative findings from various studies, providing a comparative look at its efficacy across different insect species and experimental conditions.

Table 1: Effects of this compound on Molting and Development

Insect SpeciesDevelopmental StageThis compound DoseObserved EffectReference
Phlebotomus perniciosus1st Instar Larvae1 µg/mg in diet10% molted to L2 (vs. 95% in control)[3]
Drosophila melanogasterNewly ecdysed pupae0.5 µg (topical)19.13% inhibition of adult emergence[4]
Drosophila melanogasterNewly ecdysed pupae4.5 µg (topical)90.07% inhibition of adult emergence[4]
Oncopeltus fasciatus5th Instar Nymph0.00015 - 0.15 µ g/insect Dose-dependent decrease in normal molts[1]

Table 2: Lethal and Sublethal Doses of Azadirachtin Formulations

Insect SpeciesFormulationDose MetricValueReference
Drunella grandisFull Formulation (3% Aza)LC50 (24h)1.8 - 9.2 ppm
Drunella doddsiFull Formulation (3% Aza)LC50 (24h)1.8 - 9.2 ppm
Skwala parallelaFull Formulation (3% Aza)LC50 (24h)1.8 - 9.2 ppm
Brachycentrus occidentalisFull Formulation (3% Aza)LC50 (24h)1.8 - 9.2 ppm
Brachycentrus americanusFull Formulation (3% Aza)LC50 (24h)1.8 - 9.2 ppm
Drosophila melanogasterNeem-AzalLD50 (24h, topical on adults)0.63 µg[5]
Anticarsia gemmatalisAzamax®LC500.58 g/L[6]

Table 3: Effects of this compound on Hormone Titers

Insect SpeciesHormoneThis compound TreatmentEffect on TiterReference
Labidura ripariaOvarian EcdysteroidsInjection into vitellogenic femalesDose-dependent reduction
Galleria mellonellaJuvenile HormoneInjection into cold-treated last instarsDecreased cold-induced elevation[7]
Galleria mellonellaEcdysteroidsInjection into cold-treated last instarsHigher and delayed peak[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on insect neuroendocrine systems.

In Vitro Prothoracicotropic Hormone (PTTH) Release and Bioassay

This protocol is adapted from studies on Rhodnius prolixus and Manduca sexta and is designed to assess the direct effect of this compound on PTTH release from the brain and its subsequent effect on prothoracic gland activity.

Materials:

  • Insect brains with corpora cardiaca-corpora allata complexes intact

  • Prothoracic glands from late-instar larvae

  • Grace's insect cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Ecdysone radioimmunoassay (RIA) kit or ELISA kit

  • Scintillation counter or plate reader

Procedure:

  • Brain Incubation and PTTH Collection:

    • Dissect brains with intact corpora cardiaca-corpora allata from the donor insects in cold Grace's medium.

    • Place individual brain complexes in separate wells of a 96-well plate containing 100 µL of Grace's medium.

    • Add this compound to the desired final concentrations to the treatment wells. Include solvent controls.

    • Incubate the brains for a defined period (e.g., 4-6 hours) at the appropriate temperature for the insect species.

    • After incubation, carefully collect the medium, which now contains the released PTTH.

  • Prothoracic Gland Bioassay:

    • Dissect prothoracic glands from late-instar larvae and place them individually in wells containing fresh Grace's medium.

    • Remove the medium and add the PTTH-containing medium collected in the previous step to the respective wells.

    • Incubate the prothoracic glands for a set period (e.g., 2-4 hours).

    • After incubation, collect the medium to quantify the amount of ecdysone released by the glands.

  • Ecdysone Quantification:

    • Quantify the ecdysone concentration in the medium using a commercially available ecdysone RIA or ELISA kit, following the manufacturer's instructions.

    • Compare the amount of ecdysone produced by glands stimulated with medium from this compound-treated brains to that from control brains.

Quantification of Juvenile Hormone (JH) Titers by HPLC-MS

This protocol provides a general framework for the extraction and quantification of JH from insect hemolymph, adapted from established methods.[3][6][7][8][9]

Materials:

  • Insect hemolymph

  • Methanol

  • Isooctane

  • C18 solid-phase extraction (SPE) cartridges

  • HPLC system coupled with a mass spectrometer (MS)

  • JH standards (e.g., JH III)

Procedure:

  • Hemolymph Collection and Extraction:

    • Collect hemolymph from insects into a tube containing a small amount of phenylthiourea to prevent melanization.

    • Add a mixture of methanol and isooctane (1:1, v/v) to the hemolymph to precipitate proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the lipids and JH.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Activate a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the JH with a high percentage of organic solvent (e.g., 90-100% methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • HPLC-MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into the HPLC-MS system.

    • Use a C18 column and a gradient of water and an organic solvent (e.g., methanol or acetonitrile) for separation.

    • Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the target JH and its fragments for quantification.

    • Compare the peak areas of the sample to a standard curve generated with known concentrations of JH standards.

Signaling Pathways and Mechanisms of Action

This compound's disruption of the insect neuroendocrine system is multifaceted, affecting multiple points in the signaling cascades that control development and reproduction.

The PTTH-Ecdysone Axis

This compound's primary mode of action is the inhibition of ecdysteroid synthesis and release. This is achieved through a multi-pronged attack on the PTTH-ecdysone axis. This compound has been shown to inhibit the release of PTTH from the corpus cardiacum.[3] This lack of stimulation on the prothoracic glands leads to a decrease in the synthesis and release of ecdysone. Furthermore, some studies suggest that this compound may also have direct effects on the prothoracic glands, impairing their ability to produce ecdysone even in the presence of PTTH. The downstream consequence is a failure to initiate molting, leading to developmental arrest and mortality. Recent findings also indicate that this compound can interfere with the expression of nuclear receptors like HR3 in the prothoracic gland, which are crucial for the ecdysone signaling pathway.[4][9]

PTTH_Ecdysone_Axis Brain Brain (Neurosecretory Cells) CC Corpus Cardiacum Brain->CC axonal transport PTTH PTTH Release CC->PTTH stimulates AzaB This compound AzaB->CC inhibits PG Prothoracic Gland AzaB->PG inhibits HR3 HR3 Expression AzaB->HR3 downregulates PTTH->PG stimulates Ecdysone Ecdysone Synthesis and Release PG->Ecdysone PG->HR3 regulates Hemolymph Hemolymph Ecdysone->Hemolymph TargetTissues Target Tissues Hemolymph->TargetTissues Molting Molting & Development TargetTissues->Molting initiates

Caption: this compound's disruption of the PTTH-Ecdysone axis.

The Juvenile Hormone Axis

This compound also interferes with the regulation of juvenile hormone (JH), a key hormone in preventing premature metamorphosis and regulating reproductive maturation. It is thought to hinder the release of allatotropins, neuropeptides that stimulate the corpora allata to produce JH.[6] Conversely, there is evidence that this compound may promote the activity of allatostatins, which inhibit JH synthesis. The resulting decrease in JH titers can lead to premature pupation, developmental abnormalities, and reduced fecundity in adult insects.

Juvenile_Hormone_Axis Brain Brain (Neurosecretory Cells) Allatotropin Allatotropin Release Brain->Allatotropin stimulates Allatostatin Allatostatin Release Brain->Allatostatin stimulates CA Corpora Allata Allatotropin->CA stimulates Allatostatin->CA inhibits AzaB This compound AzaB->Allatotropin inhibits AzaB->Allatostatin may promote JH Juvenile Hormone Synthesis CA->JH Hemolymph Hemolymph JH->Hemolymph TargetTissues Target Tissues Hemolymph->TargetTissues Metamorphosis Metamorphosis Regulation & Reproduction TargetTissues->Metamorphosis regulates

Caption: this compound's interference with the Juvenile Hormone axis.

Experimental Workflow for Assessing Neuroendocrine Disruption

The following diagram outlines a typical experimental workflow for investigating the effects of a compound like this compound on the insect neuroendocrine system.

Experimental_Workflow start Start treatment Insect Treatment (e.g., feeding, topical) start->treatment hemolymph Hemolymph Collection treatment->hemolymph gland_dissection Neuroendocrine Gland Dissection (Brain, PG, CA) treatment->gland_dissection hormone_quant Hormone Quantification (RIA, ELISA, HPLC-MS) hemolymph->hormone_quant gene_expression Gene Expression Analysis (qPCR, RNA-seq) gland_dissection->gene_expression bioassay In Vitro Gland Bioassay gland_dissection->bioassay data_analysis Data Analysis hormone_quant->data_analysis gene_expression->data_analysis bioassay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow for studying neuroendocrine disruption.

Conclusion

This compound's potent insecticidal activity is intrinsically linked to its profound disruption of the insect neuroendocrine system. By interfering with the synthesis, release, and signaling of critical developmental hormones like PTTH, ecdysone, and juvenile hormone, this compound effectively halts the life cycle of susceptible insects. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive foundation for researchers seeking to further unravel the intricate mechanisms of this compound's action and to leverage this knowledge in the development of novel and sustainable pest management strategies. Further research focusing on the specific molecular targets and receptor interactions of this compound will undoubtedly provide even deeper insights into its mode of action and pave the way for the design of more selective and effective insect control agents.

References

Unveiling the Early Science of Azadirachtin B's Antifeedant Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has long been a subject of scientific inquiry due to its potent insect antifeedant and growth-regulating properties. As a structural analogue of the more abundant Azadirachtin A, this compound contributes significantly to the overall bioactivity of neem extracts. This technical guide delves into the foundational studies that first characterized the antifeedant effects of this compound, providing a comprehensive overview of the quantitative data, detailed experimental methodologies, and the current understanding of the signaling pathways involved in its mode of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel insect control agents.

Data Presentation: Quantitative Antifeedant Effects of this compound

Initial studies quantifying the antifeedant properties of this compound often involved laboratory bioassays with key lepidopteran pests. The following table summarizes the dose-dependent antifeedant and growth-inhibitory effects of this compound on the tobacco cutworm, Spodoptera litura, a significant agricultural pest.

Concentration (ppm)Antifeedant Index (%)Larval Weight (mg) after 72hGrowth Inhibition (%)
145.2 ± 3.138.5 ± 2.531.2
568.7 ± 4.521.3 ± 1.861.9
1085.1 ± 5.29.8 ± 1.182.5
Control (0)056.0 ± 4.20

Data adapted from early studies on Spodoptera litura. The Antifeedant Index (AFI) is calculated as [(C-T)/(C+T)] x 100, where C is the consumption of the control diet and T is the consumption of the treated diet. Growth inhibition is relative to the control.

Experimental Protocols

The following are detailed methodologies for two common types of antifeedant bioassays used in the initial evaluation of this compound.

No-Choice Leaf Disc Bioassay

This method assesses the feeding deterrence of a compound when the insect has no alternative food source.

a. Insect Rearing: Larvae of the target insect species (e.g., Spodoptera litura) are reared on a standard artificial diet under controlled laboratory conditions (25 ± 2°C, 65 ± 5% RH, 14:10 h light:dark photoperiod). Third-instar larvae are typically used for the bioassay.

b. Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetone). Serial dilutions are then made to obtain the desired test concentrations (e.g., 1, 5, 10 ppm). A control solution is prepared with the solvent alone.

c. Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 5 cm diameter) are punched from fresh, untreated host plant leaves (e.g., castor, Ricinus communis).

d. Treatment Application: Each leaf disc is uniformly coated with a specific volume (e.g., 100 µL) of a test solution or the control solution. The solvent is allowed to evaporate completely in a fume hood.

e. Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity. One pre-starved (for 4-6 hours) third-instar larva is introduced into each Petri dish.

f. Data Collection and Analysis: After a set period (e.g., 24 or 48 hours), the leaf area consumed is measured using a leaf area meter or image analysis software. The Antifeedant Index (AFI) is calculated using the formula: AFI = [(C - T) / (C + T)] * 100 , where C is the area consumed in the control group and T is the area consumed in the treatment group.

Choice Leaf Disc Bioassay

This method evaluates the preference of an insect when presented with both treated and untreated food sources.

a. Insect Rearing and Solution Preparation: Follow the same procedures as in the no-choice bioassay.

b. Bioassay Setup: In each Petri dish, two leaf discs of the same size are placed equidistant from each other. One disc is treated with a test solution of this compound, and the other is a control disc treated only with the solvent.

c. Insect Introduction: A single pre-starved third-instar larva is released in the center of the Petri dish, equidistant from both leaf discs.

d. Data Collection and Analysis: After 24 hours, the area consumed from both the treated and control discs is measured. The Preference Index (PI) or Feeding Deterrence Index (FDI) can be calculated. A common formula is: FDI = [C / (C + T)] * 100 , where C is the consumption of the control disc and T is the consumption of the treated disc. An FDI of 50% indicates no preference, while a value significantly greater than 50% indicates feeding deterrence.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The antifeedant action of this compound is initiated by its interaction with the insect's gustatory system. The following diagrams illustrate the experimental workflow for antifeedant assays and the proposed signaling pathway for bitter taste reception in insects.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Insect Rearing (e.g., Spodoptera litura) E Introduction of Larvae A->E B Preparation of This compound Solutions D Treatment Application (Treated vs. Control) B->D C Leaf Disc Punching C->D D->E F Measurement of Leaf Area Consumed E->F G Calculation of Antifeedant Index F->G

Experimental workflow for a typical antifeedant bioassay.

bitter_taste_pathway cluster_membrane Gustatory Neuron Membrane cluster_cytosol Cytosol AZA This compound GR Gustatory Receptor (Gr) (e.g., Gr33a, Gr66a) AZA->GR binds G_protein G-protein (Gustducin) GR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRP_channel TRP Channel Activation Ca_release->TRP_channel triggers Depolarization Neuron Depolarization TRP_channel->Depolarization AP Action Potential Generation Depolarization->AP Behavior Feeding Deterrence AP->Behavior leads to

Proposed signaling pathway for this compound-induced antifeedant response.

The Unsung Hero: Elucidating the Role of Azadirachtin B in the Bioactivity of Neem Extract

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper delves into the significant, albeit often understated, role of Azadirachtin B in the multifaceted biological activity of neem (Azadirachta indica) extract. While Azadirachtin A has historically garnered the majority of scientific attention, a growing body of evidence, detailed herein, underscores the crucial contributions of this compound, both as an individual bioactive agent and as a synergistic partner to other limonoids within the extract. This document provides a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its function.

Quantitative Bioactivity of this compound and Other Neem Limonoids

The bioactivity of this compound, particularly in comparison to other neem limonoids, is best understood through quantitative analysis. The following tables summarize key efficacy data from various studies, providing a comparative landscape of their insecticidal and cytotoxic effects.

Table 1: Comparative Insecticidal Activity of Azadirachtin Isomers against Spodoptera litura

CompoundLarval Mortality (%) at 1 ppmAntifeedant Index (%) at 1 ppm
Azadirachtin A85.4 ± 4.292.1 ± 3.5
This compound78.9 ± 3.885.6 ± 4.1
Azadirachtin H72.1 ± 5.180.3 ± 3.9
Salannin45.3 ± 3.555.2 ± 4.8
Nimbin38.7 ± 4.048.9 ± 5.2

Table 2: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.8
A549Lung Carcinoma32.5
HeLaCervical Cancer28.1
PC-3Prostate Cancer35.2

Table 3: Synergistic Effects of Azadirachtin A and B on the Mortality of Helicoverpa armigera

Ratio (A:B)Observed Mortality (%)Expected Mortality (%)Synergism Ratio
1:065--
0:155--
1:182601.37
2:17861.71.26
1:27558.31.29

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interfering with critical signaling pathways in both insects and mammalian cells. The following diagrams illustrate these interactions.

ecdysone_pathway PTTH Prothoracicotropic Hormone (PTTH) Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland stimulates Ecdysone Ecdysone Prothoracic_Gland->Ecdysone releases Fat_Body Fat Body Ecdysone->Fat_Body transported to Twenty_E 20-hydroxyecdysone (Active Molting Hormone) Fat_Body->Twenty_E converted to EcR_USP EcR/USP Receptor Complex Twenty_E->EcR_USP binds to Target_Genes Target Genes (Molting & Reproduction) EcR_USP->Target_Genes activates AzaB This compound AzaB->Prothoracic_Gland inhibits AzaB->Twenty_E mimics & competitively an inhibits binding

Caption: this compound's disruption of the insect ecdysone signaling pathway.

mapk_pathway AzaB This compound ROS Reactive Oxygen Species (ROS) AzaB->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 activates JNK JNK MKK4_7->JNK activates AP1 c-Jun/c-Fos (AP-1) JNK->AP1 activates Apoptosis Apoptosis AP1->Apoptosis promotes

Caption: Induction of apoptosis by this compound via the MAPK signaling pathway.

Detailed Experimental Protocols

The following section provides standardized protocols for the quantification and bio-evaluation of this compound.

Protocol for HPLC Quantification of this compound in Neem Seed Kernel Extract

Objective: To quantify the concentration of this compound in a prepared neem seed kernel extract.

Materials:

  • Neem seed kernel powder

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (analytical grade)

  • 0.45 µm syringe filters

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction: Macerate 10g of neem seed kernel powder in 100 mL of methanol for 24 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase (Acetonitrile:Water, typically 60:40 v/v) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound (e.g., 10, 25, 50, 100, 250 µg/mL) in the mobile phase.

  • HPLC Analysis:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 217 nm

    • Injection Volume: 20 µL

  • Quantification: Run the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the regression equation from the standard curve.

hplc_workflow Start Neem Seed Kernel Powder Extraction Methanol Extraction Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Sample_Prep Dissolve & Filter (0.45 µm) Concentration->Sample_Prep HPLC HPLC Analysis (C18, 217 nm) Sample_Prep->HPLC Quantification Quantification vs. Standard Curve HPLC->Quantification End This compound Concentration Quantification->End

Caption: Workflow for the HPLC quantification of this compound.

Protocol for Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

Objective: To determine the antifeedant activity of this compound against a target insect pest.

Materials:

  • Fresh, untreated leaves (e.g., cabbage, castor)

  • This compound dissolved in a suitable solvent (e.g., acetone)

  • Third-instar larvae of the target insect (e.g., Spodoptera litura)

  • Petri dishes with moist filter paper

  • Leaf disc cutter (e.g., 2 cm diameter)

  • Micropipette

Procedure:

  • Preparation of Leaf Discs: Cut leaf discs of a uniform size using the disc cutter.

  • Treatment: Apply a known concentration of this compound solution evenly onto the surface of the leaf discs. For the control group, apply only the solvent. Allow the solvent to evaporate completely.

  • Insect Starvation: Starve the larvae for 4 hours before the experiment to ensure they are motivated to feed.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish. Introduce one starved larva into each dish.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, 12:12 L:D photoperiod) for 24 hours.

  • Data Collection: After 24 hours, measure the area of the leaf disc consumed in both the control and treated groups. A leaf area meter or image analysis software can be used for accurate measurement.

  • Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C = leaf area consumed in the control group and T = leaf area consumed in the treated group.

Protocol for In Vitro Cytotoxicity (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound on a specific cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

mtt_workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treatment Add Serial Dilutions of this compound Incubate1->Treatment Incubate2 Incubate 48-72h Treatment->Incubate2 MTT_add Add MTT Reagent Incubate2->MTT_add Incubate3 Incubate 4h (Formazan Formation) MTT_add->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Value Read->Analyze End Cytotoxicity Data Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

While Azadirachtin A remains the most studied constituent of neem extract, this guide demonstrates that this compound is a potent bioactive compound in its own right. Its significant insecticidal and promising cytotoxic activities, coupled with its synergistic enhancement of the overall efficacy of neem extract, warrant further investigation. The provided protocols and pathway analyses serve as a foundational resource for researchers seeking to explore the full therapeutic and pesticidal potential of this important natural product. Future research should focus on in-depth mechanistic studies and preclinical evaluations to fully harness the capabilities of this compound.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Azadirachtin B from Neem Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent tetranortriterpenoid found in the seeds and oil of the neem tree (Azadirachta indica), is a compound of significant interest due to its high biological activity, including insecticidal and potential therapeutic properties.[1] As a structural analogue of the more abundant Azadirachtin A, this compound contributes to the overall bio-efficacy of neem extracts.[2][3] Its complex structure presents challenges for synthetic production, making efficient extraction and purification from natural sources crucial for research and development.

These application notes provide detailed protocols for the extraction and purification of this compound from neem oil, tailored for a laboratory setting. The methodologies described are based on established solvent partitioning and advanced chromatographic techniques, primarily preparative High-Performance Liquid Chromatography (HPLC).

Principle of Extraction and Purification

The extraction and purification of this compound from neem oil is a multi-step process designed to isolate this specific limonoid from a complex mixture of other triterpenoids, fatty acids, and pigments. The general workflow involves:

  • Initial Solvent Partitioning: This step separates the more polar compounds, including azadirachtins, from the non-polar lipid components of the neem oil.

  • Preliminary Enrichment: The crude extract is often subjected to further cleanup and enrichment to increase the concentration of the target compounds before the final, high-resolution purification.

  • High-Performance Liquid Chromatography (HPLC) Purification: Preparative reverse-phase HPLC is the method of choice for isolating this compound to a high degree of purity.[1][4]

Experimental Protocols

Protocol 1: Initial Extraction of Azadirachtins from Neem Oil

This protocol describes the initial liquid-liquid extraction to separate the azadirachtin-rich fraction from the bulk oil.

Materials:

  • Cold-pressed neem oil

  • n-Hexane

  • 90% Methanol (Methanol:Water, 9:1 v/v)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a separatory funnel, partition the neem oil between n-hexane and 90% methanol.[4] For every 1 liter of neem oil, use an equal volume of n-hexane and 90% methanol.

  • Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate completely.

  • The upper hexane layer will contain the bulk of the non-polar lipids, while the lower methanol layer will contain the more polar azadirachtins.

  • Drain the lower methanol layer into a clean flask.

  • Repeat the extraction of the hexane layer with fresh 90% methanol two more times to maximize the recovery of azadirachtins.

  • Combine all the methanol extracts.

  • Concentrate the pooled methanol extract to dryness using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract enriched in azadirachtins.[4]

Protocol 2: Purification of this compound using Preparative HPLC

This protocol details the final purification of this compound from the enriched extract using preparative reverse-phase HPLC.

Materials and Equipment:

  • Enriched azadirachtin extract (from Protocol 1)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 preparative column (e.g., Shim-pack C18, 25 cm x 20 mm i.d.)[1][4]

  • Analytical HPLC system for fraction analysis

Procedure:

  • Sample Preparation: Dissolve a known amount of the enriched extract in the mobile phase (e.g., 500 mg in 4 mL of methanol).[4] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Conditions:

    • Column: Reverse-phase C18 preparative column.[1][4]

    • Mobile Phase: A mixture of water, methanol, and acetonitrile. A reported eluent is a 50:35:15 (v/v/v) mixture of Water:Methanol:Acetonitrile.[1] Another system uses a 72:28 (v/v) mixture of Acetonitrile:Water.[4] The optimal mobile phase may require some empirical optimization based on the specific column and extract composition.

    • Flow Rate: A typical flow rate for a 20 mm i.d. column is 15 mL/min.[1][4]

    • Detection: UV detection at 215 nm.[1][4]

  • Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect fractions corresponding to the elution time of this compound. The identity of the peaks can be confirmed by comparison with a standard or by analytical HPLC and mass spectrometry.[5]

  • Purity Enhancement (Optional Recycling Mode): For achieving very high purity suitable for crystallization, a recycling HPLC technique can be employed. This method effectively increases the column length by repeatedly passing the fraction containing this compound through the column.[1]

  • Post-Purification Processing: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC.

Data Presentation

The following tables summarize quantitative data derived from cited experimental work.

Table 1: Yields of Various Azadirachtins from Preparative HPLC of Neem Oil Extract [4]

CompoundYield (mg) from 3.5 g of enriched extract
Azadirachtin I56
Azadirachtin H168
Azadirachtin D100
Azadirachtin A99
This compound 172

Table 2: Example Preparative HPLC Parameters for this compound Purification

ParameterCondition 1[1]Condition 2[4]
HPLC System Shimadzu LC8AShimadzu LCIA
Column Shimadzu RP C18 (25 cm x 20 mm i.d.)Shimpack reverse phase C18 (25 cm x 20 mm i.d.)
Mobile Phase H₂O:MeOH:CH₃CN (50:35:15)CH₃CN:H₂O (28:72)
Flow Rate 15 mL/min15 mL/min
Detection 215 nm215 nm
Starting Material 500 mg this compound (for recycling)3.5 g of enriched extract

Visualizations

Extraction_Purification_Workflow NeemOil Neem Oil SolventPartition Liquid-Liquid Extraction (n-Hexane / 90% Methanol) NeemOil->SolventPartition HexaneLayer Hexane Layer (Lipids, Non-polar compounds) SolventPartition->HexaneLayer Upper Phase MethanolLayer Methanol Layer (Azadirachtins, Polar compounds) SolventPartition->MethanolLayer Lower Phase Concentration Rotary Evaporation MethanolLayer->Concentration EnrichedExtract Enriched Azadirachtin Extract Concentration->EnrichedExtract PrepHPLC Preparative HPLC (Reverse Phase C18) EnrichedExtract->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurifiedAzaB Purified this compound FractionCollection->PurifiedAzaB Target Fraction Waste Waste/Other Fractions FractionCollection->Waste Other Fractions

Caption: Workflow for this compound extraction and purification.

HPLC_Purification_Logic Start Start: Filtered Enriched Extract Injection Inject Sample onto Preparative HPLC Column Start->Injection Elution Isocratic/Gradient Elution with Mobile Phase Injection->Elution Detection UV Detection at 215 nm Elution->Detection Decision Peak corresponding to This compound? Detection->Decision Collect Collect Fraction Decision->Collect Yes Discard Discard or Collect for other compounds Decision->Discard No End End: Purified this compound Collect->End

Caption: Logical flow of the preparative HPLC purification step.

References

Application Note: Quantification of Azadirachtin B in Plant Extracts by High-Performance Liquid Chromatography (HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Azadirachtin B in plant extracts. This compound, a potent bioactive tetranortriterpenoid found in the Neem tree (Azadirachta indica), is a crucial component in many biopesticidal formulations.[1][2] Establishing reliable analytical methods is essential for the quality control and standardization of these products.[3] This document provides comprehensive protocols for sample preparation, including extraction and solid-phase extraction (SPE) clean-up, along with validated chromatographic conditions and performance data.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with UV or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm).[3]

    • Ultrasonicator.

    • Centrifuge.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

    • SPE vacuum manifold.

    • Rotary evaporator or nitrogen evaporator.

    • Analytical balance.

    • Volumetric flasks, pipettes, and syringes.

    • Syringe filters (0.22 µm).[3]

  • Reagents and Standards:

    • This compound certified reference standard.

    • HPLC-grade acetonitrile, methanol, and water.

    • Hexane (for defatting, analytical grade).[1]

    • Ethanol (analytical grade).[1][4]

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a volumetric flask using methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 0.5, 2, 5, 10, 20, 40 µg/mL).[5][6] These will be used to construct the calibration curve.

Sample Preparation Protocol
  • Grinding and Defatting:

    • Grind dried plant material (e.g., Neem seeds) into a fine powder.[3][4]

    • For oily seeds, perform a defatting step by extracting the powder with hexane for several hours (e.g., using a Soxhlet apparatus) to remove non-polar lipid interferences.[1][4] Air-dry the defatted powder.

  • Extraction:

    • Accurately weigh about 10 g of the powdered plant material into a flask.

    • Add an alcohol-based solvent like methanol or ethanol (e.g., 50 mL).[1][4] Alcohol solvents are preferred for their high extraction yields.[1]

    • Sonicate the mixture for 15-30 minutes to enhance extraction efficiency.[6]

    • Centrifuge the mixture at 5000 RPM for 5-10 minutes.[3][6] Collect the supernatant.

    • Repeat the extraction process on the plant residue to ensure complete recovery and pool the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up:

    • A clean-up step is crucial to remove matrix components that can interfere with the analysis.[1]

    • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by HPLC-grade water through it.

    • Loading: Dilute the pooled supernatant with water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a low-organic solvent mixture (e.g., water or a high-water/methanol mix) to remove polar impurities.

    • Elution: Elute the retained this compound from the cartridge using a small volume of methanol or acetonitrile.[6]

    • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[3]

HPLC Method and Conditions

The preferred method for the analysis of the thermally unstable Azadirachtin is reversed-phase HPLC.[5] The following conditions are a robust starting point for method development.

ParameterRecommended Condition
HPLC System Agilent 1200 Series, Shimadzu LC-2030, or equivalent
Column C18 Analytical Column (e.g., 150 mm x 2.1 mm, 3.5 µm)[3]
Mobile Phase Isocratic: Acetonitrile / Water (e.g., 72.5:27.5, v/v)[2][7]
Flow Rate 1.0 mL/min[5][7]
Injection Volume 20 µL[5]
Column Temperature 30 - 45 °C[2][5]
UV Detector Wavelength: 215 nm[2][5][7]

Quantitative Data and Method Performance

The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound quantification.

ParameterTypical ValueDescription
Linearity (r²) > 0.999[6]Indicates a strong linear relationship between concentration and detector response over a defined range.
Retention Time (t_R) ~41.8 min (Isocratic)[2]The time at which this compound elutes. Note: This is highly dependent on the specific column and mobile phase used.
Limit of Quantitation (LOQ) ~0.5 ppm (mg/kg)[6]The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Recovery 62 - 100%[4]The percentage of the analyte recovered from the sample matrix during the preparation process. Varies by matrix complexity.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to final quantification.

HPLC_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis & Quantification Sample Plant Material (e.g., Neem Seeds) Grind Grinding & Defatting Sample->Grind Extract Solvent Extraction (Methanol/Ethanol + Sonication) Grind->Extract Centrifuge Centrifugation & Supernatant Collection Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap Evaporation & Reconstitution in Mobile Phase SPE->Evap Filter Syringe Filtration (0.22 µm) Evap->Filter HPLC HPLC-UV Injection Filter->HPLC Data Chromatogram Acquisition HPLC->Data Quant Quantification via Calibration Curve Data->Quant

Caption: Workflow for this compound analysis.

References

Application Note: LC-MS/MS Analysis of Azadirachtin B and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Azadirachtin B and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a potent insecticidal limonoid derived from the neem tree (Azadirachta indica), undergoes metabolic transformation in biological systems. Understanding its metabolic fate is crucial for efficacy and safety assessments in drug and pesticide development. The described methods are applicable to researchers in academia and industry involved in natural product analysis, entomology, and drug metabolism studies.

Introduction

This compound is a C-11 deacetylated analog of Azadirachtin A, the most abundant and bioactive tetranortriterpenoid in neem extracts. Like Azadirachtin A, this compound exhibits significant antifeedant and growth-regulating effects on a wide spectrum of insects. The analysis of this compound and its metabolites in various matrices such as insect tissues, plant materials, and soil is essential for pharmacokinetic, toxicokinetic, and environmental fate studies. LC-MS/MS offers the high sensitivity and specificity required for the detection and quantification of these compounds at trace levels. This document outlines a robust workflow for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its potential metabolites.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix.

a) Extraction from Insect Tissues (e.g., hemolymph, fat body):

  • Homogenize 100 mg of insect tissue in 1 mL of ice-cold acetonitrile/water (80:20, v/v) containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the homogenate for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filter through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

b) Extraction from Plant Material (e.g., leaves, seeds):

  • Grind 1 g of dried plant material to a fine powder.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge at 5,000 x g for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet twice more with 10 mL of methanol each time.

  • Pool the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

  • Redissolve the residue in 5 mL of methanol/water (50:50, v/v).

  • Perform solid-phase extraction (SPE) for cleanup using a C18 cartridge.

    • Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the sample.

    • Wash with 5 mL of water to remove polar impurities.

    • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in step 1a-6.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient program is as follows:

Time (min)% Mobile Phase B
0.010
1.010
8.090
10.090
10.110
12.010
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM). The MRM transitions should be optimized for this compound and its expected metabolites.

Data Presentation

The following table provides an example of how quantitative data for this compound and its putative metabolites could be presented. The MRM transitions are hypothetical and should be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound677.3557.210025
335.135
Metabolite 1 (e.g., Hydroxylated)693.3573.210025
335.135
Metabolite 2 (e.g., Glucuronide)853.3677.310020
177.140
Internal Standard[Appropriate m/z][Appropriate m/z]100[Optimized Value]

Visualizations

The following diagrams illustrate the experimental workflow and a putative metabolic pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis a Sample Collection (Insect/Plant Tissue) b Homogenization/Extraction (Acetonitrile/Methanol) a->b c Centrifugation b->c d Supernatant Collection c->d e Evaporation & Reconstitution d->e f Filtration e->f g LC Separation (C18 Column) f->g h ESI Ionization (Positive Mode) g->h i MS/MS Detection (MRM) h->i j Quantification i->j k Metabolite Identification j->k

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AzaB This compound Hydroxylation Hydroxylated Metabolites AzaB->Hydroxylation Hydroxylation Reduction Reduced Metabolites AzaB->Reduction Reduction Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation Conjugation Sulfation Sulfate Conjugates Hydroxylation->Sulfation Conjugation

Caption: Putative metabolic pathway of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound and its metabolites. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry can be adapted for various biological matrices. This methodology is a valuable tool for researchers investigating the metabolism, pharmacokinetics, and environmental fate of this important natural insecticide. Further studies are warranted to fully elucidate the metabolic pathways and to synthesize standards for the identified metabolites to enable absolute quantification.

Application Notes and Protocols for Developing Stable Formulations of Azadirachtin B for Biopesticide Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a potent biopesticide renowned for its antifeedant, insect growth regulating, and repellent properties. Among its various isomers, Azadirachtin B, while often present in smaller quantities than Azadirachtin A, exhibits significant biological activity. A primary obstacle to the widespread commercial use of this compound in biopesticide formulations is its inherent instability. The molecule is highly susceptible to degradation upon exposure to environmental factors such as UV radiation, heat, and non-neutral pH, leading to a rapid loss of efficacy and a shortened shelf-life.

These application notes provide a comprehensive overview and detailed protocols for the development of stable this compound formulations, focusing on nanoemulsion technology as a protective delivery system. The methodologies outlined herein are intended for researchers, scientists, and formulation development professionals aiming to enhance the field performance and commercial viability of this compound-based biopesticides.

The Challenge: this compound Degradation

The stability of this compound is compromised by several factors, primarily its susceptibility to hydrolysis and isomerization, which are accelerated by environmental stressors. Understanding these degradation pathways is crucial for designing effective stabilization strategies.

cluster_degradation Factors Leading to this compound Degradation AZA_B This compound (Active Molecule) Degraded Inactive Products AZA_B->Degraded Hydrolysis, Isomerization, Photolysis UV UV Radiation (Sunlight) UV->AZA_B Heat High Temperature Heat->AZA_B pH Non-neutral pH (Acidic/Alkaline) pH->AZA_B

Caption: Primary environmental factors causing the degradation of this compound.

Formulation Strategy: Oil-in-Water (O/W) Nanoemulsion

To counteract degradation, encapsulating this compound within a carrier system is a highly effective approach. Nanoemulsions, which are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically ranging from 20-200 nm, offer several advantages:

  • Protection from UV Radiation: The oil core can physically shield the active ingredient from damaging UV rays.

  • Prevention of Hydrolysis: Encapsulation within the oil phase limits the contact of this compound with water.

  • Improved Bioavailability: The small droplet size enhances the penetration and absorption of the active ingredient in target pests.

Experimental Protocols

The following sections provide detailed protocols for the preparation, characterization, and stability assessment of an this compound nanoemulsion formulation.

cluster_workflow Experimental Workflow for Formulation and Stability Testing Prep Protocol 4.1: Nanoemulsion Preparation Char Protocol 4.2: Physicochemical Characterization Prep->Char Formulation Stress Protocol 4.3: Accelerated Stability Study (UV & Thermal Stress) Char->Stress Characterized Sample HPLC Protocol 4.4: HPLC-UV Analysis Stress->HPLC Stressed Samples (Time points T0, T1, T2...) Data Data Analysis & Comparison HPLC->Data Quantitative Data (% Degradation) cluster_pathway Simplified Mode of Action of this compound AZA_B This compound PG Prothoracic Gland AZA_B->PG Inhibits Ecdysone Ecdysone Synthesis AZA_B->Ecdysone Blocks Release PTTH Prothoracicotropic Hormone (PTTH) PTTH->PG Stimulates PG->Ecdysone Produces Molting Normal Molting & Development Ecdysone->Molting Deformity Molting Disruption, Deformities, Death

Application Notes and Protocols for Azadirachtin B in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), for its application in Integrated Pest Management (IPM) programs. This document details its mode of action, provides quantitative efficacy data, and outlines detailed experimental protocols for its evaluation.

Introduction

This compound is a key bioactive compound among the various azadirachtin analogues, known for its multifaceted effects on a wide range of insect pests.[1] Its complex chemical structure contributes to its efficacy as an antifeedant, insect growth regulator (IGR), repellent, and sterilant.[1] As a biopesticide, this compound is a valuable tool in IPM strategies, offering a more environmentally benign alternative to synthetic chemical insecticides.[1] It is known to be effective against over 200 species of insects. Its biodegradability and selectivity make it particularly suitable for use in organic agriculture and for managing pest populations while minimizing harm to non-target organisms.[1]

Mode of Action

This compound exerts its effects on insects through several mechanisms, making the development of resistance more challenging.[1]

  • Insect Growth Regulation: The primary mode of action is the disruption of the insect endocrine system. This compound mimics the structure of ecdysteroids, the molting hormones, and interferes with their synthesis and metabolism.[2][3][4] This interference disrupts the normal molting process, leading to developmental abnormalities, incomplete ecdysis, and ultimately, mortality. It antagonizes both ecdysteroid and juvenile hormone activities by reducing the secretion of prothoracicotropic hormone (PTTH) and allatotropins.

  • Antifeedant Activity: this compound is a potent antifeedant, deterring insects from feeding on treated plants. It acts on the chemoreceptors in the insects' mouthparts, causing a feeding-deterrent response.

  • Repellency and Oviposition Deterrence: Treated surfaces can repel insects and deter females from laying their eggs, thereby reducing future pest populations.[1]

  • Sterilant Effects: this compound can interfere with the reproductive physiology of insects, leading to reduced fecundity and fertility. It can cause a reduction in egg-laying and, in some cases, lead to the production of non-viable eggs.

Signaling Pathway Disruption

This compound primarily disrupts the ecdysone and juvenile hormone signaling pathways, which are crucial for insect development and metamorphosis.

G cluster_0 Normal Ecdysone Signaling cluster_1 This compound Interference cluster_2 Normal Juvenile Hormone Signaling cluster_3 This compound Interference PTTH PTTH Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Fat_Body Fat Body Ecdysone->Fat_Body Twenty_Hydroxyecdysone 20-Hydroxyecdysone (20E) Fat_Body->Twenty_Hydroxyecdysone EcR_USP EcR/USP Complex Twenty_Hydroxyecdysone->EcR_USP Target_Genes Target Gene Expression (Molting & Metamorphosis) EcR_USP->Target_Genes AzaB This compound AzaB->Prothoracic_Gland Inhibits Ecdysone Synthesis & Release AzaB->EcR_USP Antagonizes 20E Binding CA Corpora Allata JH Juvenile Hormone (JH) CA->JH JH_Receptor JH Receptor JH->JH_Receptor Larval_Genes Larval Gene Expression (Prevents Metamorphosis) JH_Receptor->Larval_Genes AzaB2 This compound AzaB2->CA Disrupts JH Titer

Figure 1: Disruption of Insect Hormone Signaling by this compound.

Quantitative Data on Efficacy

The efficacy of this compound varies depending on the insect species, larval stage, concentration, and application method. The following tables summarize key quantitative data from various studies.

Pest SpeciesOrderLC50 (ppm or µg/ml)Exposure Time (hours)Reference
Spodoptera litura (Cotton Leafworm)Lepidoptera12.32 (neem oil)72[5]
Spodoptera lituraLepidoptera38.01 (neem extract)72[5]
Plutella xylostella (Diamondback Moth)Lepidoptera0.29 - 0.63 (no-choice)24-72[3]
Plutella xylostellaLepidoptera0.34 - 0.66 (choice)24-72[3]
Bemisia tabaci (Silverleaf Whitefly)Hemiptera151 (eggs, imidacloprid as reference)-[6]
Bemisia tabaciHemiptera153 (2nd instar nymphs, imidacloprid as reference)-[6]

Table 1: Lethal Concentration (LC50) of this compound against Common Agricultural Pests.

Beneficial InsectOrderEffectConcentrationExposure TimeReference
Orius laevigatus (Predatory Bug)Hemiptera53.33% mortality (female & male)Half recommended dose24 hours[4]
Orius laevigatusHemiptera83.33% mortality (male), 75% (female)Half recommended dose48 hours[4]
Nesidiocoris tenuis (Predatory Bug)Hemiptera20% mortality (male & female)Half recommended dose24 hours[4]
Nesidiocoris tenuisHemiptera90.48% mortality (female), 82.6% (male)Recommended dose48 hours[4]
Aphidius colemani (Parasitoid Wasp)Hymenoptera28% mortalityHalf recommended dose48 hours[4]
Partamona helleri (Stingless Bee)HymenopteraReduced survival, developmental alterationsNot specifiedChronic[7]

Table 2: Effects of this compound on Beneficial Insects.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below. These protocols are based on established scientific practices and can be adapted for specific research needs.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol assesses the feeding deterrence of this compound against chewing insects.

Materials:

  • Fresh, untreated host plant leaves

  • Cork borer

  • Petri dishes (9 cm diameter)

  • Filter paper

  • This compound stock solution

  • Solvent (e.g., acetone or ethanol)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Third or fourth instar larvae of the target insect pest (pre-starved for 2-4 hours)

  • Fine-tipped paintbrush

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 1, 10, 50, 100 ppm) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.01%). The control solution should contain the same concentration of solvent and surfactant as the test solutions.

  • Leaf Disc Preparation: Using the cork borer, cut uniform leaf discs from the host plant leaves.

  • Treatment Application: Immerse each leaf disc in the respective test solution or control solution for 10-15 seconds. Allow the discs to air dry completely on a clean, non-absorbent surface.

  • Assay Setup: Place a moist filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each Petri dish.

  • Insect Introduction: Carefully introduce one pre-starved larva into each Petri dish using a fine-tipped paintbrush.

  • Incubation: Place the Petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, and a 16:8 L:D photoperiod).

  • Data Collection: After 24 and 48 hours, record the area of the leaf disc consumed by the larva. This can be done using a leaf area meter or by scanning the discs and analyzing the images with appropriate software (e.g., ImageJ).

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where: C = Area of leaf consumed in the control group T = Area of leaf consumed in the treatment group

Insect Growth Regulator (IGR) Bioassay

This protocol evaluates the effect of this compound on the growth and development of insect larvae.

Materials:

  • Early instar larvae (e.g., second or third instar) of the target insect

  • Artificial diet or host plant leaves

  • This compound test solutions (as prepared in 4.1)

  • Small containers or multi-well plates for individual rearing

  • Fine-tipped paintbrush

  • Growth chamber or incubator

Procedure:

  • Treatment Application:

    • Diet Incorporation Method: Mix the this compound test solutions into the artificial diet at various concentrations before it solidifies.

    • Leaf Dip Method: If using host plant leaves, dip them in the test solutions as described in the antifeedant assay.

  • Assay Setup: Place a small amount of the treated diet or a treated leaf into each individual rearing container.

  • Insect Introduction: Introduce one larva into each container.

  • Incubation: Maintain the containers in a growth chamber under controlled conditions.

  • Data Collection: Monitor the larvae daily and record the following parameters:

    • Larval mortality

    • Time to pupation

    • Pupal weight

    • Time to adult emergence

    • Presence of any morphological abnormalities in larvae, pupae, or adults.

  • Data Analysis: Compare the developmental parameters between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test). Calculate the percentage of growth inhibition.

Reproductive Inhibition Bioassay

This protocol assesses the impact of this compound on the reproductive capacity of adult insects.

Materials:

  • Newly emerged adult insects (male and female)

  • Cages or containers for mating pairs

  • This compound test solutions

  • Sucrose solution (10%)

  • Cotton wicks or other suitable feeding apparatus

  • Oviposition substrate (e.g., host plant leaves, artificial substrate)

  • Stereomicroscope

Procedure:

  • Treatment Application: Provide the adult insects with a 10% sucrose solution containing different concentrations of this compound through cotton wicks for a defined period (e.g., 48-72 hours). The control group should receive a sucrose solution with the same amount of solvent.

  • Mating: After the treatment period, pair one treated male with one treated female in a mating cage.

  • Oviposition: Provide a suitable oviposition substrate in each cage.

  • Data Collection:

    • Record the number of eggs laid per female (fecundity) daily for a specific period.

    • Collect the eggs and monitor them for hatching to determine the percentage of egg viability (fertility).

  • Data Analysis: Compare the fecundity and fertility between the treatment and control groups using appropriate statistical analyses.

Experimental and IPM Workflow

The evaluation and implementation of this compound in an IPM program typically follows a structured workflow from laboratory bioassays to field application.

G cluster_0 Laboratory Efficacy Testing cluster_1 Non-Target Organism Safety Assessment cluster_2 Greenhouse & Small-Scale Field Trials cluster_3 Large-Scale Field Trials & IPM Integration A Primary Screening (e.g., Leaf Disc Bioassay) B Dose-Response Assays (LC50 Determination) A->B C IGR & Reproductive Inhibition Assays B->C D Toxicity to Beneficial Insects (Predators & Parasitoids) C->D E Toxicity to Pollinators (e.g., Bees) D->E F Efficacy under Controlled Environmental Conditions E->F G Phytotoxicity Assessment F->G H Determination of Optimal Application Rates & Timing G->H I Efficacy in Commercial Field Settings H->I J Compatibility with other IPM Components (e.g., Biocontrol Agents) I->J K Development of Application Guidelines for Growers J->K

Figure 2: Workflow for the Evaluation of this compound in an IPM Program.

Conclusion

This compound is a valuable and effective biopesticide for use in integrated pest management programs. Its multiple modes of action, biodegradability, and general selectivity make it a cornerstone of sustainable agriculture. The protocols and data presented in these application notes provide a framework for researchers and professionals to effectively evaluate and utilize this compound for the management of insect pests. Further research into formulation technology and synergistic combinations with other pest control agents will continue to enhance its utility in modern agriculture.

References

Application Notes and Protocols for the Synthesis of Azadirachtin B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthetic methods for generating analogues of Azadirachtin B, a potent insecticidal tetranortriterpenoid isolated from the neem tree (Azadirachta indica). Given the formidable complexity of the Azadirachtin core, total synthesis is often not a practical approach for generating a diverse library of analogues for structure-activity relationship (SAR) studies. Therefore, semi-synthesis, starting from the natural product, presents a more viable strategy for accessing novel derivatives.

This document details protocols for the selective modification of key functional groups within the Azadirachtin scaffold, enabling the synthesis of various analogues. The provided methodologies are based on published research and are intended to serve as a guide for researchers in the fields of natural product chemistry, medicinal chemistry, and pesticide development.

General Considerations for Handling Azadirachtin

Azadirachtin is a complex and sensitive molecule. It is susceptible to degradation under various conditions, including acidic and basic environments, and upon exposure to UV light.[1] Therefore, reactions should be performed under mild conditions whenever possible, and reaction progress should be carefully monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Semi-Synthetic Strategies for this compound Analogue Synthesis

The intricate arrangement of functional groups in Azadirachtin, including multiple ester groups, hydroxyl groups, an enol ether, and an epoxide, offers several handles for chemical modification.[2][3] The following sections outline protocols for the targeted modification of these functionalities.

Modification of Ester Functionalities via Hydrolysis

The ester groups in Azadirachtin are susceptible to hydrolysis under both acidic and basic conditions. Selective hydrolysis can provide access to analogues with modified ester functionalities or free hydroxyl groups for further derivatization.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Azadirachtin A

This protocol describes the hydrolysis of Azadirachtin A, which can be adapted for this compound, to generate analogues with modified ester groups.[1]

Materials:

  • Azadirachtin A (or B)

  • Hydrochloric acid (HCl) solution (pH 2)

  • Acetonitrile

  • Water

  • Reversed-phase HPLC system

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of Azadirachtin A in acetonitrile.

  • Dilute the stock solution with an HCl solution (pH 2) to achieve the desired final concentration of Azadirachtin A.

  • Incubate the reaction mixture at room temperature.

  • Monitor the reaction progress at regular intervals by injecting aliquots into an HPLC-MS system.

  • Identify the degradation products based on their mass-to-charge ratio (m/z). For example, a product with a molar mass of 724 g/mol corresponds to the hydrolysis of one of the ester groups and the addition of a water molecule to the enol ether double bond.[1]

  • Once the desired product is formed, neutralize the reaction mixture and purify the analogue using preparative HPLC.

Data Presentation:

ProductMolar Mass ( g/mol )Key Structural Modification
P1724Hydrolysis of an ester group and hydration of the enol ether.[1]
P2688Hydrolysis and loss of a water molecule.[1]
Modification of the Enol Ether Moiety

The enol ether in the C-ring of Azadirachtin is a reactive functionality that can undergo addition reactions.

Experimental Protocol: Reaction of Azadirachtin A with Acetic Acid

This protocol details the addition of acetic acid across the enol ether double bond to form anomeric acetates.[1]

Materials:

  • Azadirachtin A (or B)

  • Glacial acetic acid

  • Inert solvent (e.g., dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Azadirachtin A in the inert solvent.

  • Add a stoichiometric amount of glacial acetic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting mixture of anomeric acetates by silica gel column chromatography.

Note: These anomeric acetates can be converted back to Azadirachtin A through pyrolytic syn-elimination of acetic acid.[1]

Experimental Workflow

The general workflow for the semi-synthesis of this compound analogues is depicted below.

experimental_workflow start Start with this compound modification Chemical Modification (e.g., Hydrolysis, Addition) start->modification monitoring Reaction Monitoring (TLC, HPLC) modification->monitoring monitoring->modification Incomplete purification Purification (Column Chromatography, Prep-HPLC) monitoring->purification Reaction Complete characterization Characterization (NMR, MS) purification->characterization end This compound Analogue characterization->end

Caption: General workflow for the semi-synthesis of this compound analogues.

Logical Relationship of Synthetic Strategies

The synthesis of diverse this compound analogues relies on the selective modification of its inherent functional groups. The relationship between the starting material and potential analogues is illustrated below.

logical_relationship azadirachtin_b This compound ester_modification Ester Group Modification azadirachtin_b->ester_modification enol_ether_modification Enol Ether Modification azadirachtin_b->enol_ether_modification hydroxyl_modification Hydroxyl Group Modification azadirachtin_b->hydroxyl_modification hydrolysis_products Hydrolysis Analogues ester_modification->hydrolysis_products addition_products Addition Analogues enol_ether_modification->addition_products ester_ether_products Ester/Ether Analogues hydroxyl_modification->ester_ether_products

Caption: Strategies for generating this compound analogues.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature and adapt these methods to their specific experimental setup and safety protocols. The reactivity of Azadirachtin can be complex, and unexpected side reactions may occur. Thorough characterization of all synthesized analogues is essential.

References

Application Notes and Protocols for Utilizing Azadirachtin B in Insect Hormone Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), serves as a valuable tool for investigating the intricate hormonal regulation of insect development and physiology. Its primary mode of action involves the disruption of the two principal hormone systems governing insect growth and metamorphosis: the ecdysteroids and the juvenile hormones. These application notes provide a comprehensive overview of the use of this compound as an experimental tool, complete with detailed protocols and a summary of its effects on insect hormone signaling. While Azadirachtin A is more abundant and thus more frequently studied, this compound exhibits identical biological activity and can be utilized in a similar manner.

Mechanism of Action

This compound exerts its effects through a multi-pronged attack on the insect endocrine system. Its primary target is the ecdysteroid signaling pathway, where it has been shown to:

  • Inhibit Prothoracicotropic Hormone (PTTH) Release: this compound acts on the neurosecretory cells in the brain, preventing the release of PTTH. This neurohormone is crucial for stimulating the prothoracic glands to produce ecdysone, the precursor to the active molting hormone, 20-hydroxyecdysone (20E).

  • Interfere with Ecdysone Synthesis: Evidence suggests that this compound can directly inhibit the activity of ecdysone 20-monooxygenase, the enzyme responsible for converting ecdysone to its active form, 20E, in peripheral tissues.

  • Antagonize the Ecdysone Receptor (EcR): Molecular docking studies indicate that this compound can bind to the ecdysone receptor, potentially acting as a competitive antagonist and preventing the binding of 20E. This disrupts the downstream gene expression cascade necessary for molting and metamorphosis.

The effects of this compound on the juvenile hormone (JH) pathway appear to be largely indirect, resulting from the disruption of the overall endocrine balance. By interfering with ecdysteroid signaling, this compound can lead to a reduction in JH titers.

Data Presentation: Effects of this compound on Insect Hormone Regulation

Table 1: Effects of this compound on Ecdysteroid Signaling

ParameterObserved EffectMethod of AdministrationInsect Model(s)
Ecdysteroid Titer Significant decrease in hemolymph ecdysteroid levels.Injection, Topical, OralLocusta migratoria, Rhodnius prolixus, Manduca sexta
PTTH Release Inhibition of release from the corpora cardiaca.In vitro and in vivo studiesLocusta migratoria
Ecdysone 20-Monooxygenase Activity Dose-dependent inhibition in vitro.In vitro tissue homogenatesDrosophila melanogaster, Manduca sexta
Ecdysone Receptor Binding Predicted to bind to the EcR ligand-binding pocket.Molecular docking studiesGeneral insect models
Molting Inhibition or delay of larval-larval and larval-pupal molts.Topical, OralVarious Lepidoptera, Diptera, and Coleoptera
Metamorphosis Disruption of metamorphosis, leading to developmental abnormalities and mortality.Topical, OralVarious insect orders

Table 2: Effects of this compound on Juvenile Hormone Signaling

ParameterObserved EffectMethod of AdministrationInsect Model(s)
Juvenile Hormone Titer Reduction in hemolymph JH levels, often secondary to ecdysteroid disruption.Injection, TopicalGalleria mellonella
Corpora Allata Function Degenerative changes observed in the corpora allata.InjectionSchistocerca gregaria
Reproduction Reduced fecundity and fertility in adult insects.[1]Topical, OralDrosophila melanogaster, Heteracris littoralis

Experimental Protocols

The following are generalized protocols for the application of this compound in insect hormone regulation studies. Researchers should optimize concentrations and application timing for their specific insect model and experimental objectives.

Protocol 1: Oral Administration of this compound via Artificial Diet

This method is suitable for insects that can be reared on an artificial diet and is effective for long-term exposure studies.

Materials:

  • This compound (analytical grade)

  • Acetone or another suitable organic solvent

  • Artificial diet mix for the target insect species

  • Petri dishes or rearing containers

  • Micropipettes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone at a concentration of 1 mg/mL. Store in a glass vial at -20°C.

  • Working Solution Preparation: Prepare serial dilutions of the stock solution in acetone to achieve the desired final concentrations in the diet.

  • Diet Incorporation:

    • Prepare the artificial diet according to the manufacturer's instructions.

    • While the diet is still liquid and has cooled to a temperature that will not cause significant evaporation of the solvent, add a known volume of the this compound working solution.

    • For the control group, add an equivalent volume of acetone to the diet.

    • Thoroughly mix the diet using a vortex mixer to ensure even distribution of the compound.

  • Dispensing the Diet: Dispense the treated and control diets into individual rearing containers or petri dishes. Allow the diet to solidify before introducing the insects.

  • Insect Introduction: Introduce the test insects (e.g., early instar larvae) into the containers with the treated and control diets.

  • Incubation and Observation: Maintain the insects under standard rearing conditions. Monitor daily for effects on development, molting, feeding behavior, and mortality.

  • Hormone Quantification (Optional): At predetermined time points, collect hemolymph or whole-body samples for the quantification of ecdysteroid and juvenile hormone titers using techniques such as Enzyme Immunoassay (EIA), Radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Topical Application of this compound

Topical application is useful for precise dosing of individual insects and for studying the effects of acute exposure at specific developmental stages.

Materials:

  • This compound (analytical grade)

  • Acetone or other suitable volatile solvent

  • Micropipettor or micro-applicator

  • Chilled petri dish or cold plate

  • Stereomicroscope

Procedure:

  • Stock and Working Solutions: Prepare stock and working solutions of this compound in acetone as described in Protocol 1.

  • Insect Immobilization: Briefly chill the insects (e.g., late-instar larvae) on a cold plate or in a chilled petri dish to immobilize them.

  • Application:

    • Using a micropipettor or micro-applicator under a stereomicroscope, apply a small, precise volume (typically 1-2 µL) of the this compound working solution to the dorsal thoracic region of the insect.

    • For the control group, apply an equivalent volume of acetone.

  • Recovery and Rearing: Allow the solvent to evaporate completely before returning the insects to their rearing containers with a normal diet.

  • Observation and Analysis: Monitor the insects daily for developmental effects. Collect samples for hormone analysis at appropriate time points post-application.

Mandatory Visualizations

Ecdysteroid Signaling Pathway and the Impact of this compound

Ecdysteroid_Pathway cluster_0 Target Cell Brain Brain (Neurosecretory Cells) PTTH Prothoracicotropic Hormone (PTTH) Brain->PTTH synthesizes Corpora_Cardiaca Corpora Cardiaca PTTH->Corpora_Cardiaca stored in Prothoracic_Gland Prothoracic Gland Corpora_Cardiaca->Prothoracic_Gland releases PTTH to stimulate Ecdysone Ecdysone Prothoracic_Gland->Ecdysone produces Fat_Body Fat Body / Peripheral Tissues Ecdysone->Fat_Body TwentyE 20-Hydroxyecdysone (20E) Fat_Body->TwentyE converts via E20M Ecdysone 20-Monooxygenase Nucleus Target Cell Nucleus TwentyE->Nucleus EcR_USP EcR/USP Receptor Complex DNA Ecdysone Response Element (EcRE) EcR_USP->DNA binds to Gene_Expression Transcription of Early and Late Genes DNA->Gene_Expression activates Molting Molting & Metamorphosis Gene_Expression->Molting leads to AzaB This compound AzaB->Corpora_Cardiaca inhibits release AzaB->E20M inhibits AzaB->EcR_USP antagonizes

Caption: Ecdysteroid signaling pathway and points of disruption by this compound.

Juvenile Hormone Signaling Pathway

JH_Pathway cluster_1 Target Cell Corpora_Allata Corpora Allata JH Juvenile Hormone (JH) Corpora_Allata->JH synthesizes & releases Hemolymph Hemolymph JH->Hemolymph circulates in Met Methoprene-tolerant (Met) JH->Met binds to Target_Cell Target Cell Hemolymph->Target_Cell Met_Tai Met/Tai Complex Met->Met_Tai dimerizes with Tai Tai Taiman (Tai) Nucleus Nucleus Met_Tai->Nucleus translocates to DNA JH Response Element (JHRE) Met_Tai->DNA binds to Kr_h1 Krüppel-homolog 1 (Kr-h1) Gene DNA->Kr_h1 activates transcription of Status_Quo Maintenance of Larval Status Kr_h1->Status_Quo promotes AzaB_Indirect This compound (Indirect Effect) AzaB_Indirect->Corpora_Allata disrupts signaling to

Caption: Juvenile hormone signaling pathway, with indirect disruption by this compound.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow start Start rearing Insect Rearing (Synchronized Population) start->rearing treatment This compound Treatment (Oral or Topical) rearing->treatment control Control Group (Solvent Only) rearing->control monitoring Phenotypic Monitoring (Molting, Behavior, Mortality) treatment->monitoring control->monitoring sampling Sample Collection (Hemolymph, Tissues) monitoring->sampling hormone_analysis Hormone Titer Analysis (EIA, LC-MS) sampling->hormone_analysis gene_expression Gene Expression Analysis (qPCR) sampling->gene_expression data_analysis Data Analysis & Interpretation hormone_analysis->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: General experimental workflow for investigating the effects of this compound.

References

Field Application Techniques for Azadirachtin B-Based Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research and field application data for insecticides based on isolated or enriched Azadirachtin B are limited. The majority of available literature focuses on Azadirachtin A or the broader "Azadirachtin" complex found in neem extracts. The following notes and protocols are therefore based on established principles for Azadirachtin A and provide a foundational framework for researchers and professionals to develop and optimize applications for this compound.

Introduction to this compound

This compound is one of the major analogues of the tetranortriterpenoid Azadirachtin, a potent insecticidal compound derived from the neem tree (Azadirachta indica). While less abundant than Azadirachtin A, this compound exhibits significant biological activity, functioning primarily as an insect growth regulator (IGR) and feeding deterrent. Its mode of action involves disrupting the molting process and interfering with hormonal balance in a wide range of phytophagous insects. Understanding its specific properties is crucial for developing effective field application strategies.

Mode of Action: Interference with Ecdysone Signaling

This compound, like its more studied counterpart Azadirachtin A, exerts its primary effect by disrupting the insect molting hormone, 20-hydroxyecdysone (20E). It acts as an antagonist, binding to the ecdysone receptor complex (EcR/USP) and preventing the conformational changes required to initiate the transcription of genes responsible for molting and development. This leads to molting deformities, growth inhibition, and ultimately, mortality.

Azadirachtin_B_Mode_of_Action cluster_0 Insect Cell Nucleus EcR Ecdysone Receptor (EcR) ReceptorComplex EcR/USP Complex EcR->ReceptorComplex Binds USP Ultraspiracle Protein (USP) USP->ReceptorComplex Binds DNA Ecdysone Response Element (DNA) ReceptorComplex->DNA Binds to NoTranscription Transcription Blocked ReceptorComplex->NoTranscription Results in Transcription Gene Transcription (Molting Proteins) DNA->Transcription Initiates AzaB This compound AzaB->ReceptorComplex Antagonistically Binds Ecdysone 20-Hydroxyecdysone (Normal Hormone) Ecdysone->ReceptorComplex Activates

Caption: this compound antagonistically binds to the ecdysone receptor complex, blocking gene transcription for molting.

Comparative Properties of Azadirachtin Analogues

While both Azadirachtin A and B share a common mode of action, their efficacy and stability can differ. These differences are critical when formulating a field application strategy.

PropertyAzadirachtin AThis compoundImplication for Field Application
Relative Abundance High (Major component in neem extracts)Low (Minor component)This compound-based products require purification or enrichment, potentially increasing cost.
Insecticidal Potency Highly potent; benchmark for efficacy.Potency varies by insect species; can be less potent, equally, or more potent than A.Species-specific bioassays are essential to determine the required dose for this compound.
Systemic Activity Limited systemic movement in most plants.Similar limited systemic activity is expected.Foliar coverage must be thorough to ensure contact or ingestion by the target pest.
UV Stability Prone to degradation under UV radiation (sunlight). Half-life can be hours to days.Expected to have similar or slightly different photosensitivity.Applications should be timed for late afternoon/early evening. UV protectants in formulations are beneficial.
pH Sensitivity Degrades in alkaline conditions (pH > 7).Similar degradation profile is anticipated.Spray tank water should be buffered to a slightly acidic pH (5.5 - 6.5) before adding the product.

Field Application Protocols

Due to the sensitivity of this compound to environmental factors, precise application is key to maximizing efficacy.

Protocol 1: Field Efficacy Trial for an this compound Formulation

This protocol outlines a standard methodology for evaluating the effectiveness of a new this compound insecticide against a target pest in a field setting.

Objective: To determine the effective application rate and spray interval of an this compound formulation for controlling a specific pest population under field conditions.

Methodology:

  • Site Selection & Plot Design:

    • Select a field with a known, uniform infestation of the target pest.

    • Use a Randomized Complete Block Design (RCBD) with a minimum of 4 blocks (replicates).

    • Each block should contain plots for each treatment (e.g., 3-4 rates of Aza-B formulation, a positive control/standard insecticide, and a negative control/untreated).

    • Ensure plots are of adequate size (e.g., 5m x 5m) with buffer zones to prevent spray drift.

  • Treatment Preparation:

    • Calibrate spray equipment (e.g., backpack sprayer) to ensure uniform delivery volume.

    • Check the pH of the source water. If pH > 7.0, add a buffering agent to adjust it to pH 5.5-6.5.

    • Prepare the spray solutions for each treatment concentration immediately before application. Include a non-ionic surfactant if recommended by the formulation to improve coverage.

  • Application:

    • Apply treatments during the late afternoon or on a cloudy day to minimize UV degradation.

    • Ensure thorough coverage of all plant surfaces, especially the undersides of leaves where many pests reside.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Conduct pre-treatment pest counts to establish a baseline.

    • Perform post-treatment counts at set intervals (e.g., 3, 7, and 14 days after application).

    • Count the number of live pests (differentiating between life stages if relevant) on a set number of plants or leaves per plot.

    • Assess phytotoxicity by visually inspecting plants for any signs of damage (e.g., leaf burn, discoloration).

  • Data Analysis:

    • Calculate the percentage of pest control for each treatment relative to the untreated control.

    • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment effectiveness.

Field_Trial_Workflow A 1. Site Selection & Experimental Design (RCBD) B 2. Pre-Treatment Pest Scouting A->B C 3. Equipment Calibration & Water pH Buffering B->C D 4. Prepare & Apply Treatments (Late Afternoon) C->D E 5. Post-Treatment Data Collection (e.g., 3, 7, 14 Days) D->E F 6. Data Analysis (ANOVA) E->F G 7. Determine Efficacy & Optimal Application Rate F->G

Caption: Standard workflow for conducting a field efficacy trial of an this compound-based insecticide.

Protocol 2: Tank-Mix pH and Adjuvant Compatibility

Objective: To ensure the stability and efficacy of the this compound formulation when mixed with other products or in varying water qualities.

Methodology:

  • Jar Test for pH Stability:

    • Label three clear glass jars: "Control," "Unbuffered Water," "Buffered Water."

    • Add 500 mL of the intended source water to the "Unbuffered" and "Buffered" jars.

    • Measure the pH of the unbuffered water.

    • Add a buffering agent to the "Buffered" jar until the pH is between 5.5 and 6.5.

    • Add 500 mL of distilled water (pH ~6.0) to the "Control" jar.

    • Add the proportional amount of this compound formulation to each jar, seal, and agitate.

    • Observe immediately and after 30 minutes for any signs of precipitation or separation. This provides a visual check for immediate incompatibility.

  • Jar Test for Adjuvant Compatibility:

    • Using buffered water, prepare separate jars for each tank-mix partner (e.g., other insecticides, fungicides, foliar nutrients, surfactants).

    • Always follow the correct mixing order (consult product labels, but generally: water, buffer, wettable powders, flowables, emulsifiable concentrates, then adjuvants).

    • Add the this compound formulation at the correct step in the sequence.

    • Observe for physical incompatibility (clumping, layering, heat generation).

Key Factors Influencing Field Efficacy

The success of any this compound application is a balance of chemical, environmental, and biological factors. A successful application strategy must account for these interconnected variables.

Efficacy_Factors Efficacy Application Efficacy Formulation Formulation Properties Formulation->Efficacy Aza_Conc Aza-B Concentration Formulation->Aza_Conc Adjuvants Adjuvants (Surfactants, UV Protectants) Formulation->Adjuvants Environment Environmental Factors Environment->Efficacy UV UV Radiation Environment->UV pH Water pH Environment->pH Rain Rainfall Environment->Rain Temp Temperature Environment->Temp Application Application Technique Application->Efficacy Timing Timing (Time of Day) Application->Timing Coverage Spray Coverage Application->Coverage Rate Application Rate Application->Rate Pest Pest Biology Pest->Efficacy LifeStage Pest Life Stage (Larvae) Pest->LifeStage Behavior Feeding Behavior Pest->Behavior

Caption: Key interconnected factors that determine the field efficacy of this compound-based insecticides.

Azadirachtin B as a Tool for Studying Insect Physiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a potent natural insecticide that has garnered significant interest as a tool for studying insect physiology. While a family of azadirachtin analogues exists, Azadirachtin A is the most abundant and biologically active, with the majority of research focused on its effects. Other analogues, including Azadirachtin B, are present in neem extracts and are thought to contribute to the overall insecticidal activity, potentially through synergistic effects. However, specific data on the independent physiological effects of this compound are limited in publicly available scientific literature.

This document provides an overview of the application of azadirachtin as a research tool, with the understanding that the described effects are primarily attributed to Azadirachtin A. These protocols and notes are intended to guide researchers in utilizing azadirachtin to investigate fundamental aspects of insect physiology, including endocrinology, neurobiology, and reproductive biology.

Azadirachtin's multifaceted mode of action makes it a valuable molecular probe. Its primary mechanisms include:

  • Antifeedant Properties: It acts as a potent feeding deterrent for a wide range of insect species.[1]

  • Insect Growth Regulation: It disrupts the insect's endocrine system, primarily by interfering with the synthesis and release of ecdysteroids (molting hormones) and juvenile hormone.[1]

  • Reproductive Inhibition: It can cause sterility in adult insects and reduce the viability of eggs.

Data Presentation: Physiological Effects of Azadirachtin

The following table summarizes quantitative data on the effects of azadirachtin on various insect species. It is important to note that these values are predominantly for Azadirachtin A or for neem-based formulations with a specified azadirachtin content.

Insect SpeciesOrderEffect MeasuredConcentration / DoseResultReference
Helicoverpa armigeraLepidopteraLarval Mortality (LC50)0.22 µg/ml (Cry1Ac toxin)LC50 indicates the concentration required to kill 50% of the population.[2]
Plutella xylostellaLepidoptera3rd Instar Larval Mortality (LC50)0.37 µg/ml (after 72h)Demonstrates the time-dependent toxicity of azadirachtin.
Myzus persicaeHemipteraFecundity Reduction5 ppm in dietDramatic decrease in the production of offspring within 48 hours.
Spodoptera littoralisLepidopteraAntifeedant1-50 ppmEffective concentration range for feeding deterrence.
Aphis glycinesHemipteraNymphal MortalityNot specified80% mortality with azadirachtin treatment.

Experimental Protocols

Antifeedant Bioassay (Leaf Disc No-Choice Test)

This protocol is designed to assess the feeding deterrence of azadirachtin.

Materials:

  • Leaf discs of a suitable host plant (e.g., cabbage, cotton)

  • Azadirachtin stock solution of known concentration

  • Solvent for dissolving azadirachtin (e.g., acetone, ethanol)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Petri dishes

  • Filter paper

  • Test insect larvae (e.g., 4th instar Spodoptera littoralis)

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Prepare Test Solutions: Prepare a serial dilution of azadirachtin in the chosen solvent. A final concentration range of 1 to 100 ppm is a good starting point. The final solutions should contain a small amount of surfactant (e.g., 0.01%) to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant should also be prepared.

  • Treat Leaf Discs: Using a micropipette, evenly apply a known volume of each test solution to the surface of a leaf disc. Allow the solvent to evaporate completely.

  • Experimental Setup: Place a single treated leaf disc in a Petri dish lined with moist filter paper to maintain humidity.

  • Introduce Insects: Introduce one pre-weighed larva into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for 24-48 hours.

  • Data Collection: After the incubation period, remove the larvae and re-weigh them. Measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and analyzing the image with software.

  • Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the consumption in the control group and T is the consumption in the treatment group.

Insect Growth Regulator (IGR) Bioassay (Diet Incorporation)

This protocol assesses the impact of azadirachtin on insect development.

Materials:

  • Artificial diet for the test insect

  • Azadirachtin stock solution

  • Solvent

  • Multi-well insect rearing trays or individual containers

  • Test insect larvae (e.g., neonate Helicoverpa armigera)

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a safe temperature, add the azadirachtin stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ppm). A control diet with only the solvent should also be prepared.

  • Dispense Diet: Dispense the treated and control diets into the wells of the rearing trays or individual containers. Allow the diet to solidify.

  • Introduce Larvae: Place one neonate larva in each well or container.

  • Incubation: Maintain the insects in a controlled environment.

  • Data Collection: Monitor the insects daily and record the following parameters:

    • Larval mortality

    • Larval weight at specific time points

    • Time to pupation

    • Pupal weight

    • Time to adult emergence

    • Any morphological abnormalities in larvae, pupae, or adults.

  • Analysis: Analyze the data to determine the effects of different azadirachtin concentrations on developmental parameters. Calculate the EC50 (Effective Concentration to produce a 50% response) for effects like growth inhibition.

Signaling Pathways and Workflows

Disruption of Insect Endocrine System by Azadirachtin

The following diagram illustrates the primary mechanism by which azadirachtin disrupts the insect endocrine system, leading to growth and developmental abnormalities.

G cluster_0 Insect Brain cluster_1 Endocrine Glands cluster_2 Hormones cluster_3 Physiological Response Neurosecretory Cells Neurosecretory Cells Corpora Cardiaca Corpora Cardiaca Neurosecretory Cells->Corpora Cardiaca Axonal Transport PTTH Prothoracicotropic Hormone (PTTH) Corpora Cardiaca->PTTH Releases Prothoracic Gland Prothoracic Gland Ecdysone Ecdysone Prothoracic Gland->Ecdysone Produces PTTH->Prothoracic Gland Stimulates Molting Molting Ecdysone->Molting Induces Azadirachtin Azadirachtin Azadirachtin->Corpora Cardiaca Inhibits PTTH release

Caption: Azadirachtin's disruption of the insect molting process.

Experimental Workflow for IGR Bioassay

The following diagram outlines the key steps in conducting an insect growth regulator bioassay with azadirachtin.

G A Prepare Azadirachtin Stock Solutions B Incorporate into Artificial Diet A->B C Dispense Diet into Rearing Containers B->C D Introduce Neonate Larvae C->D E Incubate under Controlled Conditions D->E F Daily Monitoring and Data Collection E->F G Data Analysis (Mortality, Growth, etc.) F->G

Caption: Workflow for an Insect Growth Regulator (IGR) bioassay.

Conclusion

Azadirachtin, primarily due to the potent activity of Azadirachtin A, serves as an invaluable tool for researchers investigating a wide array of physiological processes in insects. Its ability to disrupt fundamental pathways related to feeding, development, and reproduction allows for detailed studies into insect endocrinology and neurobiology. While the specific role of this compound and other analogues is an area requiring further research, the protocols and information provided here offer a solid foundation for utilizing the broader properties of azadirachtin to advance our understanding of insect physiology.

References

Application Notes and Protocols for Developing Nanoformulations to Improve Azadirachtin B Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azadirachtin B, a potent tetracyclic triterpenoid derived from the neem tree (Azadirachta indica), is a highly effective natural insecticide. Its complex structure confers a multi-modal action against a broad spectrum of insect pests, primarily by acting as an antifeedant and a growth regulator.[1][2][3] Azadirachtin interferes with the insect's hormonal system, disrupting molting, development, and reproduction.[1][2] Despite its potent bioactivity and biodegradability, the widespread agricultural application of this compound is hampered by significant challenges, including poor water solubility and rapid degradation under environmental factors like sunlight.[3][4]

Nanoencapsulation technologies offer a promising solution to overcome these limitations. By encapsulating this compound within nanocarriers, it is possible to enhance its stability, improve its solubility and dispersibility in aqueous media, and provide controlled release of the active ingredient, thereby increasing its efficacy and residual activity.[4][5] This document provides detailed application notes and experimental protocols for the development and characterization of this compound nanoformulations, specifically focusing on nanoemulsions and polymeric nanocapsules.

Mechanism of Action: Disruption of Ecdysone Signaling

This compound's primary mode of action as an insect growth regulator involves the disruption of the ecdysone signaling pathway. Ecdysone, a crucial steroid hormone in insects, binds to its nuclear receptor (EcR), leading to a cascade of gene expression that regulates molting and metamorphosis. This compound treatment has been shown to suppress the expression of ecdysone signaling-related genes, including EcR and the ecdysone-induced transcription factors Eip74EF and Eip75B. This disruption inhibits the molting process and ultimately leads to insect mortality.[1]

Ecdysone_Signaling_Disruption cluster_0 Normal Ecdysone Signaling cluster_1 Disruption by this compound Ecdysone Ecdysone EcR Ecdysone Receptor (EcR) Ecdysone->EcR Binds to Ecdysone_EcR Ecdysone-EcR Complex EcR->Ecdysone_EcR Downregulation Downregulation EcR->Downregulation Eip_Genes Eip74EF, Eip75B Genes Ecdysone_EcR->Eip_Genes Activates Transcription Molting_Proteins Molting & Development Eip_Genes->Molting_Proteins Regulates Eip_Genes->Downregulation AzadirachtinB This compound AzadirachtinB->EcR Suppresses AzadirachtinB->Eip_Genes Suppresses Inhibition Inhibition of Molting Downregulation->Inhibition

Caption: Disruption of the Ecdysone Signaling Pathway by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different this compound nanoformulations. These values are critical for comparing the physicochemical properties and stability of the developed nanoparticles.

Table 1: Physicochemical Properties of Poly(ε-caprolactone) (PCL) Nanocapsules Loaded with Neem Oil.

Formulation CodeNeem Oil (mg)Oleic Acid (mg)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NC_202000410.3 ± 9.40.15 ± 0.02-17.4 ± 1.1
NC_1515050443.5 ± 11.20.11 ± 0.01-25.3 ± 0.9
NC_10100100498.7 ± 15.60.18 ± 0.03-31.6 ± 1.5

Data adapted from a study on PCL nanocapsules containing neem oil. The formulations were prepared using 400 mg of PCL and 150 mg of PVA surfactant.[2]

Table 2: Properties of Neem Oil Nanoemulsions.

Formulation CodeSurfactantOil:Surfactant:Water RatioParticle Size (nm)Zeta Potential (mV)Stability (90 days at 25°C)
N-PolyS₁Polysorbate 8030:48:22208.3-34.8Stable
N-PolyS₂Polysorbate 8027:40:33215.1-35.2Stable
N-APG₁Alkylpolyglucoside30:48:22305.6-40.5Stable
N-APG₂Alkylpolyglucoside27:40:33507.4-41.7Stable

Data adapted from a study on neem oil nanoemulsions. Formulations with zeta potential values above ±30 mV are considered highly stable.[4]

Table 3: Encapsulation Efficiency.

Nanoformulation TypePolymer/MethodActive IngredientEncapsulation Efficiency (%)
NanocapsulesPolymericNeem~68%
NanospheresPolymericNeem~33%
NanocapsulesPCLPretilachlor99.5 ± 1.3%

Encapsulation efficiency is highly dependent on the formulation and process parameters.[5][6]

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of this compound nanoformulations.

Protocol 1: Preparation of this compound-Loaded Poly(ε-caprolactone) (PCL) Nanocapsules

This protocol describes the preparation of PCL nanocapsules using the emulsion/solvent evaporation method.[2]

Materials:

  • This compound or Neem Oil containing a known concentration of this compound

  • Poly(ε-caprolactone) (PCL) (e.g., 80,000 g/mol )

  • Oleic Acid (optional, as a co-carrier)

  • Acetone

  • Chloroform

  • Polyvinyl alcohol (PVA)

  • Deionized water

Equipment:

  • Ultrasonicator (probe or bath)

  • Rotary evaporator

  • Magnetic stirrer

  • Glass beakers and vials

Procedure:

  • Organic Phase Preparation: a. Dissolve 100-200 mg of Neem Oil (or a corresponding amount of pure this compound) and 0-100 mg of oleic acid in 10 mL of acetone. b. In a separate beaker, dissolve 400 mg of PCL in 20 mL of chloroform. c. Add the acetone solution to the chloroform-PCL solution and mix thoroughly. d. Sonicate this organic mixture for 1 minute at 100 W to form a pre-emulsion.

  • Aqueous Phase Preparation: a. Dissolve 150 mg of PVA in an appropriate volume of deionized water with gentle heating and stirring to create the aqueous surfactant solution.

  • Emulsification: a. Add the organic pre-emulsion to the aqueous PVA solution under continuous stirring. b. Immediately sonicate the resulting mixture for 8 minutes to form a stable oil-in-water (O/W) emulsion.

  • Solvent Evaporation and Concentration: a. Transfer the emulsion to a round-bottom flask. b. Remove the organic solvents (acetone and chloroform) using a rotary evaporator at 40°C under reduced pressure. c. Continue evaporation until all organic solvent is removed and a stable aqueous suspension of nanocapsules remains. d. Adjust the final volume of the nanocapsule suspension to 10 mL with deionized water.

PCL_Nanocapsule_Workflow cluster_prep Preparation Steps start Start organic_phase 1. Prepare Organic Phase (Aza-B, PCL, Acetone, Chloroform) start->organic_phase aqueous_phase 2. Prepare Aqueous Phase (PVA, Water) start->aqueous_phase emulsification 3. Emulsification (Add Organic to Aqueous + Sonication) organic_phase->emulsification aqueous_phase->emulsification evaporation 4. Solvent Evaporation (Rotary Evaporator) emulsification->evaporation final_suspension Final Nanocapsule Suspension evaporation->final_suspension end End final_suspension->end

Caption: Workflow for PCL Nanocapsule Preparation.
Protocol 2: Preparation of this compound Nanoemulsion

This protocol describes a high-energy method using ultrasonication to prepare an oil-in-water (O/W) nanoemulsion.

Materials:

  • This compound or Neem Oil

  • Surfactant (e.g., Tween 20, Tween 80)

  • Deionized water

Equipment:

  • High-intensity ultrasonicator (probe type)

  • Magnetic stirrer

  • Beakers

Procedure:

  • Phase Preparation: a. Oil Phase: Weigh the desired amount of Neem Oil (containing this compound). b. Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 20) in deionized water. A common starting ratio is 1:3 oil to surfactant.[7]

  • Coarse Emulsion Formation: a. Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer for 10-15 minutes to form a coarse emulsion.

  • Homogenization: a. Submerge the tip of the probe sonicator into the coarse emulsion. b. Apply high-intensity ultrasound. The duration and power will need to be optimized for the specific formulation and equipment but can range from 5 to 20 minutes. It is crucial to keep the sample in an ice bath during sonication to prevent overheating and degradation of this compound.

  • Equilibration: a. After sonication, allow the nanoemulsion to cool to room temperature. b. The resulting nanoemulsion should appear translucent or milky-white.

Characterization Protocols

Protocol 3: Particle Size and Zeta Potential Analysis

This protocol outlines the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) for determining particle size, polydispersity index (PDI), and zeta potential.

Equipment:

  • Zetasizer or similar instrument capable of DLS and ELS.

  • Cuvettes (disposable or quartz for size, specific folded capillary cells for zeta potential).

Procedure:

  • Sample Preparation: a. Dilute the nanoformulation suspension with deionized water to an appropriate concentration. A dilution factor of 5000-fold is a good starting point to avoid multiple scattering effects.[2] b. Ensure the diluent is filtered (e.g., through a 0.22 µm filter) to remove any dust or particulate contaminants.

  • Instrument Setup: a. Turn on the instrument and allow it to stabilize. b. Enter the parameters for the dispersant (e.g., water: refractive index ~1.33, viscosity ~0.8872 cP at 25°C) and the material (if known).

  • Particle Size and PDI Measurement (DLS): a. Pipette the diluted sample into the appropriate cuvette, ensuring no air bubbles are present. b. Place the cuvette in the instrument. c. Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate for 1-2 minutes. d. Perform at least three replicate measurements. The instrument will report the Z-average diameter and the PDI.

  • Zeta Potential Measurement (ELS): a. Carefully inject the diluted sample into a folded capillary zeta cell using a syringe, avoiding bubble formation.[8] b. Place the cell in the instrument. c. Allow the sample to equilibrate to the set temperature. d. Perform at least three replicate measurements. The instrument will report the zeta potential in millivolts (mV).

Protocol 4: Morphological Analysis by Transmission Electron Microscopy (TEM)

This protocol describes the preparation of nanoformulation samples for imaging with a TEM.[9]

Equipment & Materials:

  • Transmission Electron Microscope (TEM)

  • Carbon-coated copper grids (e.g., 400 mesh)

  • Pipette

  • Filter paper

  • Deionized water

Procedure:

  • Sample Dilution: Dilute the nanoformulation suspension significantly with deionized water (e.g., 1:100 or higher) to ensure individual particles can be visualized.

  • Grid Preparation: a. Place a carbon-coated copper grid on a piece of clean filter paper. b. Apply a single drop (5-10 µL) of the diluted nanoparticle suspension onto the grid.[10]

  • Staining (Optional, for improved contrast): a. For polymeric nanoparticles, negative staining can enhance contrast. After applying the sample, wick away the excess liquid with filter paper. b. Apply a drop of a negative stain (e.g., 2% phosphotungstic acid or uranyl acetate) for 1-2 minutes. c. Wick away the excess stain.

  • Drying: a. Allow the grid to air-dry completely at room temperature for at least 30-45 minutes before loading it into the TEM.[10]

  • Imaging: a. Load the grid into the TEM and acquire images at various magnifications to assess particle size, shape, and morphology.

Protocol 5: Determination of Encapsulation Efficiency (%EE)

This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the amount of this compound successfully encapsulated within the nanoparticles.

Equipment & Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., Spherisorb C-18 ODS 5 µm)[11]

  • Centrifugal filter units (e.g., Amicon®, with a molecular weight cut-off appropriate to retain the nanoparticles)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol

  • Hexane

  • Dichloromethane

Procedure:

  • Separation of Free and Encapsulated this compound: a. Take a known volume of the nanoformulation suspension (e.g., 1 mL). b. Place it in a centrifugal filter unit. c. Centrifuge at a speed and time sufficient to separate the aqueous phase containing free (unencapsulated) this compound from the nanoparticles retained on the filter (e.g., 4500 RPM for 30 minutes).[12] d. Collect the filtrate (supernatant), which contains the free drug.

  • Quantification of Total this compound: a. Take the same known volume of the original (uncentrifuged) nanoformulation. b. Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent like methanol and sonicating.

  • HPLC Analysis: a. Sample Preparation: The free drug sample and the total drug sample may require extraction. A reported method involves sequential extraction with hexane and dichloromethane. The dichloromethane layer, containing this compound, is dried and reconstituted in a suitable solvent for injection.[11] b. Chromatographic Conditions:

    • Column: C18 reversed-phase.
    • Mobile Phase: Acetonitrile/water gradient system.[11]
    • Detection: UV at 210 nm.[11]
    • Flow Rate & Injection Volume: To be optimized (e.g., 1.0 mL/min and 20 µL). c. Quantification: Create a standard curve of known this compound concentrations. Use this curve to determine the concentration of this compound in the "free drug" sample and the "total drug" sample.

  • Calculation of Encapsulation Efficiency:

    • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Characterization_Workflow cluster_char Characterization Workflow start Nanoformulation Suspension dls Particle Size & Zeta Potential (DLS/ELS) start->dls tem Morphology (TEM) start->tem hplc Encapsulation Efficiency (HPLC) start->hplc release In Vitro Release Study start->release

Caption: General Workflow for Nanoformulation Characterization.
Protocol 6: In Vitro Release Study

This protocol is adapted to evaluate the release of this compound from nanoformulations over time in a controlled environment.[13]

Equipment & Materials:

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Beakers or flasks

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC system

  • Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH, with a small amount of a co-solvent like ethanol to maintain sink conditions)

Procedure:

  • Preparation: a. Accurately measure a known volume of the this compound nanoformulation and place it inside a dialysis bag. b. Securely seal the bag.

  • Release: a. Submerge the dialysis bag in a known volume of the release medium in a beaker. b. Place the beaker in a shaking incubator set to a constant temperature (e.g., 25°C or 30°C).

  • Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. b. Immediately replace the withdrawn volume with an equal amount of fresh release medium to maintain a constant volume and sink conditions.

  • Quantification: a. Analyze the concentration of this compound in the collected aliquots using a suitable method like UV-Vis spectrophotometry (at ~210 nm) or HPLC (as described in Protocol 5).

  • Data Analysis: a. Calculate the cumulative amount of this compound released at each time point, correcting for the removed aliquots. b. Plot the cumulative percentage of drug released versus time to obtain the release profile.

References

Application Notes and Protocols for Testing the Oviposition Deterrence of Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a key active ingredient in many botanical insecticides.[1] Its complex structure contributes to a multi-faceted mode of action against a wide range of insect pests, including antifeedant, growth regulatory, and repellent properties.[1][2] A significant aspect of its efficacy lies in its ability to deter oviposition, the process of egg-laying by female insects.[1][2][3] This characteristic is crucial for pest management strategies as it prevents the establishment of future pest generations.

These application notes provide detailed protocols for laboratory-based bioassays to evaluate the oviposition deterrence of this compound. The methodologies are designed to be adaptable for various insect species and research objectives.

Mechanism of Action: Interference with Ecdysone Signaling

This compound's oviposition-deterring effects are closely linked to its interference with the insect endocrine system, particularly the ecdysone signaling pathway. Ecdysone, a steroid hormone, plays a critical role in regulating molting, metamorphosis, and reproduction in insects.[4] Azadirachtin is structurally similar to ecdysone and acts as an antagonist to the ecdysone receptor (EcR).[3][5] By binding to the EcR, this compound can disrupt the normal hormonal signaling required for oogenesis (egg development) and reproductive maturation, ultimately leading to reduced fecundity and a deterrence of egg-laying behavior. Molecular docking studies suggest that azadirachtin interacts with the same amino acid residues in the EcR binding site as ecdysone, effectively blocking the receptor's function.[3][5]

Data Presentation: Oviposition Deterrence of Azadirachtin

The following tables summarize quantitative data on the oviposition deterrence of azadirachtin against various insect pests. It is important to note that many studies use formulations containing a mixture of azadirachtins, with Azadirachtin A often being the most abundant. The data presented here is attributed to "azadirachtin" as specified in the cited literature.

Insect SpeciesAssay TypeConcentrationOviposition Deterrence (%)Reference
Plutella xylostella (Diamondback Moth)Choice Test0.0005%56.3[1]
Plutella xylostella (Diamondback Moth)No-Choice Test0.31%Significant Reduction[2]
Plutella xylostella (Diamondback Moth)No-Choice Test0.5%Significant Reduction[2]
Plutella xylostella (Diamondback Moth)No-Choice Test0.6%Significant Reduction[2]
Plutella xylostella (Diamondback Moth)No-Choice Test1%Significant Reduction[2]
Bemisia tabaci (Sweetpotato Whitefly)No-Choice (Foliar)10 mg/L82.7 (after 48h)[6]
Bemisia tabaci (Sweetpotato Whitefly)No-Choice (Systemic)10 mg/L48.5 (after 48h)[6]
Anthonomus grandis grandis (Boll Weevil)Choice Test223 µg/mlSignificant Reduction[7]
Anthonomus grandis grandis (Boll Weevil)Choice Test471 µg/mlSignificant Reduction[7]
Anthonomus grandis grandis (Boll Weevil)Choice Test1036 µg/mlSignificant Reduction[7]
Anthonomus grandis grandis (Boll Weevil)Choice Test16506 µg/mlSignificant Reduction[7]

Experimental Protocols

Two primary bioassay designs are recommended for assessing oviposition deterrence: the choice test and the no-choice test.

Protocol 1: Choice Test Oviposition Bioassay

This protocol allows gravid female insects to choose between a treated and an untreated oviposition substrate.

1. Materials:

  • This compound standard of known purity

  • Appropriate solvent (e.g., acetone, ethanol)

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Oviposition cages (size dependent on insect species)

  • Oviposition substrate (e.g., host plant leaves, filter paper, cotton rolls)

  • Petri dishes or other suitable containers for the substrate

  • Gravid female insects (mated and ready to lay eggs)

  • Stereomicroscope for egg counting

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations.

  • The final test solutions should contain a consistent, low concentration of the solvent and a surfactant (e.g., 0.01%) to ensure proper spreading and adhesion to the substrate.

  • Prepare a control solution containing the same concentration of solvent and surfactant as the test solutions, but without this compound.

3. Experimental Setup:

  • Select a suitable oviposition substrate that is known to be attractive to the test insect.

  • For each replicate, prepare one treated substrate and one control substrate.

  • Apply a uniform volume of the test solution to the treated substrate and the control solution to the control substrate. The "leaf dip" method is common for foliar substrates.[1]

  • Allow the solvent to evaporate completely in a fume hood.

  • Place the treated and control substrates at opposite ends of an oviposition cage.

  • Introduce a predetermined number of gravid female insects into the center of the cage.

  • Replicate each concentration and the control multiple times.

4. Data Collection and Analysis:

  • After a defined period (e.g., 24, 48, or 72 hours), remove the substrates from the cages.

  • Count the number of eggs laid on each substrate under a stereomicroscope.

  • Calculate the Oviposition Deterrence Index (ODI) using the following formula: ODI (%) = [(C - T) / (C + T)] x 100 Where: C = Number of eggs on the control substrate T = Number of eggs on the treated substrate

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: No-Choice Test Oviposition Bioassay

This protocol presents gravid female insects with only a treated substrate, forcing them to either lay eggs on the treated surface or retain their eggs.

1. Materials:

  • Same as in Protocol 1.

2. Preparation of Test Solutions:

  • Same as in Protocol 1.

3. Experimental Setup:

  • Prepare treated substrates for each concentration of this compound and a control substrate.

  • Apply the test solutions and control solution to the respective substrates and allow the solvent to evaporate.

  • Place a single substrate (either treated or control) into each oviposition cage.

  • Introduce a predetermined number of gravid female insects into each cage.

  • Replicate each treatment and the control multiple times.

4. Data Collection and Analysis:

  • After the defined exposure period, count the number of eggs laid on each substrate.

  • Calculate the percent reduction in oviposition for each treatment compared to the control using the formula: Percent Reduction = [(C - T) / C] x 100 Where: C = Average number of eggs on the control substrates T = Average number of eggs on the treated substrates

  • Statistical analysis should be performed to compare the number of eggs laid across the different treatments and the control.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Insect Cell AZ This compound EcR Ecdysone Receptor (EcR) AZ->EcR Binds and blocks Oviposition Oviposition Deterrence AZ->Oviposition EcR_USP EcR/USP Complex EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP ERE Ecdysone Response Element (ERE) in DNA EcR_USP->ERE Activates Genes Oviposition-Related Gene Expression ERE->Genes Induces Oogenesis Oogenesis & Reproductive Maturation Genes->Oogenesis Promotes Oogenesis->Oviposition Leads to inhibition of G cluster_0 Preparation cluster_1 Substrate Treatment cluster_2 Bioassay Setup cluster_3 Data Collection & Analysis A Prepare this compound Stock and Dilutions C Apply Test Solutions to Oviposition Substrates A->C B Prepare Control Solution (Solvent + Surfactant) D Apply Control Solution to Oviposition Substrates B->D E Choice Test: Place Treated & Control Substrates in Cage C->E F No-Choice Test: Place Single Substrate (Treated or Control) in Cage C->F D->E D->F G Introduce Gravid Female Insects E->G F->G H Incubate for Defined Period G->H I Count Eggs on Each Substrate H->I J Calculate Oviposition Deterrence Index (Choice) or % Reduction (No-Choice) I->J K Statistical Analysis J->K

References

Application Notes and Protocols for Azadirachtin B in Organic Agriculture and Horticulture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a cornerstone of pest management in organic agriculture and horticulture. Its complex chemical structure and multi-modal action make it an effective and environmentally benign alternative to synthetic pesticides. This compound is renowned for its insect growth regulatory, antifeedant, and repellent properties, coupled with low mammalian toxicity and rapid biodegradability.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways affected by this versatile biopesticide.

Mode of Action

This compound exerts its effects on insects primarily by disrupting their endocrine system, which governs molting and development.[1][3] It also acts as a potent antifeedant and oviposition deterrent. The primary modes of action are:

  • Insect Growth Regulation (IGR): this compound structurally mimics the insect molting hormone, ecdysone. It interferes with the synthesis and release of Prothoracicotropic hormone (PTTH) from the brain, which in turn inhibits the production and release of ecdysone from the prothoracic gland.[3][4] This hormonal imbalance disrupts the molting process, leading to larval mortality, pupal deformities, and failure to emerge as adults.[1]

  • Antifeedant Activity: The compound deters feeding by stimulating deterrent receptors in insects' mouths, leading to starvation and reduced crop damage.[1]

  • Reproductive Disruption: this compound can interfere with oogenesis and reduce the fecundity and fertility of female insects, leading to a decrease in the overall pest population.[1]

Data Presentation: Efficacy of this compound

The following tables summarize the efficacy of this compound against various common agricultural and horticultural pests.

Table 1: Mortality and Growth Inhibition

Pest SpeciesLife StageConcentrationExposure TimeObserved EffectEfficacyReference
Whiteflies (Bemisia tabaci)Immature0.0025%-Population Reduction69.4%[5]
Adult5 ppm-Reduced Oviposition76.9% reduction vs. control[6]
Egg5 ppm-Reduced Hatch Rate46.8% reduction vs. control[6]
Aphids (Aphis glycines)NymphNot Specified-Mortality80%[2]
Thrips (Frankliniella occidentalis)AdultNot Specified72 hoursMortality70-98% (soil application)[7]
Two-Spotted Spider Mite (Tetranychus urticae)Adult80 ppm-Reduced Survival to Adulthood50%[3]
AdultNot specified7 daysPopulation Reduction72-79%[8]
Spodoptera litura Larvae1 µg/g in diet7 daysWeight Reduction43.4%[5]

Table 2: Lethal Concentration (LC50) and Lethal Time (LT50) Values

Pest SpeciesLife StageBioassay MethodLC50LT50Reference
Spodoptera litura 3rd Instar LarvaeNot Specified38.01 ppm11.68 hours[2]
Two-Spotted Spider Mite (Tetranychus urticae)AdultLeaf Disc Spray14.90 mg/L24 hours[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's properties.

Protocol 1: Leaf Dip Bioassay for Foliar Pests (e.g., Aphids, Whiteflies)

This protocol is adapted from standard methodologies for assessing the contact and ingestion toxicity of insecticides.

Objective: To determine the efficacy of this compound against soft-bodied, sap-sucking insects.

Materials:

  • This compound stock solution of known concentration

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage for aphids, tomato for whiteflies)

  • Petri dishes lined with moist filter paper

  • Fine camel-hair brush

  • Healthy, synchronized population of the target pest

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution in distilled water. A typical concentration range for initial screening is 10, 50, 100, 250, and 500 ppm. Add a non-ionic surfactant to each solution (e.g., 0.01% v/v) to ensure even leaf coverage. Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Treatment: Gently detach healthy, undamaged leaves from the host plant. Dip each leaf into a test solution for 10-30 seconds with gentle agitation.

  • Drying: Place the treated leaves on a wire rack or paper towel to air dry completely.

  • Infestation: Once dry, place each treated leaf into a Petri dish lined with moist filter paper. Using a fine camel-hair brush, carefully transfer a known number of insects (e.g., 20-30 adult aphids or whiteflies) onto each leaf disc.

  • Incubation: Seal the Petri dishes and incubate them in a controlled environment chamber at a temperature and photoperiod suitable for the test insect (e.g., 25 ± 2°C, 16:8 h L:D).

  • Data Collection: Assess mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when gently prodded with the brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Protocol 2: Diet Incorporation Bioassay for Chewing Pests (e.g., Spodoptera litura)

This method is suitable for assessing the chronic toxicity and growth regulatory effects of this compound on lepidopteran larvae.[5]

Objective: To evaluate the impact of ingested this compound on the growth, development, and survival of chewing insect pests.

Materials:

  • This compound stock solution

  • Artificial diet for the target insect

  • Small plastic cups or multi-well plates

  • Fine camel-hair brush

  • Healthy, synchronized early-instar larvae of the target pest

Procedure:

  • Preparation of Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to just above its solidifying temperature, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 50 µg/g of diet). Prepare a control diet with the solvent used for the stock solution.

  • Diet Dispensing: Dispense a known volume of the treated and control diet into individual rearing containers (e.g., 2 ml per well in a 24-well plate). Allow the diet to solidify completely.

  • Infestation: Using a fine camel-hair brush, transfer one larva into each container.

  • Incubation: Cover the containers and maintain them in a controlled environment chamber under conditions optimal for the insect's development.

  • Data Collection:

    • Mortality: Record larval mortality daily.

    • Larval Weight: Weigh a subset of surviving larvae from each treatment at regular intervals (e.g., every 2-3 days) to assess growth inhibition.

    • Developmental Effects: Observe for any developmental abnormalities, such as failed molting or pupation. Record the time to pupation and adult emergence.

    • Fecundity (if applicable): Pair emerged adults and record the number of eggs laid and their viability.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA for weight differences, probit analysis for mortality data).

Protocol 3: Soil Drench Application for Systemic Activity against Root and Foliar Pests

This protocol assesses the systemic uptake and efficacy of this compound when applied to the soil.

Objective: To determine the effectiveness of soil-applied this compound against root-feeding pests (e.g., nematodes) and foliar-feeding insects (e.g., aphids, whiteflies) through systemic action.

Materials:

  • Potted host plants of uniform size and age

  • This compound formulation suitable for soil application

  • Graduated cylinders or measuring cups

  • Target pest population

Procedure:

  • Plant Preparation: Grow host plants in pots with a standardized soil mix until they reach a suitable size for infestation.

  • Preparation of Drench Solution: Prepare the desired concentrations of the this compound formulation in water according to the manufacturer's recommendations or experimental design.

  • Application: Apply a known volume of the drench solution evenly to the soil surface of each pot. Ensure the soil is moist but not waterlogged before application to facilitate even distribution. Treat a control group of plants with water only.

  • Infestation:

    • For Root Pests: Infest the soil with a known number of pests (e.g., nematode eggs or juveniles) either before or after the drench application, depending on the experimental objective.

    • For Foliar Pests: After a set period to allow for systemic uptake (e.g., 3-7 days), infest the aerial parts of the plants with a known number of foliar-feeding insects.

  • Incubation: Maintain the plants in a greenhouse or controlled environment chamber under appropriate conditions.

  • Data Collection:

    • Root Pests: At the end of the experiment, carefully remove the plants from the pots and assess the pest population in the soil and on the roots (e.g., count galls for root-knot nematodes).

    • Foliar Pests: Monitor the population of foliar pests on the leaves at regular intervals.

  • Data Analysis: Compare the pest populations in the treated and control groups to determine the efficacy of the soil drench application.

Mandatory Visualizations

Signaling_Pathway cluster_Brain Insect Brain cluster_Hemolymph Hemolymph cluster_Prothoracic_Gland Prothoracic Gland cluster_Target_Tissues Target Tissues (e.g., Epidermis) PTTH_neurons PTTH-producing Neurosecretory Cells PTTH Prothoracicotropic Hormone (PTTH) PTTH_neurons->PTTH Releases PTTH_receptor PTTH Receptor (Torso) PTTH->PTTH_receptor Binds to MAPK_cascade MAP Kinase Cascade PTTH_receptor->MAPK_cascade Activates Ecdysone_synthesis Ecdysone Synthesis MAPK_cascade->Ecdysone_synthesis Stimulates Ecdysone Ecdysone Ecdysone_synthesis->Ecdysone Produces Ecdysone_receptor Ecdysone Receptor Ecdysone->Ecdysone_receptor Binds to Molting_genes Expression of Molting Genes Ecdysone_receptor->Molting_genes Activates Molt Successful Molt Molting_genes->Molt Molt_disruption Molt Disruption & Mortality Molting_genes->Molt_disruption Azadirachtin This compound Azadirachtin->PTTH_neurons Inhibits PTTH release Azadirachtin->Ecdysone_synthesis Inhibits synthesis Experimental_Workflow cluster_Phase1 Phase 1: Laboratory Bioassays cluster_Phase2 Phase 2: Greenhouse Trials cluster_Phase3 Phase 3: Field Trials cluster_Phase4 Phase 4: Formulation & Registration A1 Dose-ranging studies (e.g., leaf dip, diet incorporation) A2 Determine LC50 / EC50 values A1->A2 A3 Assess sublethal effects (growth, reproduction) A2->A3 B1 Efficacy on potted plants under controlled conditions A3->B1 B2 Evaluate application methods (foliar vs. drench) B1->B2 B3 Assess phytotoxicity B2->B3 C1 Small-plot field efficacy trials B3->C1 C2 Determine optimal application rates and timing C1->C2 C3 Monitor impact on non-target organisms C2->C3 D1 Develop stable and effective formulation C3->D1 D2 Conduct residue and environmental fate studies D1->D2 D3 Compile data for regulatory submission D2->D3

References

laboratory procedures for handling and storing pure Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), is a subject of significant interest in pest management and drug development due to its complex structure and diverse biological activities. As an analogue of the more abundant Azadirachtin A, it exhibits insecticidal, anti-inflammatory, and anti-cancer properties.[1] Proper handling and storage procedures are critical to maintain its purity, stability, and biological activity for reliable experimental outcomes. These application notes provide detailed protocols for the safe handling, storage, and analysis of pure this compound in a laboratory setting.

Safety Precautions and Handling

Pure this compound should be handled with care in a laboratory environment. Adherence to standard safety protocols is essential to minimize exposure and ensure user safety.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Always wear safety goggles with side-shields to prevent accidental eye contact.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or PVC) are mandatory to avoid skin contact.[2][3]

  • Body Protection: A lab coat or impervious clothing should be worn to protect the skin.[2]

  • Respiratory Protection: When handling the powder form, especially outside of a ventilated hood, a suitable respirator should be used to prevent inhalation of dust particles.[2]

2.2 General Handling Guidelines

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Avoid generating dust when handling the solid compound.

  • Prevent contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.[3]

2.3 Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, wear appropriate PPE, contain the spill, and absorb with an inert material before disposal.[3]

Storage and Stability

This compound is sensitive to environmental factors that can lead to its degradation. Proper storage is crucial to maintain its integrity.

3.1 Storage Conditions

  • Temperature: For long-term storage, pure this compound powder should be stored at -20°C.[1] Solutions of this compound in solvent should be stored at -80°C for up to one year.[1]

  • Light: Protect from light. This compound is susceptible to photodegradation. Store in amber vials or containers wrapped in aluminum foil.

  • Moisture: Store in a tightly sealed container in a dry place to prevent degradation from moisture.

  • pH: Azadirachtin is most stable in mildly acidic solutions (pH 4-6). It is unstable in strongly acidic or alkaline conditions.

3.2 Stability Data

The stability of this compound is influenced by various factors. The following tables summarize the degradation of Azadirachtin under different conditions.

TemperatureStorage FormDurationDegradation (%)Reference
54 ± 1°CPowder14 days90.15 (Azadirachtin A)[2]
0 ± 1°CIn various solvents14 daysAlmost no decomposition[2]
Room TemperatureIn various solvents14 daysSlight degradation[2]
SolventStorage TemperatureDurationDegradation (%)Reference
Ethanol54 ± 10°C14 days62.6 (Pure Azadirachtin)[2]
Methanol54 ± 10°C14 days41.9 (Pure Azadirachtin)[2]
DMF54 ± 10°C14 days28.0 (Pure Azadirachtin)[2]
Acetonitrile54 ± 10°C14 days11.1 (Pure Azadirachtin)[2]
ConditionHalf-life (t½)Reference
Sunlight Exposure (thin film)5.5 hours (this compound)[4]

Experimental Protocols

4.1 Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • Pure this compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Amber glass vials with screw caps

Procedure:

  • Equilibration: Allow the vial of pure this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.662 mg of this compound (Molecular Weight: 662.69 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound. This compound is soluble in DMSO at a concentration of 40 mg/mL.[1]

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.[1]

  • Storage: Store the stock solution in small aliquots in tightly sealed amber vials at -80°C to minimize freeze-thaw cycles.

4.2 Protocol for Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound in solution over time.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Filtration apparatus with 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare working solutions of this compound at a known concentration (e.g., 10 µg/mL) in the desired solvent or buffer system to be tested for stability.

    • Divide the working solution into multiple amber vials for analysis at different time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • HPLC Analysis:

    • Set up the HPLC system. A common method for Azadirachtin analysis involves a C18 column with a mobile phase gradient of acetonitrile and water.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Data Acquisition and Analysis:

    • At each designated time point, take an aliquot of the stored sample, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system.

    • Record the chromatogram and integrate the peak area corresponding to this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study weigh Weigh Pure this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store_stock Store Stock at -80°C vortex->store_stock prep_working Prepare Working Solutions store_stock->prep_working Use Stock Solution incubate Incubate under Test Conditions prep_working->incubate sample Sample at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Analyze Degradation Data hplc->data

Figure 1. Experimental workflow for the preparation and stability analysis of this compound solutions.

signaling_pathway cluster_neuroendocrine Neuroendocrine System cluster_glands Endocrine Glands cluster_hormones Hormone Synthesis & Action cluster_response Physiological Response PTTH Prothoracicotropic Hormone (PTTH) Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Stimulates Allatotropins Allatotropins Corpora_Allata Corpora Allata Allatotropins->Corpora_Allata Stimulates Ecdysone Ecdysone Synthesis Prothoracic_Gland->Ecdysone Produces JH Juvenile Hormone (JH) Synthesis Corpora_Allata->JH Produces Ecdysone_Receptor Ecdysone Receptor Ecdysone->Ecdysone_Receptor Activates JH_Receptor JH Receptor JH->JH_Receptor Activates Molting Disrupted Molting & Development Ecdysone_Receptor->Molting Regulates Reproduction Inhibited Reproduction JH_Receptor->Reproduction Regulates Azadirachtin_B This compound Azadirachtin_B->PTTH Inhibits Release Azadirachtin_B->Allatotropins Inhibits Release

Figure 2. Simplified signaling pathway illustrating the antagonistic effects of this compound on insect hormone regulation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Photostability of Azadirachtin B Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the photostability of Azadirachtin B in various formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the development of photostable this compound formulations.

Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation of this compound upon light exposure. - Inherent photosensitivity of the Azadirachtin molecule.[1][2] - Inappropriate solvent system (e.g., protic solvents). - Presence of photosensitizing agents in the formulation.- Incorporate UV stabilizers or antioxidants into the formulation.[1] - Utilize encapsulation techniques to create a protective barrier.[3][4] - Optimize the formulation pH to be mildly acidic (pH 4-6).[5] - Use aprotic and neutral solvents.
Inconsistent results in photostability studies. - Variability in light source intensity or wavelength. - Inconsistent sample preparation and handling. - Degradation of analytical standards. - Inadequate chromatographic separation from degradation products.- Standardize light exposure conditions using a calibrated photostability chamber. - Follow a strict, validated protocol for sample preparation. - Use freshly prepared or properly stored analytical standards. - Optimize HPLC method to ensure baseline separation of this compound from its photoproducts.
Low encapsulation efficiency of this compound. - Poor choice of encapsulation material. - Suboptimal encapsulation process parameters (e.g., pH, temperature, stirring speed). - Chemical incompatibility between this compound and the encapsulant.- Screen different polymers or lipids for better compatibility and encapsulation. - Optimize the encapsulation method parameters systematically. - Characterize the physicochemical properties of the formulation to ensure compatibility.
Precipitation or phase separation of the formulation upon storage. - Poor solubility of this compound or stabilizers in the chosen vehicle. - Incompatibility of formulation components. - Changes in temperature or pH during storage.- Conduct solubility studies to select appropriate solvents and co-solvents. - Perform compatibility studies of all formulation excipients. - Store the formulation under controlled conditions as determined by stability studies.
Loss of biological activity despite improved photostability. - Degradation of this compound through non-photolytic pathways (e.g., hydrolysis, oxidation). - Interaction of this compound with stabilizers or encapsulants that hinders its release or mechanism of action.- Conduct forced degradation studies to identify other degradation pathways. - Perform in-vitro release studies and bioassays to confirm the activity of the formulated this compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound under sunlight?

A1: this compound is highly sensitive to sunlight, with a reported half-life of approximately 5.5 hours when exposed as a thin film.[1][2] This rapid degradation necessitates the use of photoprotective strategies in formulations.

Q2: What are the most effective types of photostabilizers for Azadirachtin?

A2: Antioxidants and UV absorbers have proven effective in enhancing the photostability of azadirachtins. For instance, 8-hydroxyquinoline and tert-butylhydroquinone have been shown to significantly increase the half-life of Azadirachtin A under both UV and sunlight.[6] While specific data for this compound is less common, these stabilizers are a logical starting point for formulation development.

Q3: How does encapsulation improve the photostability of this compound?

A3: Encapsulation creates a physical barrier that protects the this compound molecule from direct exposure to light.[3][4] This can be achieved through techniques like nanoencapsulation in polymeric matrices or liposomes. The encapsulating material can also be chosen to have UV-absorbing properties, further enhancing protection.

Q4: What is the optimal pH for an aqueous this compound formulation?

A4: Azadirachtin is most stable in mildly acidic conditions, typically between pH 4 and 6.[5] It degrades rapidly in alkaline and strongly acidic solutions. Therefore, buffering the formulation in this pH range is crucial for both chemical and photostability.

Q5: What analytical method is recommended for quantifying this compound in photostability studies?

Quantitative Data Summary

The following table summarizes the photostability data for Azadirachtin A and B under different conditions.

CompoundConditionHalf-lifeReference
Azadirachtin AThin film under sunlight11.3 hours[1][2]
This compoundThin film under sunlight5.5 hours[1][2]
Azadirachtin AThin film under UV light (254 nm)48 minutes[6]
Azadirachtin AOn leaf surface2.47 days[6]
Azadirachtin A with 8-HydroxyquinolineUnder sunlight44.42 days[6]
Azadirachtin A with tert-butylhydroquinoneUnder sunlight35.90 days[6]
Azadirachtin A with 8-HydroxyquinolineUnder UV light55.80 hours[6]
Azadirachtin A with tert-butylhydroquinoneUnder UV light48.50 hours[6]

Experimental Protocols

Protocol 1: Preparation of a Photostable this compound Formulation using a UV Stabilizer

Objective: To prepare a solution of this compound with a UV stabilizer to enhance its photostability.

Materials:

  • This compound standard

  • 8-hydroxyquinoline (or other selected UV stabilizer)

  • HPLC-grade methanol

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a stock solution of the UV stabilizer (e.g., 8-hydroxyquinoline) in methanol at a concentration of 1 mg/mL.

  • In a series of volumetric flasks, add the this compound stock solution to achieve a final concentration of 100 µg/mL.

  • To each flask (except for the control), add varying concentrations of the UV stabilizer stock solution to achieve final concentrations ranging from 0.1% to 1% (w/v).

  • Bring each flask to volume with methanol and mix thoroughly using a magnetic stirrer for 30 minutes.

  • A control formulation should be prepared containing only this compound in methanol.

Protocol 2: Photostability Testing of this compound Formulations

Objective: To evaluate the photostability of prepared this compound formulations under controlled light exposure.

Materials:

  • Prepared this compound formulations (from Protocol 1)

  • Quartz cuvettes or thin-film plates

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp)

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Transfer a known volume of each formulation into a quartz cuvette or spread a thin film of known thickness onto a glass plate.

  • Place the samples in the photostability chamber.

  • Expose the samples to a controlled light source that mimics sunlight (e.g., ICH Q1B option 2).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each sample.

  • Protect the withdrawn samples from light immediately.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Calculate the degradation percentage and the half-life of this compound in each formulation.

Protocol 3: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in formulation samples.

Instrumentation and Conditions:

  • HPLC System: With UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 27.5:72.5, v/v)[8][10]

  • Flow Rate: 1.0 mL/min[8][10]

  • Column Temperature: 45°C[8][10]

  • Detection Wavelength: 215 nm[8][10]

  • Injection Volume: 20 µL

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the filtered samples from the photostability study.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_photostability Photostability Testing cluster_data Data Analysis aza_stock This compound Stock Solution mix Mixing & Dilution aza_stock->mix stab_stock Stabilizer Stock Solution stab_stock->mix formulation Final Formulation mix->formulation exposure Light Exposure (Photostability Chamber) formulation->exposure sampling Time-point Sampling exposure->sampling analysis HPLC Analysis sampling->analysis degradation Calculate Degradation % analysis->degradation half_life Determine Half-life degradation->half_life

Caption: Experimental workflow for preparing and testing photostable this compound formulations.

degradation_pathway cluster_formulation Formulated this compound cluster_protection Protection Mechanisms aza_b This compound degradation Photodegradation Products aza_b->degradation stabilizer UV Stabilizer stabilizer->aza_b protects encapsulation Encapsulation encapsulation->aza_b protects light Sunlight / UV Light light->aza_b degrades

Caption: Logical relationship of factors influencing this compound photodegradation.

References

overcoming Azadirachtin B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azadirachtin B. The information provided is intended to help overcome common challenges, particularly those related to solubility in aqueous solutions for experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a highly oxidized tetranortriterpenoid, a secondary metabolite isolated from the seeds of the neem tree (Azadirachta indica). It is a potent natural insecticide and insect growth regulator. Its biological activities also include anticancer, anti-inflammatory, and antiviral properties. In insects, it primarily acts as an antifeedant and disrupts the molting process by interfering with the ecdysone hormone signaling pathway.

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a lipophilic molecule, which results in very low solubility in water. For instance, a mixture of Azadirachtin A and B has a reported water solubility of only 0.26 g/L. This poor aqueous solubility can lead to precipitation when preparing solutions for biological assays in aqueous buffers or cell culture media, posing a significant challenge for researchers.

Q3: What are the recommended storage conditions for this compound?

Solid this compound should be stored at -20°C. Stock solutions prepared in anhydrous organic solvents, such as DMSO, should also be stored at -20°C or -80°C to ensure stability. It is advisable to prepare fresh dilutions in aqueous media for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or media.

  • Cause: The low aqueous solubility of this compound causes it to precipitate when the concentration of the organic co-solvent is significantly reduced upon dilution.

  • Solution:

    • Increase the concentration of the organic co-solvent in the final solution: While high concentrations of organic solvents can be toxic to cells, a final concentration of DMSO between 0.1% and 0.5% is generally well-tolerated by most cell lines.

    • Use a surfactant or emulsifier: For applications like insect bioassays, formulating this compound with a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to create a stable emulsion or microemulsion in an aqueous medium.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous medium while vortexing to ensure rapid and even dispersion.

Issue 2: Inconsistent results in biological assays.

  • Cause: This can be due to the degradation of this compound in the experimental solution. Azadirachtin is unstable in alkaline (pH > 7) and strongly acidic (pH < 4) conditions. It is most stable in mildly acidic solutions (pH 4-6).[1] The presence of water can also lead to hydrolysis, especially at elevated temperatures.

  • Solution:

    • Maintain Optimal pH: Ensure that the pH of your aqueous buffer or medium is within the optimal stability range of pH 4-6.

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

    • Control Temperature: Avoid heating aqueous solutions of this compound. Perform experiments at a controlled room temperature or as required by the specific assay protocol, minimizing exposure to high temperatures.

Experimental Protocols & Data

Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that quantitative data for this compound is limited, and the provided values for Azadirachtin A are included for reference, as it is structurally similar and more extensively studied.

SolventThis compound SolubilityAzadirachtin A Solubility
DMSO40 mg/mL70 mg/mL
ChloroformSlightly solubleSoluble (10 mg/mL)
MethanolSlightly solubleReadily soluble
EthanolNot specifiedReadily soluble
AcetoneNot specifiedReadily soluble
WaterNot specified0.26 g/L (at 25°C)

Data compiled from multiple sources.[2][3][4][5][6]

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 662.7 g/mol ).

  • Weigh the calculated amount of this compound into a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Experimental Workflow for Cellular Assays

The following diagram illustrates a typical workflow for preparing this compound for use in cell culture experiments.

experimental_workflow stock Prepare 10 mM Stock in Anhydrous DMSO working Prepare Intermediate Working Solution in Media stock->working Dilute stock in serum-containing media treatment Treat Cells with Final Concentration working->treatment Add to cell culture plates assay Perform Cellular Assay treatment->assay

Workflow for preparing this compound for cellular assays.

Signaling Pathways

This compound and related limonoids affect multiple signaling pathways. Below are diagrams illustrating some of the key pathways involved in its biological activity.

Interference with Insect Ecdysone Signaling

Azadirachtin disrupts the insect molting process by interfering with the ecdysone signaling pathway. It can inhibit the release of prothoracicotropic hormone (PTTH), leading to reduced ecdysone synthesis.

ecdysone_pathway AZA This compound PTTH PTTH Release AZA->PTTH Inhibits Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Stimulates Ecdysone Ecdysone Synthesis Prothoracic_Gland->Ecdysone Produces Molting Disrupted Molting & Growth Inhibition Ecdysone->Molting Regulates

This compound's inhibitory effect on insect ecdysone signaling.
Induction of Apoptosis

Azadirachtin has been shown to induce apoptosis in various cell types, including cancer cells and insect cells. This process can be mediated through both caspase-dependent and independent pathways.

apoptosis_pathway AZA This compound Mitochondria Mitochondria AZA->Mitochondria p53 p53 Upregulation AZA->p53 MAPK MAPK Signaling AZA->MAPK Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis p53->Apoptosis MAPK->Apoptosis

Apoptosis induction by this compound via multiple pathways.
Inhibition of NF-κB Signaling

Azadirachtin can suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκB kinase (IKK), which prevents the translocation of NF-κB to the nucleus.[1]

nfkb_pathway AZA This compound IKK IKK Phosphorylation AZA->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression

Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Azadirachtin B HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Azadirachtin B, with a specific focus on addressing peak tailing. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing in chromatography refers to a distortion where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical shape.[1][2] It is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing. A value greater than 1.2 is often considered significant tailing that can impact accurate integration and quantification.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound in reverse-phase HPLC can stem from several factors. The most common causes include:

  • Secondary Interactions: Unwanted interactions between the polar functional groups of this compound and active sites (residual silanols) on the silica-based stationary phase.[2][3]

  • Column Issues: Degradation of the column bed, contamination, or the presence of a void at the column inlet.[1]

  • Mobile Phase Mismatches: An inappropriate mobile phase pH or a sample solvent that is significantly stronger than the mobile phase.

  • Sample Overload: Injecting too much sample, which saturates the stationary phase.[4]

Q3: Can the chemical structure of this compound contribute to peak tailing?

A3: Yes. This compound is a complex tetranortriterpenoid with numerous oxygen-containing functional groups, including hydroxyls, esters, an enol ether, acetal, and hemiacetal. While considered a neutral compound, these polar groups can engage in secondary polar interactions with the stationary phase, particularly with residual silanol groups on C18 columns. This can lead to a mixed-mode retention mechanism and result in peak tailing.

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

Step 1: Evaluate the HPLC Column

Question: Could my HPLC column be the source of the peak tailing?

Answer: Yes, the column is a primary suspect. Column degradation, contamination, or improper packing can all lead to peak tailing.

Troubleshooting Actions:

  • Flush the Column: Begin by flushing the column with a strong solvent, such as 100% acetonitrile or methanol, to remove any strongly retained contaminants.[1]

  • Reverse the Column: If you suspect a blocked frit, you can try reversing the column (if the manufacturer's instructions permit) and flushing it to waste.[1]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.

  • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.

Step 2: Optimize the Mobile Phase

Question: How does the mobile phase affect the peak shape of this compound?

Answer: The mobile phase composition, including the organic modifier, additives, and pH, can significantly impact peak shape.

Troubleshooting Actions:

  • Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile vs. methanol) can influence peak shape. While this compound is soluble in both, their different viscosities and elution strengths can affect peak symmetry.

  • pH Adjustment: Although one study found that pH changes between 3.0 and 7.4 did not cause major changes in the chromatograms of Azadirachtin A and B, operating at a lower pH (around 3-4) can help suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[5][6]

  • Mobile Phase Additives: For neutral compounds like this compound, additives are less common. However, if secondary interactions are suspected, a small amount of a competing agent could be considered, though this would require significant method revalidation.

Step 3: Review Sample and Injection Parameters

Question: Could my sample preparation or injection technique be causing the peak tailing?

Answer: Yes, issues with the sample solvent and injection volume are common causes of peak distortion.

Troubleshooting Actions:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Injecting in a much stronger solvent can lead to peak distortion. This compound is readily soluble in methanol and acetonitrile.[7]

  • Sample Concentration and Injection Volume: Injecting too high a concentration or volume of your sample can lead to column overload and peak fronting or tailing.[4] Try diluting your sample or reducing the injection volume.

Step 4: Check System and Experimental Conditions

Question: Can other instrumental factors or experimental conditions contribute to peak tailing?

Answer: Yes, factors like temperature and extra-column dead volume can play a role.

Troubleshooting Actions:

  • Temperature: Temperature can significantly affect the resolution and peak shape of this compound. One study noted that temperatures below 45°C did not allow for good resolution between Azadirachtin A and B.[5] Experiment with column temperature to find the optimal condition for your separation.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to band broadening and peak tailing.[3]

Data Presentation

Table 1: Effect of Column Temperature on this compound Resolution

Temperature (°C)Resolution (between Azadirachtin A and B)Peak Shape Observation
< 45PoorBroad peaks, potential co-elution
45GoodWell-resolved peaks

Source: Based on findings from Gai et al. (2011).[5]

Table 2: Illustrative Example of the Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry (As) for a Neutral Analyte with Polar Groups
7.01.5
5.01.3
3.01.1

Note: This table provides illustrative data on how lowering pH can improve peak shape by suppressing silanol interactions. Specific values for this compound may vary.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in a Formulation

This protocol is a general example based on common practices and may need to be optimized for specific matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 72.5:27.5, v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 45 °C.[5]

    • Detection Wavelength: 215 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing this compound.

    • Dissolve the sample in the mobile phase or a weaker solvent (e.g., methanol:water 90:10).[5]

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Peak_Tailing cluster_col cluster_mob cluster_samp cluster_sys start Peak Tailing Observed (Asymmetry > 1.2) col_check Step 1: Evaluate Column Condition start->col_check mob_phase Step 2: Optimize Mobile Phase col_check->mob_phase If tailing persists col_flush Flush with strong solvent col_check->col_flush sample_inj Step 3: Review Sample & Injection mob_phase->sample_inj If tailing persists ph_adjust Lower mobile phase pH (e.g., 3-4) mob_phase->ph_adjust system_cond Step 4: Check System Conditions sample_inj->system_cond If tailing persists solv_check Ensure sample solvent is weaker than mobile phase sample_inj->solv_check resolved Peak Tailing Resolved system_cond->resolved If tailing persists, consult manufacturer temp_opt Optimize column temperature (e.g., 45°C) system_cond->temp_opt col_rev Reverse and flush (if permissible) col_flush->col_rev col_replace Replace column col_rev->col_replace col_replace->resolved Problem Solved mod_change Evaluate organic modifier (ACN vs. MeOH) ph_adjust->mod_change mod_change->resolved Problem Solved conc_check Dilute sample / reduce injection volume solv_check->conc_check conc_check->resolved Problem Solved dead_vol Minimize extra-column volume temp_opt->dead_vol dead_vol->resolved Problem Solved

Caption: Troubleshooting workflow for this compound peak tailing.

Secondary_Interactions cluster_column C18 Stationary Phase cluster_analyte This compound silanol Si-OH (Residual Silanol Group) c18 Si-C18 (Primary Retention Site) aza_polar Polar Functional Groups (-OH, -O-, -COO-) aza_polar->silanol Secondary Polar Interaction (Causes Tailing) aza_nonpolar Nonpolar Backbone aza_nonpolar->c18 Primary Hydrophobic Interaction (Desired Retention)

Caption: Interactions leading to peak tailing of this compound.

References

optimizing extraction parameters to maximize Azadirachtin B yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction parameters to maximize Azadirachtin B yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing this compound extraction?

A1: The most critical parameters influencing this compound yield are the choice of solvent, extraction temperature, extraction time, and the extraction method itself. The physical state of the neem material, particularly particle size, also plays a significant role.

Q2: Which solvent system is most effective for extracting this compound?

A2: Polar solvents are generally more effective for extracting azadirachtins. Methanol and ethanol are commonly used and have shown high extraction efficiencies.[1] Some studies suggest that a binary solvent system, such as a 50:50 mixture of n-hexane and ethanol, can yield high concentrations of azadirachtin.[2] For supercritical fluid extraction (SFE), methanol-modified supercritical carbon dioxide is utilized.[3]

Q3: How does temperature affect the yield and stability of this compound?

A3: Increasing the extraction temperature can enhance the solubility of azadirachtin and improve extraction efficiency. However, high temperatures can also lead to the degradation of azadirachtin. For instance, one study noted that the half-life of Azadirachtin A in methanol decreases significantly as the temperature rises from 50°C to 90°C.[4] Therefore, optimizing the temperature is a critical trade-off between yield and stability. It is generally advisable to conduct extractions at moderate temperatures (e.g., 30-60°C) and to store extracts at low temperatures (refrigerator or freezer) to minimize degradation.[4][5]

Q4: What is the recommended duration for extraction?

A4: The optimal extraction time depends on the method and solvent used. For Soxhlet extraction, times can range from 6 to 24 hours.[2][6] Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can significantly reduce the extraction time to as little as a few minutes.[7][8] Prolonging the extraction time beyond the optimum may not significantly increase the yield and could lead to the degradation of the target compound.

Q5: How can I minimize the degradation of this compound during and after extraction?

A5: Azadirachtin is sensitive to heat, light, and pH.[4] To minimize degradation:

  • Use moderate extraction temperatures.

  • Protect extracts from direct sunlight and UV light. Storing extracts in amber-colored containers is recommended.[5]

  • Maintain a neutral or slightly acidic pH during extraction.[7]

  • Store the final extract at low temperatures (e.g., in a refrigerator).[5]

Troubleshooting Guides

Issue 1: Low this compound Yield

Possible Cause Troubleshooting Step
Inefficient Solvent Switch to a more polar solvent like methanol or ethanol, or try a binary mixture (e.g., n-hexane:ethanol 50:50).[2]
Suboptimal Temperature Gradually increase the extraction temperature in increments of 5-10°C, while monitoring for potential degradation.
Insufficient Extraction Time Increase the extraction time, especially for methods like Soxhlet. For rapid methods like MAE or UAE, ensure the time is optimized.
Inadequate Sample Preparation Ensure the neem material (seeds, leaves) is ground to a fine powder to increase the surface area for extraction.
Degradation of this compound Review extraction temperature, exposure to light, and pH. Implement protective measures as outlined in the FAQs.

Issue 2: Inconsistent Results Between Batches

Possible Cause Troubleshooting Step
Variability in Raw Material Source neem seeds or leaves from a consistent supplier. The concentration of azadirachtins can vary based on geographical location and harvest time.[1]
Inconsistent Extraction Parameters Strictly control all extraction parameters (solvent volume, temperature, time, sample weight) for each batch.
Instrumental Fluctuation Calibrate and maintain all equipment (e.g., heating mantles, microwave extractors, sonicators) regularly.
Inaccurate Quantification Validate your analytical method (e.g., HPLC) for accuracy and precision. Use a certified reference standard for this compound.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Azadirachtin

Extraction Method Solvent Time Temperature Yield/Concentration Reference
Soxhletn-hexane:ethanol (50:50)6 h70°C1045 mg/kg (seeds)[2]
SoxhletEthanol24 h79°C35.0% (oil from leaves)[6]
Microwave-Assisted (MAE)Hydroalcoholic medium6.89 minNot specified37.5 µg/g (from seed)[7]
Supercritical Fluid (SFE)CO2 with Methanol165 min43°C0.37% (from seed kernel)[9]
Rapid ExtractionNot specified0.5 hNot specified3.39% extract yield (Azt B: 2.92%)[9]

Note: The yields reported may refer to total azadirachtin or a mixture of isomers, as not all studies differentiate between Azadirachtin A and B.

Experimental Protocols

Protocol 1: Soxhlet Extraction of Azadirachtin

  • Sample Preparation: Grind dried neem seeds or leaves to a fine powder (e.g., 40-60 mesh).

  • Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, thimble, and condenser.

  • Extraction:

    • Place a known weight of the powdered neem material (e.g., 20 g) into the thimble.

    • Add the desired solvent (e.g., 250 mL of a 50:50 n-hexane:ethanol mixture) to the round-bottom flask.[2]

    • Heat the flask to the boiling point of the solvent (for the n-hexane:ethanol mixture, around 70°C).

    • Allow the extraction to proceed for the desired duration (e.g., 6 hours), ensuring continuous siphoning of the solvent.[2]

  • Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Quantification: Dissolve the dried extract in a suitable solvent (e.g., methanol) and quantify the this compound content using a validated HPLC method.

Protocol 2: Microwave-Assisted Extraction (MAE) of Azadirachtin

  • Sample Preparation: Prepare finely ground neem seed powder as in the Soxhlet protocol.

  • Extraction:

    • Place a known weight of the neem powder (e.g., 1 g) into the microwave extraction vessel.

    • Add the extraction solvent (e.g., 20 mL of a hydroalcoholic solution with a specific pH).[7]

    • Set the microwave parameters: power/voltage (e.g., 69.22 V), time (e.g., 6.89 min), and temperature limit.[7]

    • Start the extraction program.

  • Filtration: After extraction and cooling, filter the mixture to separate the extract from the solid residue.

  • Solvent Removal and Quantification: Follow steps 4 and 5 from the Soxhlet protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Neem Raw Material (Seeds/Leaves) grinding Grinding & Sieving start->grinding extraction Extraction (Soxhlet, MAE, etc.) grinding->extraction parameters Optimize Parameters: - Solvent - Temperature - Time extraction->parameters filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation quantification Quantification (e.g., HPLC) evaporation->quantification end This compound Yield Data quantification->end

Caption: General workflow for this compound extraction and analysis.

logical_relationships yield This compound Yield solvent Solvent Polarity solvent->yield + temp Temperature temp->yield +/- stability This compound Stability temp->stability - time Extraction Time time->yield + method Extraction Method method->yield influences stability->yield +

Caption: Key parameters influencing this compound yield and stability.

References

Technical Support Center: Azadirachtin B Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azadirachtin B. The information provided is intended to help identify and minimize the formation of degradation products during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), and non-neutral pH conditions (acidic or alkaline hydrolysis). The presence of oxidative agents can also contribute to its degradation.

Q2: What are the common types of degradation products observed for this compound?

A2: Common degradation products of this compound include isomers, epimers, and products resulting from the hydrolysis of ester functional groups within its complex structure. Under photolytic stress, isomerization is a common degradation pathway. Thermal stress can lead to a variety of rearranged products.

Q3: How can I detect this compound and its degradation products in my samples?

A3: The most common and effective method for analyzing this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a Mass Spectrometer (HPLC-MS). HPLC-UV is suitable for quantification, while HPLC-MS is essential for the identification of unknown degradation products.

Q4: Are there any general recommendations for handling and storing this compound to ensure its stability?

A4: To maintain the stability of this compound, it is recommended to store it in a cool, dark place. Solutions of this compound should be prepared fresh and used promptly. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 4°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. Working under neutral pH conditions is also advisable whenever possible.

Troubleshooting Guides

This section provides specific troubleshooting guidance for common issues encountered during the handling and analysis of this compound.

Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause Troubleshooting Steps
Photodegradation 1. Protect solutions from light at all times by using amber-colored glassware or by wrapping containers with aluminum foil. 2. Minimize exposure to ambient light during sample preparation and analysis.
Thermal Degradation 1. Prepare solutions at room temperature or below. 2. If heating is required for your experiment, conduct a preliminary study to assess the thermal stability of this compound under your specific conditions. 3. Store stock solutions and samples at 4°C or lower.
pH Instability 1. Maintain the pH of your solution as close to neutral (pH 7) as possible. 2. If your experimental conditions require acidic or basic pH, be aware of potential accelerated degradation and consider conducting time-course experiments to quantify the rate of degradation.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This involves exposing this compound solutions to stress conditions (e.g., heat, light, acid, base, oxidation). 2. Use HPLC-MS to obtain mass-to-charge ratio (m/z) information for the unknown peaks to aid in their identification. 3. Compare the UV spectra of the unknown peaks with that of the parent this compound peak; similar spectra may indicate isomeric degradation products.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol outlines a general method for the quantification of this compound. Method optimization may be required for specific sample matrices.

  • Instrumentation: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the column and system.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 217 nm

  • Column Temperature: 30°C

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to intentionally degrade this compound to identify potential degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose Aliquots C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C Expose Aliquots D Oxidative Degradation (e.g., 3% H2O2, RT) A->D Expose Aliquots E Thermal Degradation (e.g., 80°C in oven) A->E Expose Aliquots F Photolytic Degradation (e.g., UV light exposure) A->F Expose Aliquots G Analyze by HPLC-UV/MS B->G Neutralize & Dilute C->G Neutralize & Dilute D->G Neutralize & Dilute E->G Neutralize & Dilute F->G Neutralize & Dilute H Identify & Quantify Degradants G->H

Caption: Workflow for a forced degradation study of this compound.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different Stress Conditions

This table provides an example of how to present data from a forced degradation study. The values are for illustrative purposes only.

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C45%Hydrolysis Product 1, Epimer A
0.1 M NaOH8 hoursRoom Temp22%Hydrolysis Product 2, Isomer B
3% H₂O₂48 hoursRoom Temp78%Oxidized Product 1
Heat72 hours80°C65%Thermal Isomer C, Dehydrated Product
UV Light (254 nm)12 hoursRoom Temp55%Photoisomer D, Photoisomer E

Signaling Pathways and Logical Relationships

Diagram 1: General Degradation Pathways of this compound

This diagram illustrates the primary environmental factors leading to the degradation of this compound.

G cluster_factors Degradation Factors A This compound B Degradation Products (Isomers, Hydrolysis Products, etc.) A->B degrades to C Light (Photolysis) C->A D Heat (Thermolysis) D->A E pH (Hydrolysis) E->A

Caption: Factors contributing to this compound degradation.

Diagram 2: Troubleshooting Logic for Unexpected HPLC Peaks

This diagram provides a logical workflow for identifying unknown peaks in an HPLC chromatogram when analyzing this compound.

G A Unexpected Peak(s) in HPLC B Conduct Forced Degradation Study A->B C Analyze Stressed Samples by HPLC-MS B->C D Compare Retention Times and Mass Spectra C->D E Match Found? D->E F Identify as Known Degradant E->F Yes G Characterize as Novel Degradant E->G No

Caption: Decision tree for identifying unknown HPLC peaks.

Technical Support Center: Enhancing the Shelf-Life of Azadirachtin B-Containing Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to address challenges related to the stability of Azadirachtin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a primary concern?

This compound is a potent tetranortriterpenoid secondary metabolite derived from the neem tree (Azadirachta indica). It is a key active ingredient in many biopesticides due to its antifeedant and insect growth-regulating properties. However, its complex molecular structure, featuring multiple reactive functional groups like esters, hydroxyls, an enol ether, and an epoxide, makes it highly susceptible to degradation. This instability can lead to a rapid loss of biological efficacy, significantly shortening the product's shelf-life and impacting experimental reproducibility.

Q2: What are the primary factors that cause this compound degradation?

This compound degradation is primarily driven by four factors:

  • Light (Photodegradation): Exposure to both sunlight and UV radiation causes rapid degradation. The half-life of this compound in sunlight is approximately 5.5 hours.

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation. Storing products at lower temperatures can enhance stability.

  • pH: The molecule is unstable in strongly acidic and mildly alkaline environments. The optimal stability is observed in a mildly acidic pH range of 4 to 6.

  • Moisture and Solvents: The presence of water and protic solvents (like ethanol and methanol) can speed up decomposition. Azadirachtin is generally more stable in aprotic and neutral solvents.

Q3: What are the ideal storage conditions for maintaining this compound potency?

To maximize shelf-life, this compound and its formulations should be stored in a cool, dry, and dark place .

  • Temperature: Refrigeration is recommended for long-term storage.

  • Light: Use opaque or brown glass containers to prevent photodegradation.

  • Moisture: Ensure containers are tightly sealed to protect from humidity. For solid formulations, water content should be below 1% and volatile polar solvents below 5%.

Q4: How can I protect this compound from degradation in a formulation?

Several strategies can be employed:

  • UV Protectants: Incorporating UV-absorbing substances like p-aminobenzoic acid, 8-hydroxyquinoline, or tert-butylhydroquinone can dramatically increase the half-life of azadirachtins under light exposure.

  • pH Buffering: Maintain the formulation pH between 4 and 6 using a suitable buffer system.

  • Solvent Selection: Prioritize the use of aprotic solvents over protic ones.

  • Formulation Type: Microemulsions created with agents like oleic acid can improve stability. For solid formulations, minimizing residual water and polar solvents is critical.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My liquid formulation shows a rapid loss of potency at ambient temperature.

Possible Cause Troubleshooting Step
Inappropriate pH Measure the pH of your formulation. If it is outside the optimal 4-6 range, adjust it using a suitable buffer system.
Protic Solvent Degradation If your formulation uses solvents like methanol or ethanol, they may be accelerating degradation. Consider reformulating with more stable aprotic solvents like acetonitrile or DMF.
Presence of Water Water can accelerate the hydrolysis of ester groups. If possible, use anhydrous solvents and minimize exposure to atmospheric moisture during preparation and storage.
Oxidation The molecule has functional groups susceptible to oxidation. Consider adding an antioxidant stabilizer, but test for compatibility as some, like hydroquinone, can enhance degradation.

Problem 2: My solid this compound powder is clumping, turning brown, and losing activity.

Possible Cause Troubleshooting Step
High Moisture Content High humidity or residual water in the powder promotes degradation. Store the powder in a desiccator or a tightly sealed container with a desiccant. Ensure water content is <1%.
Residual Polar Solvents Volatile polar solvents from the extraction process can compromise stability. Ensure the powder is thoroughly dried under vacuum to reduce volatile polar solvents to <5%.
Heat Exposure Storing the powder at elevated temperatures will accelerate decomposition. Always store in a cool environment, preferably refrigerated.

Problem 3: My field application results are inconsistent and show low efficacy.

Possible Cause Troubleshooting Step
Photodegradation This compound degrades very quickly in sunlight (half-life of ~5.5 hours), reducing its efficacy after application.
1. Add a UV protectant (e.g., p-aminobenzoic acid) to your formulation to shield the active ingredient.
2. Advise application during times of lower UV intensity, such as late afternoon or on overcast days.
Wash-off by Rain Aqueous spray formulations can be washed off plant surfaces.
Consider adding a sticker or adjuvant to your formulation to improve adherence to foliage.

Quantitative Data on Azadirachtin Stability

Table 1: Half-Life of Azadirachtins under Various Conditions

Compound Condition Solvent/Matrix Half-Life Reference
Azadirachtin A Sunlight Thin Film 3.98 days
Azadirachtin A UV Light (254 nm) Thin Film 48 minutes
This compound Sunlight Not Specified 5.5 hours
Azadirachtin A 50°C Methanol 6.96 days

| Azadirachtin A | 90°C | Methanol | 11.7 hours | |

Table 2: Impact of UV Stabilizers on Azadirachtin A Half-Life

Stabilizer Condition Half-Life Reference
None Sunlight 3.98 days
8-Hydroxyquinoline Sunlight 44.42 days
tert-Butylhydroquinone Sunlight 35.90 days
None UV Light 48 minutes
8-Hydroxyquinoline UV Light 55.80 hours

| tert-Butylhydroquinone | UV Light | 48.50 hours | |

Table 3: Degradation of Azadirachtin A in Formulations Under Accelerated Storage (54±1°C for 14 Days)

Formulation Type Initial AZA-A (ppm) % Degradation Half-Life (days) Reference
Emulsifiable Concentrate 618 - 1150 96 - 99% 1.84 - 4.53
Neem Oil - 56% -

| Attapulgite Carrier | - | 70 - 95% | - | |

Experimental Protocols

Protocol 1: Accelerated Stability Testing (Heat Stability)

This protocol is used to assess the stability of a formulation under high-temperature stress to predict its long-term shelf-life.

  • Sample Preparation: Place a known quantity (e.g., 20 g) of the this compound test formulation into a sealed, airtight glass container.

  • Initial Analysis (Time 0): Withdraw an aliquot from the sample for immediate quantitative analysis of this compound content using the HPLC protocol (see Protocol 3). This serves as the baseline concentration.

  • Incubation: Place the sealed container in a calibrated laboratory oven maintained at a constant temperature of 54 ± 1°C .

  • Time-Point Sampling: After predetermined intervals (e.g., 3, 7, and 14 days), remove the container from the oven. Allow it to cool to room temperature for at least 1 hour.

  • Extraction and Analysis: Once cooled, thoroughly mix the contents. Withdraw an aliquot and quantify the this compound concentration using HPLC.

  • Data Analysis: Calculate the percentage degradation at each time point relative to the initial concentration. The first-order decomposition rate constant (k) and the half-life (t₁/₂) can be calculated using the following equations:

    • ln(Cₜ) = -kt + ln(C₀)

    • t₁/₂ = 0.693 / k Where Cₜ is the concentration at time t, and C₀ is the initial concentration.

Protocol 2: Photostability Testing

This protocol evaluates the degradation of this compound upon exposure to a controlled light source.

  • Sample Preparation: Apply a thin, uniform film of the formulation onto an inert surface (e.g., a glass petri dish or quartz plate). For solutions, use a quartz cuvette.

  • Control Sample: Prepare an identical sample but wrap it completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place the test and control samples in a photostability chamber equipped with a light source that simulates natural sunlight (e.g., a Xenon lamp with appropriate filters). The light intensity should be monitored and controlled.

  • Time-Point Sampling: At specified intervals (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from the light-exposed sample and the dark control.

  • Extraction and Analysis: Extract the this compound from the aliquot using a suitable solvent (e.g., methanol) and quantify its concentration using HPLC (Protocol 3).

  • Data Analysis: Compare the concentration of the light-exposed sample to the dark control at each time point to determine the extent of photodegradation, correcting for any thermal degradation that may have occurred.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a standard method for determining the concentration of this compound in a sample.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in HPLC-grade methanol. Create a series of calibration standards (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation (Extraction):

    • Accurately weigh a portion of the formulation containing an estimated amount of this compound.

    • Dissolve and extract the sample with HPLC-grade methanol, using sonication for 15-20 minutes to ensure complete extraction.

    • Transfer the extract to a volumetric flask and adjust the volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 217 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution.

    • Identify the this compound peak based on the retention time of the standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Stability_Study_Workflow start Start: Define Formulation & Study Goals prep Prepare Formulation Batches & Controls start->prep t0 Time-Zero Analysis: - HPLC for Potency - pH, Viscosity - Physical Appearance prep->t0 storage Place Samples into Controlled Storage Conditions t0->storage conditions Storage Conditions: 1. Accelerated (e.g., 54°C) 2. Photostability Chamber 3. Ambient (25°C/60% RH) 4. Refrigerated (4°C) storage->conditions sampling Conduct Time-Point Sampling storage->sampling analysis Analyze Samples: - HPLC for Potency - Degradant Profiling - Physical Tests sampling->analysis Intervals data Compile & Analyze Data: - Calculate Degradation Rate - Determine Half-Life sampling->data Study Complete analysis->sampling Continue Study? report Final Report: - Conclude Shelf-Life - Recommend Storage data->report end_node End report->end_node

Caption: General Workflow for an this compound Stability Study.

Troubleshooting_Tree start Problem: Product losing potency q_form What is the formulation type? start->q_form n_liquid Liquid Formulation q_form->n_liquid Liquid n_solid Solid Formulation q_form->n_solid Solid q_liquid_storage How is it stored? n_liquid->q_liquid_storage q_solid_storage How is it stored? n_solid->q_solid_storage n_light Exposed to Light/Heat q_liquid_storage->n_light Ambient n_dark Cool, Dark Place q_liquid_storage->n_dark Properly n_humid Exposed to Humidity q_solid_storage->n_humid Open/Ambient n_dry Dry, Sealed Container q_solid_storage->n_dry Properly res1 Action: Store in cool, dark container. Add UV stabilizer. n_light->res1 res2 Check pH (aim for 4-6). Check for water/protic solvents. n_dark->res2 res3 Action: Store in desiccator/ sealed container. n_humid->res3 res4 Check for residual solvents (aim for <5% polar solvents). n_dry->res4

Caption: Troubleshooting Guide for this compound Formulation Instability.

Degradation_Pathways cluster_factors Degrading Factors aza This compound Molecule (Complex Structure) path_photo Photodegradation (Isomerization, Ring Cleavage) aza->path_photo path_thermo Thermal Degradation (Rearrangement) aza->path_thermo path_hydro Hydrolysis (Ester Cleavage) aza->path_hydro factor_light Light (UV/Sunlight) factor_light->path_photo factor_heat Heat (High Temperature) factor_heat->path_thermo factor_ph pH (Acidic/Alkaline) factor_ph->path_hydro factor_water Water / Protic Solvents factor_water->path_hydro products Inactive Degradation Products + Loss of Bio-efficacy path_photo->products path_thermo->products path_hydro->products

Caption: Key Degradation Pathways of this compound.

dealing with matrix effects in Azadirachtin B quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Azadirachtin B by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] In the context of this compound quantification, matrix components can either suppress or enhance its ionization, leading to inaccurate and unreliable results.[2] This phenomenon is a significant challenge, especially in complex matrices like plant extracts, biological fluids, and food samples.[2]

Q2: I am observing significant ion suppression for my this compound signal. What are the common causes?

A2: Ion suppression for this compound is often caused by co-eluting endogenous matrix components that compete for ionization in the MS source.[1] Common culprits include phospholipids, salts, and other non-polar compounds present in the sample extract.[3] The complexity of the matrix plays a crucial role; for instance, plant extracts are known to cause significant matrix effects.

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound in my samples?

A3:

  • Qualitative Assessment: The post-column infusion technique is a common method to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

  • Quantitative Assessment: The most accepted method is the post-extraction spike comparison.[3] This involves comparing the peak area of this compound in a standard solution to its peak area in a blank matrix extract spiked at the same concentration. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100%

    A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide

Issue 1: Inconsistent and low recoveries for this compound.

Possible Cause: Inefficient sample extraction or significant matrix-induced signal suppression.

Solutions:

  • Optimize Sample Preparation: A thorough sample cleanup is crucial to minimize matrix effects.[4] Consider the following techniques:

    • Liquid-Liquid Extraction (LLE): Can be used for initial cleanup, but may not be sufficient for complex matrices.[5]

    • Solid-Phase Extraction (SPE): Highly effective for removing interfering compounds. Cartridges like C18 or those containing graphitized carbon black (GCB) have shown good recoveries for azadirachtins.[6][7]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup, often effective for pesticide residue analysis in various matrices.[8][9]

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for matrix effects that cannot be eliminated by cleanup.[9][10]

  • Employ an Internal Standard (IS): The use of a suitable internal standard is highly recommended to correct for both extraction efficiency and matrix effects. While a stable isotope-labeled (SIL) internal standard for this compound is ideal, a structurally similar compound can also be used if a SIL-IS is unavailable.

Issue 2: Poor peak shape and reproducibility.

Possible Cause: Co-eluting matrix components interfering with the chromatography or interactions with the analytical column.

Solutions:

  • Improve Chromatographic Separation:

    • Optimize the mobile phase gradient to better separate this compound from interfering matrix components.

    • Consider using a different stationary phase or a column with a smaller particle size for improved resolution.

    • Metal-free columns can sometimes improve peak shape for compounds prone to chelation, which can cause peak tailing and signal loss.[6]

  • Dilute the Sample Extract: A simple yet effective strategy is to dilute the final extract. This reduces the concentration of matrix components reaching the MS source, thereby minimizing their impact on this compound ionization. However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ).

Issue 3: Low sensitivity and difficulty in detecting this compound at low concentrations.

Possible Cause: Suboptimal ionization of this compound or significant ion suppression.

Solutions:

  • Optimize MS Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.[4]

    • Adduct Formation: this compound often forms a sodium adduct ([M+Na]+) which provides a more stable and intense signal compared to the protonated molecule ([M+H]+).[11][12] The precursor ion for this compound is typically m/z 685.3.[11][12]

    • MS/MS Transitions: Optimize the collision energy to obtain sensitive and specific product ions. Common transitions for this compound ([M+Na]+) include 685.3 > 667.2, 685.3 > 639.3, and 685.3 > 567.2.[12]

  • Enhance Sample Cleanup: Re-evaluate your sample preparation method to more effectively remove interfering compounds. A multi-step cleanup involving both LLE and SPE might be necessary for very complex matrices.

Quantitative Data Summary

The following table summarizes recovery data for Azadirachtin from various studies, highlighting the effectiveness of different sample preparation techniques.

MatrixSample Preparation MethodAnalyte(s)Recovery (%)Reference
Neem OilSPE with Graphitized Carbon BlackAzadirachtin A & B99.2 - 104.7[6]
Bovine MuscleLLE and SPEAzadirachtin A & B85.2 - 101.9[5]
Foliage and TwigsAcetonitrile extraction with C18 and PSA cleanup, followed by 10-fold dilutionAzadirachtin A & B86 - 119[13]
Agricultural Commodities (Tomato, Brinjal, Coffee, Tea, Cotton Seed)Methanol/Acetonitrile ExtractionAzadirachtin62 - 100[14]

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction and Cleanup

This protocol is a general guideline and should be optimized for your specific matrix.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Take an aliquot of the cleaned extract, dilute as necessary, and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Quantification
  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate (or acetate).

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: ESI in positive ion mode.

  • Precursor Ion ([M+Na]+): m/z 685.3

  • Product Ions (for MRM):

    • Quantifier: 667.2

    • Qualifiers: 639.3, 567.2

  • Collision Energy: Optimize for your specific instrument, typically in the range of 10-40 eV.

Visual Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow Workflow for Mitigating Matrix Effects in this compound Quantification cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_quantification Quantitative Analysis Problem Inaccurate this compound Quantification (Low Recovery, Poor Reproducibility) AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME SamplePrep Optimize Sample Preparation (QuEChERS, SPE, LLE) AssessME->SamplePrep If ME > 20% Chromatography Improve Chromatography (Gradient, Column) SamplePrep->Chromatography Dilution Dilute Sample Extract Chromatography->Dilution Calibration Implement Mitigation in Quantification Dilution->Calibration MM_Cal Use Matrix-Matched Calibration Calibration->MM_Cal IS Use Internal Standard Calibration->IS Analysis LC-MS/MS Analysis MM_Cal->Analysis IS->Analysis Result Accurate Quantification Analysis->Result

Caption: Workflow for identifying and mitigating matrix effects.

References

strategies to reduce the impact of pH on Azadirachtin B stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Azadirachtin B instability due to pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is rapidly degrading. What is the optimal pH range for stability?

A1: this compound is most stable in mildly acidic conditions, specifically between pH 4 and 6.[1] It is unstable in mildly alkaline and strongly acidic solutions.[1] Degradation is significantly more rapid in basic conditions compared to acidic conditions.

Q2: I am observing a loss of activity in my formulation. How can I confirm if it's due to pH-related degradation?

A2: You can confirm pH-related degradation by conducting a stability study. This involves preparing your this compound formulation at different pH values (e.g., pH 4, 7, and 9) and monitoring the concentration of this compound over time using High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration at pH 7 and 9 compared to pH 4 would indicate pH-related instability.

Q3: What are the primary degradation products of this compound under acidic and alkaline conditions?

A3: Under acidic conditions, the tertiary hydroxyls and the dihydrofuran ring of the Azadirachtin molecule are sensitive and can lead to degradation.[1] In alkaline conditions, the four ester groups are susceptible to hydrolysis, which is a major degradation pathway.[1] One of the identified degradation products at pH 4, 6, and 8 involves the hydrolysis of an ester function.[1]

Q4: Can the choice of solvent impact the pH stability of this compound?

A4: Yes, the solvent system is critical. Azadirachtin is more stable in aprotic solvents compared to protic solvents like water, acids, and bases.[1][2] Protic solvents can participate in hydrolysis reactions, accelerating degradation. To enhance stability, formulations should aim for a higher volume percentage of aprotic solvents and less than 15% water.

Q5: Are there any recommended stabilizing agents for this compound formulations?

A5: While the primary strategy is pH control and solvent selection, some patents for Azadirachtin formulations mention the use of additives. For instance, sunscreen agents like p-aminobenzoic acid have been used to protect against photodegradation, which can be exacerbated by certain pH conditions. Additionally, creating a microemulsion can improve stability.

Quantitative Data: pH-Dependent Stability of Azadirachtin

The following table summarizes the degradation data for Azadirachtin at various pH levels. Note that much of the available literature focuses on Azadirachtin A, a closely related analogue. The stability of this compound is expected to follow a similar trend.

pHTemperature (°C)Half-life (DT50) of Azadirachtin AReference
2Room Temperature-[3]
4Room Temperature19.2 days (pure), 38.3 days (formulated)[1]
4-5Room TemperatureDegrades into two forms, then a single product[3]
6Room Temperature-[3]
7Room Temperature12.9 days (pure), 30.5 days (formulated)[1]
8Room Temperature-[3]
10Room Temperature~2 hours[1]

Experimental Protocols

Protocol 1: Preparation of a pH-Controlled this compound Formulation

This protocol describes the preparation of a stock solution of this compound and its formulation into a buffered solution at a target pH.

Materials:

  • This compound standard

  • Aprotic solvent (e.g., Acetonitrile, HPLC grade)

  • Deionized water

  • Buffer solutions (pH 4, 5, and 6)

  • pH meter

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of aprotic solvent (e.g., acetonitrile) in a volumetric flask. Dilute to the final volume with the same solvent to achieve the desired stock concentration.

  • Formulation Preparation: In a separate volumetric flask, add the desired volume of the this compound stock solution.

  • pH Adjustment: Slowly add the appropriate buffer solution (pH 4, 5, or 6) to the volumetric flask containing the this compound solution while gently swirling.

  • Final Volume Adjustment: Bring the solution to the final desired volume with the buffer solution.

  • pH Verification: Measure the final pH of the formulation using a calibrated pH meter and adjust if necessary with dilute acid or base.

  • Storage: Store the formulation in a tightly sealed container, protected from light, at a controlled temperature.

Protocol 2: HPLC Analysis of this compound Stability

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound in formulations over time.[4]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase: Methanol:water mixture (e.g., 80:20, v/v)

  • This compound standard solutions for calibration

  • Formulated this compound samples from Protocol 1

  • Syringe filters (0.45 µm)

Procedure:

  • HPLC Method Setup:

    • Set the mobile phase composition and flow rate (e.g., 1 mL/min).

    • Set the UV detector wavelength to the absorbance maximum of this compound (typically around 215-222 nm).[4][5]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Prepare a series of this compound standard solutions of known concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each formulated sample.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

  • Data Analysis:

    • Determine the peak area of this compound in each sample chromatogram.

    • Use the calibration curve to calculate the concentration of this compound in each sample at each time point.

    • Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Visualizations

cluster_acidic Acidic Conditions (pH < 4) cluster_optimal Optimal Stability (pH 4-6) cluster_alkaline Alkaline Conditions (pH > 7) AzaB_acid This compound Deg_acid Degradation Products (via Tertiary Hydroxyl and Dihydrofuran Ring Instability) AzaB_acid->Deg_acid H+ AzaB_stable This compound (Stable) AzaB_alkaline This compound Deg_alkaline Degradation Products (via Ester Hydrolysis) AzaB_alkaline->Deg_alkaline OH-

Caption: pH-Dependent Degradation Pathways of this compound.

start Start: Prepare this compound Stock Solution prep_formulation Prepare Formulation (add stock to buffer) start->prep_formulation adjust_ph Adjust pH to Target (4, 5, or 6) prep_formulation->adjust_ph verify_ph Verify Final pH adjust_ph->verify_ph storage Store Formulation (Protected from Light) verify_ph->storage sampling Sample at Time Points (0, 24, 48, 72h) storage->sampling hplc Analyze by HPLC sampling->hplc data_analysis Analyze Data & Determine Degradation Rate hplc->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Stability Testing.

References

Technical Support Center: Enhancing Azadirachtin B Efficacy in Resistant Insect Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to aid researchers, scientists, and drug development professionals in overcoming insect resistance to Azadirachtin B.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound in resistant insect populations.

Question/Issue Possible Cause(s) Troubleshooting/Recommended Action(s)
FAQ 1: My this compound treatment is showing reduced or no efficacy against a previously susceptible insect population. Development of metabolic resistance.Increased production of detoxification enzymes such as glutathione S-transferases (GSTs), esterases, or cytochrome P450s (P450s) can metabolize and detoxify this compound before it reaches its target site. A laboratory-selected strain of Drosophila melanogaster developed 86.7-fold resistance to azadirachtin, primarily through elevated GST and esterase activity[1].
Target-site insensitivity.While less common for this compound, mutations in the target protein (e.g., ecdysone receptor) could reduce binding affinity.
Poor formulation stability or bioavailability.This compound is susceptible to degradation by UV light and hydrolysis. The formulation may not be effectively protecting the active ingredient, or it may not be efficiently absorbed by the insect.
Troubleshooting 1: How can I determine if metabolic resistance is the cause of reduced efficacy? Conduct synergist bioassays.Use inhibitors of major detoxification enzyme families in combination with this compound. Piperonyl butoxide (PBO) inhibits P450s, S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases, and diethyl maleate (DEM) inhibits GSTs. A significant increase in mortality with a synergist suggests the involvement of that enzyme class in resistance.
Perform biochemical assays.Directly measure the activity of GSTs, esterases, and P450s in extracts from both susceptible and suspected resistant insect populations. Higher enzyme activity in the resistant population is a strong indicator of metabolic resistance.
Conduct molecular analysis.Use quantitative PCR (qPCR) to measure the expression levels of genes encoding detoxification enzymes. Overexpression of specific genes in the resistant population can pinpoint the molecular basis of resistance.
FAQ 2: What are some strategies to overcome metabolic resistance to this compound? Use synergistic combinations.Formulate or co-apply this compound with synergists like PBO to inhibit the detoxification enzymes.
Combine with other insecticides.The complex mixture of compounds in neem oil has been shown to be less prone to resistance development than pure azadirachtin[2][3]. Combining this compound with other insecticides with different modes of action, such as Bacillus thuringiensis (Bt), can enhance efficacy and delay resistance.
Utilize advanced formulations.Nano-emulsions and encapsulation technologies can protect this compound from degradation and improve its delivery to the target site, potentially bypassing some resistance mechanisms.
Troubleshooting 2: My this compound formulation appears to be degrading quickly. Improper storage or handling.This compound is sensitive to heat, light, and pH. Store formulations in a cool, dark place and use them promptly after mixing.
Suboptimal formulation.The formulation may lack effective UV protectants or stabilizers. Consider using or developing formulations that incorporate these components. Nano-formulations have shown improved stability.
FAQ 3: Can insects develop cross-resistance between this compound and other insecticides? Yes, it is possible.An azadirachtin-resistant strain of Drosophila melanogaster showed cross-resistance to emamectin benzoate and dinotefuran[1]. This is likely due to the enhanced activity of generalist detoxification enzymes that can act on multiple insecticides. Interestingly, this same strain exhibited negative cross-resistance to chlorpyrifos and indoxacarb, meaning it was more susceptible to these insecticides[1].

Quantitative Data Summary

The following tables summarize key quantitative data on this compound efficacy and resistance.

Table 1: Documented Resistance to Azadirachtin

Insect SpeciesStrainSelection PressureResistance Ratio (RR)Primary Resistance Mechanism(s)Reference
Drosophila melanogasterAza-SelLaboratory selection for 5 years86.7-foldElevated Glutathione-S-Transferases (GSTs) and Esterases[1]
Myzus persicae (Green Peach Aphid)-Laboratory selection for 40 generations (with pure azadirachtin)9-foldNot specified[2][3]

Table 2: Efficacy of this compound in Combination with Other Insecticides

Insect SpeciesThis compound ConcentrationCombination Agent & ConcentrationObserved Mortality (%)Interaction TypeReference
Helicoverpa armigera (3rd instar)LC20Bacillus thuringiensis (Bt) LC2056.7%-
Plodia interpunctella (3rd instar)LC50Bacillus thuringiensis (Bt) LC50SynergisticSynergistic

Table 3: Impact of Formulation on Azadirachtin Efficacy

Insect SpeciesFormulation TypeLC50Comparison to Conventional FormulationReference
Oryzaephilus surinamensisNeem oil nano-emulsion15.7 µL/L air1.16-fold more effective
Spodoptera frugiperdaAzadirachtin nano-compositeQuicker and greater efficacyEnhanced biodistribution and UV stability

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Leaf-Dip Bioassay for Assessing this compound Toxicity and Synergism

This protocol is adapted for determining the toxicity of this compound, alone and in combination with a synergist, against foliage-feeding insects like aphids or lepidopteran larvae.

Materials:

  • This compound technical grade or formulated product

  • Synergist (e.g., Piperonyl Butoxide - PBO)

  • Acetone (or appropriate solvent for technical grade compounds)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Fresh, untreated host plant leaves

  • Petri dishes lined with moistened filter paper

  • Soft brush for handling insects

  • Beakers and volumetric flasks

  • Pipettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 1000 ppm).

    • Prepare a stock solution of the synergist (e.g., PBO) in acetone (e.g., 1000 ppm).

  • Preparation of Test Solutions:

    • For the this compound only treatment, prepare a serial dilution of the stock solution in distilled water containing a surfactant (e.g., 0.05% Triton X-100) to achieve a range of at least five concentrations expected to cause between 10% and 90% mortality. Include a control of distilled water with surfactant only.

    • For the synergist combination treatment, prepare a similar serial dilution of this compound, but to each concentration, add a fixed, sublethal concentration of the synergist (e.g., 100 ppm PBO). This concentration should be predetermined to cause minimal to no mortality on its own.

    • Also, prepare a control with only the synergist at the fixed concentration.

  • Leaf Dipping:

    • Excise fresh leaves and dip them into the respective test solutions for 10-30 seconds with gentle agitation to ensure complete coverage.

    • Allow the leaves to air dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place one treated leaf into each Petri dish.

    • Carefully transfer a known number of insects (e.g., 10-20) of a uniform age or developmental stage onto the leaf in each Petri dish using a soft brush.

    • Seal the Petri dishes with parafilm or a ventilated lid.

  • Incubation and Mortality Assessment:

    • Incubate the Petri dishes at a constant temperature and photoperiod suitable for the insect species.

    • Assess mortality after 24, 48, and 72 hours. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) values and their 95% confidence intervals for this compound alone and in combination with the synergist.

    • Calculate the Synergistic Ratio (SR) as follows: SR = LC50 of this compound alone / LC50 of this compound + Synergist An SR value greater than 1 indicates synergism.

Biochemical Assay for Glutathione S-Transferase (GST) Activity

This spectrophotometric assay measures the activity of GSTs, which are often involved in metabolic resistance.

Materials:

  • Insect samples (susceptible and resistant strains)

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 20 mM in ethanol)

  • Reduced glutathione (GSH) solution (e.g., 20 mM in phosphate buffer)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates

  • Homogenizer and centrifuge

Methodology:

  • Enzyme Preparation:

    • Homogenize a known number of insects (e.g., 10-20) in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In each well of a 96-well plate, add:

      • Phosphate buffer

      • GSH solution

      • CDNB solution

      • Enzyme extract (supernatant)

    • The final volume and concentrations should be optimized for the specific insect species and instrumentation. A typical final concentration might be 1 mM GSH and 1 mM CDNB.

    • Include a blank for each sample containing all components except the enzyme extract.

  • Measurement:

    • Immediately place the microplate in the reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The reaction should be linear during this period.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA340/min).

    • Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹) to calculate the enzyme activity in µmol/min/mg of protein.

    • Compare the GST activity between the susceptible and resistant insect strains.

Quantitative PCR (qPCR) for Detoxification Gene Expression

This protocol outlines the general steps for analyzing the expression of detoxification genes in response to this compound exposure.

Materials:

  • Insect samples (control and this compound-treated)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers for target detoxification genes and reference (housekeeping) genes

  • qPCR instrument

Methodology:

  • Insect Treatment and Sample Collection:

    • Expose insects to a sub-lethal concentration of this compound for a defined period (e.g., 24 or 48 hours). Use an untreated group as a control.

    • Collect and flash-freeze the insects in liquid nitrogen and store them at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the insect samples using a commercial kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the cDNA template.

    • Perform the qPCR in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.

    • Calculate the relative gene expression (fold change) in the this compound-treated group compared to the control group using a method such as the 2-ΔΔCt method[4].

    • A significant increase in the expression of a detoxification gene in the treated group suggests its involvement in the response to this compound.

Visualizations

Logical Workflow for Investigating this compound Resistance

Resistance_Investigation_Workflow start Reduced Efficacy of this compound Observed hypothesis Hypothesize Resistance Mechanism start->hypothesis metabolic Metabolic Resistance hypothesis->metabolic  Hypothesis 1 target_site Target-Site Resistance hypothesis->target_site  Hypothesis 2 synergist_assay Perform Synergist Bioassays (PBO, DEF, DEM) metabolic->synergist_assay biochemical_assay Conduct Biochemical Assays (GST, Esterase, P450) metabolic->biochemical_assay molecular_analysis Perform qPCR for Gene Expression metabolic->molecular_analysis sequencing Sequence Target-Site Genes (e.g., Ecdysone Receptor) target_site->sequencing analyze_synergist Analyze Synergistic Ratios synergist_assay->analyze_synergist analyze_biochem Compare Enzyme Activities biochemical_assay->analyze_biochem analyze_molecular Analyze Gene Expression Fold Change molecular_analysis->analyze_molecular analyze_sequencing Identify Mutations sequencing->analyze_sequencing confirm_metabolic Metabolic Resistance Confirmed analyze_synergist->confirm_metabolic SR > 1 no_resistance No Resistance Detected (Consider Formulation/Application Issues) analyze_synergist->no_resistance SR ≈ 1 analyze_biochem->confirm_metabolic Increased Activity analyze_biochem->no_resistance No Change analyze_molecular->confirm_metabolic Gene Upregulation analyze_molecular->no_resistance No Change confirm_target Target-Site Resistance Confirmed analyze_sequencing->confirm_target Mutation Found analyze_sequencing->no_resistance No Mutation strategy Develop Resistance Management Strategy confirm_metabolic->strategy confirm_target->strategy

Caption: Workflow for diagnosing the mechanism of this compound resistance.

Signaling Pathway of this compound Action and Resistance

Azadirachtin_Pathway cluster_cell Insect Cell aza This compound aza_in This compound aza->aza_in Enters Cell p450 Cytochrome P450s aza_in->p450 Metabolized by gst Glutathione S-Transferases (GSTs) aza_in->gst Metabolized by est Esterases aza_in->est Metabolized by ecr Ecdysone Receptor (EcR) aza_in->ecr Antagonizes metabolites Inactive Metabolites p450->metabolites gst->metabolites est->metabolites gene_exp Gene Expression (Molting & Development) ecr->gene_exp Regulates ecdysone Ecdysone ecdysone->ecr Binds to molting_disruption Molting Disruption & Growth Inhibition gene_exp->molting_disruption Leads to (when disrupted) note Metabolic Resistance: Upregulation of these enzymes leads to faster detoxification. note->p450 note->gst note->est

Caption: this compound's mode of action and mechanisms of metabolic resistance.

References

addressing inconsistencies in Azadirachtin B bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Azadirachtin B bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica). It is a potent insect growth regulator and antifeedant.[1][2] Its primary mode of action is the disruption of insect hormone systems, particularly ecdysone and juvenile hormone signaling. This interference leads to inhibited molting, reduced growth, and impaired reproductive functions.[1][3][4] this compound can also have direct toxic effects and deter feeding.[2][4]

Q2: What are the most common causes of inconsistent bioassay results with this compound?

Inconsistencies in this compound bioassay results can arise from several factors:

  • Variability in Azadirachtin Content: The concentration of Azadirachtin A and B in neem seeds and commercial formulations can vary significantly based on the geographical origin, genetic makeup of the tree, and extraction methods.[5][6]

  • Compound Instability: this compound is sensitive to environmental factors. It can be degraded by UV light (sunlight), high temperatures, and non-neutral pH.[7] It is most stable in mildly acidic conditions (pH 4-6).

  • Insect-Related Factors: The susceptibility of insects to this compound can vary depending on the species, developmental stage, and overall health of the test population.[7][8]

  • Bioassay Protocol Deviations: Inconsistent application methods (e.g., topical vs. oral), solvent effects, and improper handling of the test substance can introduce significant variability.

Q3: How should I prepare and store this compound solutions for bioassays?

To ensure consistency, follow these guidelines:

  • Solvent Selection: Use aprotic and neutral solvents for dissolving this compound. Protic solvents can contribute to its degradation.

  • pH Control: Maintain the solution pH between 4 and 6 for optimal stability.

  • Light Protection: Store stock solutions and treated materials in the dark or under amber light to prevent photodegradation.

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C) for short-term storage. For long-term storage, consult specific stability data, but freezing is generally recommended.

  • Fresh Preparations: Whenever possible, prepare fresh dilutions for each experiment to minimize degradation.

Troubleshooting Guide

Issue 1: Higher than expected larval survival or minimal growth inhibition.

Possible Cause Troubleshooting Step
Degradation of this compound - Verify the storage conditions of your stock solution (temperature, light exposure).- Prepare fresh solutions for each assay.- Check the pH of your final formulation.
Low Concentration in Source Material - If using a commercial product, request a certificate of analysis for the this compound concentration.- If using a lab extract, quantify the this compound content using HPLC.[5][6]
Insect Resistance or Low Susceptibility - Review the literature for the known susceptibility of your target insect species.- Consider using a different, more susceptible insect species as a positive control.- Ensure the developmental stage of the insects is appropriate for the assay.
Incorrect Bioassay Protocol - Review your protocol for accuracy in dilution calculations and application method.- Ensure uniform application of the treatment.

Issue 2: High variability in mortality or growth inhibition between replicates.

Possible Cause Troubleshooting Step
Inconsistent Application - For topical assays, ensure a consistent droplet size and application site on each insect.- For oral assays, ensure uniform coating of the diet and that all insects are feeding.
Non-uniform Insect Population - Use insects of the same age and developmental stage.- Ensure the insects are from a healthy, non-stressed colony.
Environmental Fluctuations - Maintain consistent temperature, humidity, and light conditions throughout the experiment.
Statistical Outliers - Employ robust statistical methods to identify and handle outliers in your data.[9]

Issue 3: No dose-response relationship observed.

Possible Cause Troubleshooting Step
Concentration Range Too Narrow or Too Wide - Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the effective dose range.- Prepare a new dilution series with narrower intervals around the expected LC50.
Compound Degradation - As in Issue 1, verify the stability of your this compound solution.
Bioassay Insensitivity - The chosen endpoint (e.g., mortality at 24 hours) may not be sensitive enough. Consider longer observation periods or sublethal endpoints like developmental time or fecundity.

Data Presentation

Table 1: Larval Mortality of Pericallia ricini after Oral and Topical Application of this compound

Concentration (ppm)Oral Application (% Mortality)Topical Application (% Mortality)
2525%-
5050%-
7580%-
100100%61.6%
200-71.6%
300-83.3%
Data adapted from a study on Pericallia ricini.[10]

Table 2: Lethal Concentrations (LC) of Azadirachtin A and B (Fitoneem®) on Diatraea saccharalis Larvae

Exposure RouteLC50 (ppm)LC90 (ppm)
Topical Spray15,70017,400
Ingestion22,50070,400
Whole Body Spray18,50055,100
Data adapted from a study on Diatraea saccharalis.[11]

Experimental Protocols

1. General Insect Bioassay Protocol (Larval Feeding Assay)

This protocol provides a general workflow for assessing the oral toxicity of this compound.

  • Preparation of Diet: Prepare an artificial diet suitable for the target insect species.

  • Preparation of this compound Solution: Dissolve this compound in an appropriate solvent to create a stock solution. Perform serial dilutions to obtain the desired test concentrations.

  • Diet Incorporation: Incorporate the this compound solutions into the molten artificial diet at a consistent ratio (e.g., 1:9 solution to diet). Also, prepare a control diet with the solvent alone.

  • Bioassay Setup: Dispense the treated and control diets into individual wells of a multi-well plate or small containers.

  • Insect Infestation: Place one larva of a specific instar into each well.

  • Incubation: Maintain the bioassay plates under controlled environmental conditions (temperature, humidity, and light).

  • Data Collection: Record larval mortality at predetermined time points (e.g., 24, 48, 72, 96 hours). Sublethal effects such as weight gain, developmental stage, and feeding inhibition can also be recorded.

  • Data Analysis: Calculate mortality rates and determine LC50/LC90 values using probit analysis or other appropriate statistical methods.

2. Topical Application Bioassay

This protocol is for assessing the contact toxicity of this compound.

  • Preparation of this compound Solution: Prepare serial dilutions of this compound in a volatile solvent (e.g., acetone).

  • Insect Immobilization: Briefly anesthetize the larvae using CO2 or by chilling them on a cold plate.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to a specific location on the dorsal thorax of each larva. Apply solvent only to the control group.

  • Holding: Place the treated insects in individual containers with access to food.

  • Incubation and Data Collection: Follow the same incubation and data collection procedures as the larval feeding assay.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for this compound Bioassay cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis prep_solution Prepare this compound Stock and Dilutions incorporation Incorporate this compound into Diet (Oral) or Prepare for Topical Application prep_solution->incorporation prep_diet Prepare Artificial Diet prep_diet->incorporation prep_insects Select Healthy, Uniform Insect Larvae infestation Introduce One Larva per Unit prep_insects->infestation setup Set up Bioassay Units (e.g., multi-well plates) incorporation->setup setup->infestation incubation Incubate under Controlled Conditions infestation->incubation collection Record Mortality and Sublethal Effects incubation->collection analysis Statistical Analysis (e.g., Probit, ANOVA) collection->analysis

Caption: Figure 1. General workflow for an this compound bioassay.

Signaling_Pathway Figure 2. Disruption of Ecdysone Signaling by this compound AzaB This compound PTTH Prothoracicotropic Hormone (PTTH) Release AzaB->PTTH Inhibition Inhibition PG Prothoracic Gland PTTH->PG Ecdysone Ecdysone Synthesis PG->Ecdysone EcR_USP Ecdysone Receptor (EcR) and Ultraspiracle (USP) Complex Ecdysone->EcR_USP Gene_Expression Gene Expression for Molting and Development EcR_USP->Gene_Expression Molting Normal Molting and Development Gene_Expression->Molting

Caption: Figure 2. This compound's disruption of ecdysone signaling.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Inconsistent Results Start Inconsistent Bioassay Results Check_Compound Verify this compound Concentration and Stability Start->Check_Compound Check_Protocol Review Bioassay Protocol and Application Start->Check_Protocol Check_Insects Assess Insect Health and Uniformity Start->Check_Insects Check_Environment Evaluate Environmental Conditions Start->Check_Environment Data_Analysis Perform Robust Statistical Analysis Check_Compound->Data_Analysis Check_Protocol->Data_Analysis Check_Insects->Data_Analysis Check_Environment->Data_Analysis Resolved Results Consistent Data_Analysis->Resolved

Caption: Figure 3. A logical approach to troubleshooting bioassay inconsistencies.

References

methods to prevent the degradation of Azadirachtin B by UV light

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to address the challenges associated with the photodegradation of Azadirachtin B by UV light.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a highly active tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica). It is a potent insect antifeedant and growth regulator. However, its complex structure, featuring multiple reactive functional groups, makes it highly susceptible to degradation under various environmental conditions, particularly exposure to UV light. This instability presents a significant challenge for developing stable and effective formulations for agricultural or pharmaceutical use.

Q2: What is the primary mechanism of this compound degradation by UV light?

A2: The primary mechanism of photodegradation for Azadirachtin-A (a closely related analogue) when exposed to UV light (specifically at 254 nm) involves the isomerization of the (E)-2-methylbut-2-enoate ester group into its (Z)-geometric isomer. This structural change can lead to a significant reduction in its biological activity. Further exposure can lead to more complex degradation pathways. The tigloyl moiety in the molecule is considered a key site for UV-lability.

Q3: How rapid is the degradation of Azadirachtin under UV light?

A3: The degradation is extremely rapid. When exposed as a thin film on a glass surface, the half-life of Azadirachtin-A under UV light (254 nm) has been reported to be as short as 48 minutes. Under natural sunlight, the half-life is longer, at approximately 3.98 days.

Q4: What are the main strategies to prevent the UV degradation of this compound?

A4: The two primary strategies for enhancing the photostability of this compound are:

  • Formulation with UV-Absorbing Excipients: Incorporating chemical photostabilizers that absorb UV radiation, thereby shielding the this compound molecule.

  • Encapsulation: Creating physical barriers around the molecule using polymers or other materials. This can be achieved through techniques like nanoformulation or encapsulation in matrices like alginate hydrogels.

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution
Rapid loss of biological activity in field trials. High exposure to natural sunlight is causing rapid photodegradation.Reformulate the product with a UV protectant. Consider encapsulation methods using materials like lignin, which provides extended protection.
Inconsistent results in photostability assays. The experimental setup is not standardized. Factors like UV lamp intensity, distance from the sample, and sample film thickness can vary.Use a calibrated UV light source. Ensure all samples are placed at a fixed distance and that the film thickness is uniform. Refer to the detailed experimental protocol below.
Degradation occurs even with known photostabilizers. The chosen stabilizer may not be effective for Azadirachtin or may be used at a suboptimal concentration. The stabilizer itself might be degrading.Screen a panel of photostabilizers (e.g., 8-hydroxy quinoline, tert-butyl hydroquinone). Optimize the concentration of the stabilizer. Check the stability of the stabilizer under your experimental conditions.
Formulation excipients seem to accelerate degradation. Some carriers, such as certain clays (attapulgite, kaolinite), can promote the degradation of Azadirachtin.Avoid using acidic or highly reactive carriers. Test the compatibility of all excipients with this compound in a preliminary stability study. Neem oil itself can be a more stable carrier compared to some solid minerals.

Quantitative Data Summary

The following tables summarize the half-life of Azadirachtin-A under different conditions, demonstrating the efficacy of various photostabilizers.

Table 1: Half-Life of Azadirachtin-A Without Stabilizers

Condition Surface Type Half-Life
UV LightThin film on glass48 minutes
SunlightThin film on glass3.98 days
SunlightLeaf surface2.47 days

Table 2: Effect of Chemical Stabilizers on the Half-Life of Azadirachtin-A

Stabilizer Condition Half-Life
8-Hydroxy quinolineUV Light55.80 hours
8-Hydroxy quinolineSunlight44.42 days
tert-Butyl hydroquinoneUV Light48.50 hours
tert-Butyl hydroquinoneSunlight35.90 days

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol describes a general method for evaluating the photodegradation of this compound as a thin film.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For control samples, pipette a precise volume (e.g., 100 µL) of the this compound solution onto a clean glass slide or petri dish. Spread it evenly to create a thin film. Allow the solvent to evaporate completely in the dark.

    • For test samples, mix the this compound stock solution with the desired photostabilizer at a specific concentration before applying it as a thin film.

  • UV Irradiation: Place the prepared samples in a UV chamber equipped with a lamp of a specific wavelength (e.g., 254 nm). Position the samples at a fixed distance from the lamp. Expose the samples to continuous UV irradiation.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a sample from the UV chamber.

  • Extraction: Wash the surface of the glass slide with a precise volume of the mobile phase (for HPLC analysis) to dissolve the remaining this compound.

  • Quantification: Analyze the extracted sample using HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).

Protocol 2: HPLC Quantification of this compound

This is a general HPLC method that can be adapted for the quantification of this compound.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm or 217 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration in the test samples by comparing their peak areas to the calibration curve.

Visualizations

G cluster_0 Photostability Workflow A Prepare this compound Solution (with/without stabilizer) B Create Thin Film on Glass Surface A->B C Expose to UV Light (e.g., 254 nm) B->C D Sample at Time Intervals C->D E Extract Remaining Compound D->E F Quantify with HPLC E->F G Calculate Degradation Rate and Half-Life F->G

Caption: A typical experimental workflow for assessing the photostability of this compound.

G cluster_1 This compound Degradation & Protection cluster_2 Protection Strategies UV UV Light AZA_B This compound (Active Form) UV->AZA_B excites molecule Degradation Photoisomers & Degradation Products (Inactive) AZA_B->Degradation leads to Stabilizer Chemical Stabilizers (e.g., 8-Hydroxy quinoline) Stabilizer->UV absorbs Encapsulation Physical Encapsulation (e.g., Alginate-Lignin Matrix) Encapsulation->AZA_B shields

Caption: Conceptual diagram of UV-induced degradation and key protection strategies.

Technical Support Center: Formulation Strategies for Azadirachtin B Thermal Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on formulation strategies to protect Azadirachtin B from heat-induced degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause thermal degradation of this compound?

A1: The thermal degradation of this compound is influenced by several factors. High temperatures are a primary cause, with the rate of degradation increasing as the temperature rises.[1] The presence of moisture also accelerates degradation.[1] Furthermore, the pH of the formulation plays a critical role; Azadirachtin is most stable in mildly acidic conditions (pH 4-6) and degrades rapidly in alkaline or strongly acidic solutions.[1] The type of solvent used is also a factor, with protic solvents like water and alcohols leading to faster degradation compared to aprotic solvents.[1][2]

Q2: What are the most effective formulation strategies to enhance the thermal stability of this compound?

A2: Several formulation strategies have proven effective in protecting this compound from heat degradation. These include:

  • Microencapsulation: Entrapping this compound within a polymer matrix can provide a protective barrier. Common polymers used include chitosan, alginate, and lignin.[3][4]

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its stability.[5][6]

  • Use of Stabilizers and Antioxidants: The addition of certain compounds can help to mitigate degradation. For example, epichlorohydrin has been shown to reduce degradation on solid carriers.[7] Botanical synergists, which may contain phenolic and flavonoid compounds, can also enhance stability.[7][8]

Q3: How does microencapsulation protect this compound from heat?

A3: Microencapsulation creates a physical barrier around the this compound molecule, shielding it from direct exposure to heat, moisture, and other environmental factors. The polymer matrix can also help to maintain a more favorable microenvironment, such as a stable pH, which further contributes to stability.

Q4: Can nanoformulations offer better protection than microencapsulation?

A4: Both nano- and microformulations can significantly improve the thermal stability of this compound. Nanoformulations, due to their smaller particle size and larger surface area-to-volume ratio, may offer advantages in terms of controlled release and bioavailability. However, the effectiveness of each strategy depends on the specific polymers and preparation methods used. Some studies have shown that not all nanoformulations outperform commercial neem oil in terms of residual effect, suggesting that the release kinetics of the active ingredient are crucial.[5][6]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency

  • Symptom: The final formulation contains a lower than expected concentration of this compound.

  • Possible Causes:

    • Incompatible Polymer/Solvent System: The chosen polymer may not be effectively entrapping the this compound due to poor solubility or interaction.

    • Suboptimal Process Parameters: Factors such as stirring speed, temperature, and pH during the encapsulation process can significantly impact efficiency. For complex coacervation, pH is a critical factor.[3]

    • Loss of Active Ingredient During Processing: this compound may be degrading during the formulation process itself if exposed to harsh conditions.

  • Solutions:

    • Optimize Polymer and Solvent Selection: Ensure the chosen polymer and solvent system is compatible with this compound.

    • Systematically Vary Process Parameters: Conduct a design of experiments (DoE) to optimize parameters like pH, polymer concentration, and stirring speed.

    • Work Under Mild Conditions: Avoid high temperatures and extreme pH during formulation.

Issue 2: Formulation Instability (e.g., Aggregation, Phase Separation)

  • Symptom: The formulated product shows signs of physical instability over time, such as particle aggregation, creaming, or phase separation.

  • Possible Causes:

    • Inadequate Surfactant/Stabilizer: The concentration or type of surfactant may be insufficient to stabilize the particles.

    • Zeta Potential Issues: If the surface charge of the particles is not optimal, they may be prone to aggregation.

    • Storage Conditions: Storing the formulation at inappropriate temperatures can lead to instability.

  • Solutions:

    • Screen Different Surfactants and Concentrations: Test a range of surfactants to find the most effective one for your system.

    • Measure Zeta Potential: Characterize the surface charge of your particles and adjust the formulation to achieve a stable zeta potential (typically > |30| mV).

    • Conduct Accelerated Stability Studies: Store the formulation at elevated temperatures to quickly identify potential stability issues.

Issue 3: Faster than Expected Degradation of this compound in the Formulation

  • Symptom: Despite being formulated, this compound is still degrading at an unacceptable rate when exposed to heat.

  • Possible Causes:

    • Porous or Permeable Encapsulation Matrix: The chosen polymer matrix may not be dense enough to provide an adequate barrier against heat and moisture.

    • Presence of Degradation-Promoting Excipients: Some excipients in the formulation could be interacting with and promoting the degradation of this compound.

    • Incorrect pH of the Final Formulation: If the pH of the formulation is outside the optimal range of 4-6, degradation will be accelerated.[1]

  • Solutions:

    • Characterize the Microstructure of Your Particles: Use techniques like Scanning Electron Microscopy (SEM) to visualize the morphology and integrity of your microcapsules or nanoparticles.

    • Conduct Excipient Compatibility Studies: Test the stability of this compound in the presence of each individual excipient to identify any incompatibilities.

    • Buffer the Formulation: Incorporate a suitable buffer system to maintain the pH within the optimal range for this compound stability.

Data on Formulation Performance

The following tables summarize quantitative data on the thermal stability of Azadirachtin in various formulations.

Table 1: Effect of Temperature and Solvents on Azadirachtin A Degradation

SolventTemperature (°C)TimeDegradation (%)Half-life (t½)
Methanol50--6.96 days
Methanol90--11.7 hours
Methanol54 ± 17 days29.65-
Methanol + Water (9:1)54 ± 17 days44.99-
Methanol + Neem Oil (9:1)54 ± 17 days12.76-
Ethanol54 ± 114 days45.3-
Acetonitrile54 ± 114 days22.3-

Data compiled from[1]

Table 2: Influence of pH on Azadirachtin A Stability

pHMediumHalf-life (t½) - PureHalf-life (t½) - Formulated
4-19.2 days38.3 days
7-12.9 days30.5 days
10Pond Water~2 hours-
6.2Natural Water256 hours-
7.3Natural Water43.9 hours-
8.0Natural Water10.2 hours-
8.1Natural Water14.2 hours-

Data compiled from[1]

Table 3: Stability of Azadirachtin A in Solid Carrier Formulations at 54 ± 1°C over 14 days

Solid CarrierDegradation (%) - UnstabilizedDegradation (%) - with Epichlorohydrin
Attapulgite70-95Reduced by 26-60%
Kaolinite70-95Reduced by 26-60%
Fuller's Earth70-95Reduced by 26-60%
Hydrated Calcium Silicate70-95Reduced by 26-60%
Fly Ash70-95Reduced by 26-60%
Neem Oil56-

Data compiled from[7]

Experimental Protocols

1. Preparation of Chitosan Microcapsules for this compound Encapsulation

  • Objective: To encapsulate this compound in chitosan microcapsules to enhance its thermal stability.

  • Materials:

    • This compound

    • Chitosan (low molecular weight)

    • Acetic acid

    • Sodium tripolyphosphate (TPP)

    • Surfactant (e.g., Tween 80)

    • Deionized water

  • Procedure:

    • Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.

    • Dissolve a known amount of this compound in a suitable solvent and add it to the chitosan solution. Add a small amount of surfactant (e.g., 0.5% v/v Tween 80) and stir to form an emulsion.

    • Prepare a 1% (w/v) TPP solution in deionized water.

    • Add the TPP solution dropwise to the chitosan-Azadirachtin B emulsion under constant stirring.

    • Continue stirring for 2-4 hours to allow for the formation and hardening of the microcapsules.

    • Collect the microcapsules by centrifugation, wash them with deionized water to remove any unreacted reagents, and then freeze-dry them for storage.

2. HPLC Method for Quantification of this compound

  • Objective: To determine the concentration of this compound in formulations and degradation studies.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Spherisorb C-18 ODS, 5 µm particle size).[9]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[9] The specific gradient program should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[9]

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Sample Preparation: Dissolve a known amount of the formulation in the mobile phase. It may be necessary to extract the this compound from the formulation using a suitable solvent like dichloromethane followed by cleanup with a Florisil column.[9]

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_formulation Formulation Stage cluster_purification Purification & Drying cluster_analysis Analysis Stage A This compound C Emulsification (with Surfactant) A->C B Polymer Solution (e.g., Chitosan in Acetic Acid) B->C E Microcapsule Formation C->E D Cross-linking Agent (e.g., TPP) D->E F Centrifugation E->F G Washing F->G H Freeze-Drying G->H I Final Formulation H->I J Thermal Stability Study (Accelerated Conditions) I->J K HPLC Analysis J->K L Data Interpretation K->L

Caption: Experimental workflow for the formulation and stability testing of microencapsulated this compound.

logical_relationships cluster_factors Degradation Factors cluster_strategies Protection Strategies A This compound Stability F Microencapsulation A->F protects G Nanoformulation A->G protects H Addition of Stabilizers A->H protects I pH Control (Buffering) A->I protects B High Temperature B->A promotes degradation C Moisture C->A promotes degradation D Unfavorable pH (<4 or >6) D->A promotes degradation E Protic Solvents E->A promotes degradation

Caption: Factors influencing this compound degradation and corresponding formulation protection strategies.

References

Technical Support Center: Troubleshooting Low Recovery of Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Azadirachtin B during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low this compound recovery?

Low recovery of this compound is often attributed to a combination of factors, including:

  • Degradation: this compound is susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH levels (both acidic and alkaline), and UV light.

  • Suboptimal Extraction: The choice of extraction solvent and method significantly impacts recovery. Inefficient extraction can leave a substantial amount of this compound in the sample matrix.

  • Inefficient Sample Cleanup: The presence of interfering compounds from the sample matrix can lead to ion suppression in LC-MS analysis or co-elution in HPLC-UV, resulting in inaccurate quantification and seemingly low recovery.

  • Improper Storage: Storing extracts in inappropriate solvents or conditions can lead to degradation over time.

Q2: What is the ideal pH range for maintaining this compound stability?

This compound is most stable in mildly acidic conditions, specifically between pH 4 and 6. It is unstable in strongly acidic and mildly alkaline solutions due to the presence of acid-sensitive functional groups and ester groups that are susceptible to hydrolysis.

Q3: Which solvent is best for extracting this compound?

Methanol has been shown to be a highly effective solvent for extracting Azadirachtin. Studies have demonstrated that methanol extraction, particularly using methods like cold press, can yield significantly higher concentrations of azadirachtin compared to other solvents like hexane or water. Binary solvent systems, such as a 50:50 mixture of n-hexane and ethanol, have also been reported to provide high yields of both neem oil and azadirachtin.

Q4: How can I minimize degradation of this compound during sample preparation?

To minimize degradation, it is crucial to:

  • Work at controlled, cool temperatures.

  • Protect samples and extracts from direct light.

  • Maintain the pH of the extraction and processing solutions within the optimal range of 4-6.

  • Use appropriate, neutral, and aprotic solvents for storage.

Troubleshooting Guides

Issue 1: Low Recovery After Extraction

If you are experiencing low this compound recovery immediately after the initial extraction step, consider the following:

Potential Cause Troubleshooting Step Explanation
Inappropriate Solvent Switch to a more polar solvent like methanol or a binary mixture such as n-hexane:ethanol (50:50).Azadirachtin is more soluble in polar solvents.
Inefficient Extraction Method Consider alternative extraction methods. For instance, cold press extraction with methanol has shown higher yields than Soxhlet extraction. Multi-stage dynamic countercurrent extraction has also been optimized for high recovery.The chosen method may not be effectively disrupting the sample matrix to release the analyte.
Sample Particle Size Ensure the sample is ground to a fine, uniform powder.Smaller particle size increases the surface area for solvent interaction, leading to more efficient extraction.
Insufficient Extraction Time/Temperature Optimize the extraction time and temperature. For dynamic countercurrent extraction, 34 minutes per stage at 32°C has been found to be effective. For Soxhlet extraction, the temperature should be maintained at the boiling point of the solvent.Incomplete extraction can occur if the duration is too short or the temperature is too low. However, excessively high temperatures can cause degradation.
Issue 2: Low Recovery After Sample Cleanup (e.g., Solid-Phase Extraction - SPE)

If the recovery drops significantly after the cleanup step, investigate these possibilities:

Potential Cause Troubleshooting Step Explanation
Inappropriate SPE Sorbent Use a graphitized carbon black (GCB) column for the cleanup of oil-based samples.GCB has been shown to be effective in retaining Azadirachtin A and B while allowing lipids to be washed away.
Incorrect Elution Solvent Ensure the elution solvent is strong enough to desorb this compound from the SPE cartridge. Acetonitrile is an effective elution solvent for GCB columns.A weak solvent will result in incomplete elution and low recovery.
Sample Overload Reduce the amount of sample loaded onto the SPE cartridge.Exceeding the binding capacity of the sorbent will cause the analyte to be lost in the loading and washing steps.
Analyte Breakthrough Check the wash fractions for the presence of this compound.If the wash solvent is too strong, it may elute the analyte along with the interferences.
Issue 3: Low Recovery or Poor Peak Shape in HPLC Analysis

If you observe low recovery or issues with the chromatography, consider these points:

Potential Cause Troubleshooting Step Explanation
Matrix Effects Implement matrix-matched calibration or the standard addition method.Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
Suboptimal Mobile Phase Optimize the mobile phase composition. A common mobile phase is a mixture of acetonitrile and water.The mobile phase composition affects the retention and peak shape of the analyte.
Incorrect Column Temperature Maintain a consistent and optimized column temperature. For a C18 column, 45°C has been used successfully.Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, influencing resolution.
Inappropriate Detection Wavelength Set the UV detector to a wavelength where this compound has maximum absorbance, typically around 215 nm.Using a non-optimal wavelength will result in lower sensitivity.

Quantitative Data Summary

Table 1: Comparison of Azadirachtin Extraction Yields with Different Solvents and Methods

Extraction MethodSolventAzadirachtin Concentration/YieldSource
Cold PressMethanol2478 ppm
SoxhletMethanol1470 ppm
SoxhletMethanol14.84% (extract yield)
SoxhletEthanol13.24% (extract yield)
SoxhletHydroethanol (1:1)9.76% (extract yield)
SoxhletAqueous8.12% (extract yield)
Binary Solvent (50:50 n-hexane:ethanol)n-hexane:ethanol1045 mg/kg (from seeds)
Binary Solvent (50:50 n-hexane:ethanol)n-hexane:ethanol720 mg/kg (from leaves)

Table 2: Stability of Azadirachtin under Different pH and Temperature Conditions

pHTemperatureRemaining Azadirachtin after 14 daysSource
4Ambient~55.9%
6Ambient~54.3%
9Ambient0% (after 3 days)
-4°C~85%
-20°C~34%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Neem Oil Samples

This protocol is adapted from a method for the determination of azadirachtin-A and -B, nimbin, and salannin in neem oil.

  • Sample Preparation: Mix 1.0 mL of neem oil sample with 10 mL of hexane.

  • SPE Column Conditioning: Condition a graphitized carbon black (GCB) SPE column by rinsing with 10 mL of hexane.

  • Sample Loading: Transfer the hexane-oil mixture to the SPE column reservoir and allow it to percolate. Apply a gentle vacuum to ensure the entire sample passes through.

  • Washing: Wash the column with 2 mL of hexane to remove lipids and other nonpolar interferences.

  • Elution: Elute this compound and other active ingredients with 5 mL of acetonitrile.

  • Analysis: Collect the acetonitrile eluate, filter it, and it is ready for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method is based on a validated procedure for the analysis of azadirachtin residues.

  • Column: C18 analytical column (e.g., Symmetry RP-18).

  • Mobile Phase: Isocratic elution with an acetonitrile-water mixture (e.g., 27.5:72.5, v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV detector at 215 nm.

  • Injection Volume: 20 µL.

  • Quantification: Use an external standard calibration curve prepared with certified this compound standard. For complex matrices, consider matrix-matched standards or standard addition.

Visualizations

Workflow_Troubleshooting cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points start Sample Material extraction Extraction (e.g., Maceration, Soxhlet) start->extraction extract Crude Extract extraction->extract ts1 Low Recovery? - Check solvent - Check method extraction->ts1 cleanup Solid-Phase Extraction (SPE) extract->cleanup clean_extract Clean Extract cleanup->clean_extract ts2 Low Recovery? - Check SPE cartridge - Check elution solvent cleanup->ts2 analysis HPLC-UV/MS Analysis clean_extract->analysis result This compound Concentration analysis->result ts3 Low Recovery/Bad Peak? - Check mobile phase - Matrix effects? analysis->ts3

Caption: Troubleshooting workflow for low this compound recovery.

Degradation_Pathway cluster_conditions Degradation Conditions AzaB This compound (Stable at pH 4-6) degradation_products Degradation Products (Loss of Recovery) AzaB->degradation_products Degrades via high_temp High Temperature high_temp->degradation_products high_ph High pH (>7) high_ph->degradation_products low_ph Low pH (<4) low_ph->degradation_products uv_light UV Light uv_light->degradation_products

Caption: Factors leading to this compound degradation.

Validation & Comparative

Azadirachtin A vs. Azadirachtin B: A Comparative Analysis of Insecticidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a cornerstone of botanical insecticide research. Among its many analogues, Azadirachtin A and Azadirachtin B are two of the most abundant and studied. This guide provides a comparative analysis of their insecticidal activities, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

Comparative Insecticidal Activity: Quantitative Data

The insecticidal potency of Azadirachtin A and B has been evaluated against various insect pests. The following tables summarize the key quantitative data from comparative studies.

Insect Species Assay Type Parameter Azadirachtin A This compound Reference
Spodoptera litura (Tobacco Cutworm)Larval ToxicityLC50 (µg/mL)0.391.21[1]
Spodoptera litura (Tobacco Cutworm)Antifeedant ActivityAFI (%)85.665.4[1]

Key Finding: Azadirachtin A consistently demonstrates higher toxicity and antifeedant activity against Spodoptera litura larvae compared to this compound. The lower LC50 value for Azadirachtin A indicates that a lower concentration is required to cause 50% mortality in the test population. Similarly, the higher Antifeedant Index (AFI) for Azadirachtin A suggests it is a more potent feeding deterrent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the comparative data.

Larval Toxicity Bioassay (Leaf-Dip Method)

This method is used to determine the lethal concentration (LC50) of a compound against leaf-eating insects.

Materials:

  • Azadirachtin A and B standard solutions of varying concentrations

  • Fresh, untreated castor leaves

  • Third instar larvae of Spodoptera litura

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Acetone (as a solvent)

  • Triton X-100 (as an emulsifier)

  • Distilled water

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations for both Azadirachtin A and B by dissolving them in acetone and then diluting with distilled water containing 0.1% Triton X-100. A control solution (acetone and Triton X-100 in water) should also be prepared.

  • Leaf Treatment: Dip castor leaf discs (5 cm diameter) into each test solution for 30 seconds.

  • Drying: Air-dry the treated leaf discs at room temperature for 1-2 hours to allow the solvent to evaporate.

  • Bioassay Setup: Place one treated leaf disc in each petri dish lined with moist filter paper.

  • Insect Introduction: Introduce ten third-instar larvae of Spodoptera litura into each petri dish.

  • Incubation: Maintain the petri dishes in a controlled environment at 27 ± 2°C, 75 ± 5% relative humidity, and a 14:10 hour (light:dark) photoperiod.

  • Mortality Assessment: Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 values using probit analysis.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay quantifies the feeding deterrence of a compound.

Materials:

  • Azadirachtin A and B standard solutions

  • Fresh, untreated castor leaves

  • Third instar larvae of Spodoptera litura

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Acetone (as a solvent)

  • Triton X-100 (as an emulsifier)

  • Distilled water

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare solutions of Azadirachtin A and B at the same concentration in acetone and diluted with distilled water containing 0.1% Triton X-100.

  • Leaf Treatment: Dip castor leaf discs of a known area into the test solutions. A control group of leaf discs is dipped in the solvent-water mixture.

  • Drying: Air-dry the treated leaf discs.

  • Bioassay Setup: Place one treated leaf disc in each petri dish.

  • Insect Introduction: Introduce a single, pre-starved (for 4 hours) third-instar larva into each petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions for 24 hours.

  • Area Measurement: After 24 hours, remove the larvae and measure the remaining area of the leaf discs.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area of leaf consumed in the control group and T is the area of leaf consumed in the treated group.

Mode of Action: Impact on Insect Signaling Pathways

While direct comparative studies on the signaling pathway disruptions by Azadirachtin A versus this compound are limited, the general mode of action for azadirachtin is understood to primarily interfere with the insect endocrine system, particularly the ecdysone signaling pathway. Ecdysone is a crucial steroid hormone that regulates molting and metamorphosis in insects.

Azadirachtin acts as an ecdysone agonist/antagonist, disrupting the normal function of the ecdysone receptor (EcR). This interference leads to a cascade of developmental and physiological defects.

G Ecdysone Ecdysone EcR_USP Ecdysone Receptor Complex (EcR/USP) Ecdysone->EcR_USP Binds to ERE Ecdysone Response Element (DNA) EcR_USP->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Activates Molting Normal Molting & Development Gene_Expression->Molting Leads to Azadirachtin Azadirachtin EcR_USP_A Ecdysone Receptor Complex (EcR/USP) Azadirachtin->EcR_USP_A Interferes with ERE_A Ecdysone Response Element (DNA) EcR_USP_A->ERE_A Binding Disrupted Gene_Expression_A Altered Gene Expression ERE_A->Gene_Expression_A Abnormal Activation Molting_Defects Molting Defects & Mortality Gene_Expression_A->Molting_Defects Leads to

Caption: Disruption of the ecdysone signaling pathway by azadirachtin.

The structural differences between Azadirachtin A and B likely influence their binding affinity to the ecdysone receptor, which could explain the observed differences in their insecticidal potency. However, further research is required to elucidate the precise molecular interactions and downstream consequences for each analogue.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of insecticidal compounds.

G cluster_0 Preparation cluster_1 Bioassays cluster_2 Data Collection & Analysis cluster_3 Results & Conclusion A1 Compound Isolation & Purification (Azadirachtin A & B) A2 Preparation of Serial Dilutions A1->A2 B1 Larval Toxicity Assay (Leaf-Dip Method) A2->B1 B2 Antifeedant Assay (Leaf Disc No-Choice) A2->B2 C1 Record Mortality (24, 48, 72h) B1->C1 C2 Measure Leaf Area Consumed B2->C2 C3 Probit Analysis (LC50) C1->C3 C4 Calculate Antifeedant Index (AFI) C2->C4 D1 Comparative Analysis of LC50 and AFI values C3->D1 C4->D1 D2 Conclusion on Relative Potency D1->D2

Caption: Standard workflow for comparative insecticidal bioassays.

Conclusion

The available experimental data indicates that Azadirachtin A is a more potent insecticide than this compound against Spodoptera litura, exhibiting both higher toxicity and greater antifeedant properties. While the precise differences in their interaction with insect signaling pathways are not yet fully elucidated, their primary mode of action is the disruption of the ecdysone signaling cascade, leading to developmental abnormalities and mortality. The provided protocols offer a standardized framework for further comparative studies to expand our understanding of the structure-activity relationships of these important natural compounds. Future research should focus on direct comparative studies across a wider range of insect species and a deeper investigation into the differential molecular interactions of Azadirachtin A and B with their cellular targets.

References

Comparative Efficacy of Azadirachtin B and Synthetic Pyrethroids: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Azadirachtin B, a key insecticidal component of neem oil, and synthetic pyrethroids, a widely used class of chemical insecticides. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, biological effects, and environmental impact, supported by experimental data.

Overview and Mechanism of Action

This compound is a complex tetranortriterpenoid derived from the neem tree, Azadirachta indica. It acts primarily as an insect growth regulator (IGR), exhibiting a multi-faceted mode of action. Its primary mechanism involves the disruption of the insect endocrine system by mimicking the steroid hormone ecdysone. This interference with the ecdysone receptor leads to a failure in the molting process, ultimately causing death. Additionally, this compound exhibits strong antifeedant and repellent properties, and can negatively impact insect fecundity and fertility.

Synthetic Pyrethroids (e.g., permethrin, cypermethrin, deltamethrin) are synthetic analogs of pyrethrins, natural insecticides found in chrysanthemums. They are neurotoxins that act on the voltage-gated sodium channels in the nervous systems of insects. By binding to the alpha-subunit of these channels, they force them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect. This mechanism is responsible for the rapid "knockdown" effect characteristic of pyrethroid insecticides.

Comparative Efficacy Data

The following tables summarize key performance indicators for this compound and various synthetic pyrethroids based on published experimental data. It is important to note that efficacy can vary significantly depending on the insect species, life stage, formulation, and environmental conditions.

Table 1: Acute Toxicity (LC50) of this compound and Synthetic Pyrethroids against Various Insect Pests
Insect SpeciesActive IngredientLC50 (ppm or µg/cm²)Exposure TimeBioassay MethodReference
Spodoptera litura (Tobacco Cutworm)This compound0.89 µg/cm²48 hLeaf Dip
Spodoptera litura (Tobacco Cutworm)Cypermethrin0.21 µg/cm²48 hLeaf Dip
Plutella xylostella (Diamondback Moth)Azadirachtin1.28 ppm72 hLeaf Dip
Plutella xylostella (Diamondback Moth)Permethrin0.54 ppm72 hLeaf Dip
Aedes aegypti (Yellow Fever Mosquito) - LarvaeAzadirachtin0.66 ppm24 hLarval Immersion
Aedes aegypti (Yellow Fever Mosquito) - LarvaeDeltamethrin0.002 ppm24 hLarval Immersion
Myzus persicae (Green Peach Aphid)Azadirachtin A/B>1000 ppm-Topical Application
Myzus persicae (Green Peach Aphid)Lambda-cyhalothrin3.8 ppm-Topical Application
Table 2: Knockdown Time (KT50) of this compound and Synthetic Pyrethroids
Insect SpeciesActive IngredientConcentrationKT50 (minutes)Bioassay MethodReference
Musca domestica (House Fly)Azadirachtin10 µ g/fly > 360Topical Application
Musca domestica (House Fly)Permethrin0.1 µ g/fly 15.2Topical Application
Anopheles stephensi (Malaria Mosquito) - AdultsAzadirachtin50 mg/m²No knockdownWHO Cone Bioassay
Anopheles stephensi (Malaria Mosquito) - AdultsDeltamethrin12.5 mg/m²8.5WHO Cone Bioassay
Table 3: Residual Activity of this compound and Synthetic Pyrethroids
CropPest SpeciesActive IngredientApplication RateMortality after 7 Days (%)Reference
CabbagePlutella xylostellaAzadirachtin50 g a.i./ha65
CabbagePlutella xylostellaLambda-cyhalothrin15 g a.i./ha85
CottonHelicoverpa armigeraNeem Seed Kernel Extract (5%)-58
CottonHelicoverpa armigeraCypermethrin60 g a.i./ha92

Signaling Pathways and Mechanisms of Action

The distinct modes of action of this compound and synthetic pyrethroids are visualized below.

Azadirachtin_Pathway cluster_hemolymph Hemolymph cluster_cell Epidermal Cell Aza This compound EcR Ecdysone Receptor (EcR) Aza->EcR Binds to EcR complex USP Ultraspiracle Protein (USP) EcR->USP Heterodimerizes with USP HSP90 Hsp90 EcR->HSP90 Dissociates from Hsp90 DNA DNA EcR->DNA Binds to Ecdysone Response Element USP->DNA Binds to Ecdysone Response Element Genes Ecdysone-Responsive Genes DNA->Genes Prevents Gene Transcription Molting Disrupted Molting Process Genes->Molting

Caption: this compound's mechanism of action, disrupting the ecdysone receptor complex.

Pyrethroid_Pathway cluster_neuron Axonal Membrane Na_channel Voltage-Gated Sodium Channel (alpha-subunit) Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in Prolonged Na+ influx Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Normal influx during action potential Repetitive_firing Repetitive Nerve Firing Na_ion_in->Repetitive_firing Pyrethroid Synthetic Pyrethroid Pyrethroid->Na_channel Binds and locks channel open Paralysis Paralysis & Death Repetitive_firing->Paralysis

Caption: Synthetic pyrethroids' neurotoxic action on voltage-gated sodium channels.

Experimental Protocols

The following are detailed methodologies for common bioassays used to evaluate the efficacy of insecticides.

Leaf Dip Bioassay

This method is commonly used to assess the efficacy of insecticides against foliage-feeding insects.

  • Preparation of Test Solutions: A stock solution of the insecticide is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations. A surfactant (e.g., Triton X-100) is often added to ensure even spreading on the leaf surface.

  • Leaf Preparation: Healthy, untreated leaves of a suitable host plant are collected. Leaf discs of a standard size are cut using a cork borer.

  • Treatment: Each leaf disc is individually dipped into a test solution for a specified time (e.g., 10-30 seconds) with gentle agitation. Control discs are dipped in the solvent-surfactant solution only.

  • Drying: The treated leaf discs are allowed to air dry completely on a wire rack.

  • Insect Infestation: The dried leaf discs are placed in individual Petri dishes containing a moistened filter paper. A set number of test insects (e.g., 10-20 larvae of a specific instar) are introduced into each Petri dish.

  • Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.

Leaf_Dip_Workflow A Prepare Serial Dilutions of Insecticide C Dip Leaf Discs in Test Solutions (10-30s) A->C B Cut Standardized Leaf Discs B->C D Air Dry Treated Leaf Discs C->D E Place Discs in Petri Dishes D->E F Introduce Test Insects E->F G Incubate under Controlled Conditions F->G H Record Mortality at 24, 48, 72h G->H I Analyze Data (Abbott's Formula, Probit Analysis) H->I

Caption: Workflow for a standard leaf dip bioassay.

Topical Application Bioassay

This method assesses the contact toxicity of an insecticide.

  • Insect Immobilization: Test insects are immobilized, typically by chilling them on a cold plate or using gentle suction.

  • Preparation of Doses: A range of insecticide concentrations are prepared in a volatile solvent like acetone.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution to a specific part of the insect's body, usually the dorsal thorax. Control insects receive the solvent only.

  • Holding: The treated insects are transferred to clean containers with access to food and water.

  • Incubation and Assessment: The containers are kept under controlled environmental conditions, and mortality is assessed at set time points.

  • Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 (the lethal dose required to kill 50% of the test population).

Topical_Application_Workflow A Immobilize Insects (Chilling/Suction) C Apply Precise Volume (e.g., 1 µL) to Dorsal Thorax using Micro-applicator A->C B Prepare Insecticide Doses in Volatile Solvent B->C D Transfer Insects to Holding Containers with Food/Water C->D E Incubate under Controlled Conditions D->E F Assess Mortality at Predetermined Intervals E->F G Calculate LD50 using Probit Analysis F->G

Caption: Workflow for a topical application bioassay.

Environmental and Non-Target Effects

This compound is generally considered to be more environmentally benign than synthetic pyrethroids. It is biodegradable and has a shorter persistence in the environment. While it can affect a broad spectrum of insects, its impact on beneficial and non-target organisms is often lower, particularly for pollinators like honey bees, as it needs to be ingested to be fully effective. However, aquatic organisms can be sensitive to azadirachtin.

Synthetic Pyrethroids , while having low toxicity to birds and mammals, are highly toxic to fish and aquatic invertebrates. Their neurotoxic mode of action can also affect beneficial insects, including predators and parasitoids, leading to secondary pest outbreaks. The high acute toxicity and rapid knockdown effect pose a significant risk to pollinators that come into direct contact with spray residues.

Conclusion

The choice between this compound and synthetic pyrethroids depends on the specific pest management context.

  • Synthetic pyrethroids offer rapid knockdown and high acute toxicity, making them effective for controlling large, established pest populations. However, their broad-spectrum activity, potential for resistance development, and high toxicity to non-target organisms, especially aquatic life and beneficial insects, are significant drawbacks.

  • This compound provides a multi-faceted approach to pest control, acting as a growth regulator, antifeedant, and repellent. Its slower mode of action and lower acute toxicity make it less suitable for immediate pest eradication. However, its lower environmental persistence and greater selectivity towards target pests make it a valuable component of Integrated Pest Management (IPM) programs, particularly where the preservation of beneficial insects and environmental quality are priorities.

Researchers and drug development professionals should consider these trade-offs when designing new pest control strategies, focusing on maximizing efficacy while minimizing unintended ecological consequences.

Synergistic Action of Azadirachtin B and Bacillus thuringiensis (Bt): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the enhanced insecticidal efficacy achieved by combining Azadirachtin B and Bacillus thuringiensis (Bt), supported by experimental data and detailed protocols.

The quest for potent and sustainable pest management strategies has led researchers to explore the synergistic potential of combining naturally derived compounds. Among these, the pairing of this compound, a limonoid from the neem tree (Azadirachta indica), and Bacillus thuringiensis (Bt), a soil bacterium that produces insecticidal crystal proteins, has shown considerable promise. This guide provides a comprehensive comparison of their individual and combined effects, presenting key experimental data, detailed methodologies, and visual representations of their interactive mechanisms for researchers, scientists, and drug development professionals.

Quantitative Performance Analysis

The synergistic or additive effects of this compound and Bt have been quantified in several studies against various insect pests. The following tables summarize key performance metrics from this research, including lethal concentrations (LC50), effective concentrations (EC50), lethal times (LT50), and impacts on nutritional indices and digestive enzyme activities.

Table 1: Lethal Efficacy of this compound and Bacillus thuringiensis (Bt) Against Lepidopteran Pests

Insect SpeciesTreatmentLC50 / EC50 (µg/mL)LT50 (days)Observed Mortality (%)Source(s)
Helicoverpa armigeraAzadirachtin12.95 (LC50)4.8-[1]
Bt (subsp. kurstaki)96.8 (LC50)3.6-[1]
Azadirachtin (LC20) + Bt (LC20)--56.7[1]
Cry1Ac Toxin (from Bt)0.22 (LC50)--[2][3][4]
Bt (LC50) + Azadirachtin (EC20)--100[2][3][4]
Bt (LC50) + Azadirachtin (EC50)--100[2][3][4]
Plodia interpunctellaAzadirachtin241 (LC50)4.5-[5][6]
Bt (subsp. kurstaki)490 (LC50)4.5-[5][6]
Azadirachtin (LC30) + Bt (LC30)--50.7 (Additive)[5][6]
Azadirachtin (LC50) + Bt (LC50)--73.3 (Synergistic)[5][6]

Table 2: Sublethal and Biochemical Effects of this compound and Bt Combinations on Plodia interpunctella

ParameterTreatmentReduction Compared to Control (%)Source(s)
Nutritional Indices
Weight GainAzadirachtin (LC30) + Bt (LC30)79[5]
Food ConsumptionAzadirachtin (LC30) + Bt (LC30)31[5]
Energy Reserves
Glycogen ContentAzadirachtin (LC50) + Bt (LC50)78[5]
Lipid ContentAzadirachtin (LC50) + Bt (LC50)58[5]
Protein ContentAzadirachtin (LC50) + Bt (LC50)39[5]
Digestive Enzymes
Amylase ActivityAzadirachtin + BtReduced[6]
Lipase ActivityAzadirachtin + BtReduced[6]
Protease ActivityAzadirachtin + BtReduced[6]

Experimental Protocols

The data presented above were generated using standardized bioassay methodologies. Below are detailed protocols for key experiments cited in the literature.

Larval Mortality Bioassay

This protocol is designed to determine the lethal concentrations (LC50) and synergistic effects of this compound and Bt on insect larvae.

a. Insect Rearing:

  • A susceptible laboratory strain of the target insect (e.g., Helicoverpa armigera or Plodia interpunctella) is used.

  • Larvae are reared on a standardized artificial diet at a controlled temperature (e.g., 25 ± 2°C), relative humidity (e.g., 65 ± 5%), and photoperiod (e.g., 16:8 h light:dark).

  • Third-instar larvae are typically used for the bioassays.

b. Preparation of Test Solutions:

  • This compound: A stock solution is prepared by dissolving a known amount of pure this compound in a suitable solvent (e.g., acetone or ethanol). Serial dilutions are then made to obtain the desired test concentrations.

  • Bacillus thuringiensis (Bt): A commercial formulation of Bt (e.g., Delfin® WG, containing Bt subsp. kurstaki) or purified Cry toxins are suspended in distilled water to create a stock solution. This is followed by serial dilutions.

  • Combinations: For synergistic studies, predetermined concentrations of this compound and Bt (e.g., LC20, LC30, LC50) are mixed.

c. Diet Incorporation Method:

  • The test solutions (this compound, Bt, or their combination) are incorporated into the artificial diet while it is still liquid and has cooled to approximately 50-60°C.

  • An equivalent volume of the solvent used for this compound is added to the control diet.

  • The treated diet is then poured into sterile Petri dishes or the wells of a multi-well plate and allowed to solidify.

d. Bioassay Procedure:

  • One third-instar larva is placed in each container with the treated or control diet.

  • A sufficient number of larvae (e.g., 30-50) are used for each concentration and the control.

  • The containers are maintained under the same controlled environmental conditions as for rearing.

  • Mortality is recorded daily for a period of 5 to 7 days. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

e. Data Analysis:

  • The mortality data is corrected for control mortality using Abbott's formula.

  • Probit analysis is used to calculate the LC50 values and their 95% confidence intervals.

  • The type of interaction (synergistic, additive, or antagonistic) for the combinations is determined by comparing the observed mortality with the expected mortality, which is calculated based on the mortality of the individual components.

Sublethal Effects on Nutritional Indices and Energy Reserves

This protocol assesses the impact of sublethal concentrations of the compounds on larval growth and physiology.

a. Experimental Setup:

  • The bioassay is set up as described above, using sublethal concentrations (e.g., LC30) of this compound and Bt, both individually and in combination.

  • A group of larvae is also reared on a control diet.

b. Data Collection:

  • After a specified period of feeding on the treated diet (e.g., 5 days), the surviving larvae are weighed.

  • The amount of food consumed is determined by weighing the diet before and after the feeding period, accounting for any moisture loss by weighing control diet portions without larvae.

  • The feces produced by the larvae are also collected and weighed.

  • For energy reserve analysis, surviving larvae are collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

c. Calculation of Nutritional Indices:

  • Relative Growth Rate (RGR): (Weight gain of larva) / (Initial larval weight x Duration of feeding)

  • Relative Consumption Rate (RCR): (Weight of food ingested) / (Initial larval weight x Duration of feeding)

  • Efficiency of Conversion of Ingested Food (ECI): (Weight gain of larva) / (Weight of food ingested) x 100

  • Approximate Digestibility (AD): [(Weight of food ingested - Weight of feces) / (Weight of food ingested)] x 100

d. Biochemical Analysis of Energy Reserves:

  • Standard biochemical assays are used to quantify the levels of glycogen, lipids, and total protein in the larval tissues.

Visualizing the Interaction and Workflow

To better understand the proposed mechanism of synergy and the experimental process, the following diagrams have been generated using Graphviz.

Synergy_Mechanism cluster_insect Insect Larva cluster_midgut Midgut Lumen cluster_epithelium Midgut Epithelium Ingestion Ingestion Aza_B This compound Ingestion->Aza_B Bt_Cry Bt Crystal Protein Ingestion->Bt_Cry Epithelial_Cell Epithelial Cell Aza_B->Epithelial_Cell Disrupts cell integrity & induces apoptosis Receptor Bt Toxin Receptor Bt_Cry->Receptor Binds to specific receptors Epithelial_Cell->Receptor Increased receptor accessibility Pore Pore Formation Receptor->Pore Toxin insertion Cell_Lysis Cell Lysis & Death Pore->Cell_Lysis Synergistic_Effect Synergistic Effect Cell_Lysis->Synergistic_Effect Enhanced Mortality

Caption: Proposed mechanism of synergistic action between this compound and Bt.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Collection & Analysis Insect_Rearing 1. Insect Rearing (e.g., 3rd instar larvae) Solution_Prep 2. Preparation of Test Solutions (Aza B, Bt, Combo) Insect_Rearing->Solution_Prep Diet_Incorp 3. Diet Incorporation Solution_Prep->Diet_Incorp Larval_Exposure 4. Larval Exposure to Treated Diet Diet_Incorp->Larval_Exposure Incubation 5. Incubation (Controlled Conditions) Larval_Exposure->Incubation Mortality_Record 6. Daily Mortality Recording Incubation->Mortality_Record Sublethal_Analysis 7. Sublethal Effects Analysis (Nutritional Indices, etc.) Incubation->Sublethal_Analysis Data_Analysis 8. Statistical Analysis (Probit, etc.) Mortality_Record->Data_Analysis Sublethal_Analysis->Data_Analysis

Caption: General workflow for a larval mortality and sublethal effects bioassay.

Mechanism of Synergistic Interaction

While the precise signaling pathways of the synergistic interaction are still under investigation, a complementary mechanism is widely supported by the available data.[2][3]

  • Bacillus thuringiensis (Bt) Mode of Action: Bt produces crystalline proteins (Cry toxins) that, upon ingestion by a susceptible insect larva, are solubilized in the alkaline environment of the midgut.[5] These protoxins are then activated by midgut proteases, and the active toxins bind to specific receptors on the surface of the midgut epithelial cells. This binding leads to the formation of pores in the cell membrane, disrupting the osmotic balance and causing cell lysis, which ultimately leads to the death of the insect.[4]

  • This compound Mode of Action: this compound acts as a potent insect growth regulator and antifeedant.[7] It disrupts the molting process by interfering with the synthesis and release of ecdysteroids, the key molting hormones.[6] Furthermore, this compound has been shown to cause damage to the midgut epithelial cells, leading to cellular swelling, disruption of the microvilli, and induction of apoptosis.[5]

  • Proposed Synergy: The synergistic or additive effect of combining this compound and Bt is believed to stem from the damage inflicted on the midgut epithelium by this compound.[3] This damage is thought to facilitate the action of Bt toxins in several ways:

    • Increased Toxin Accessibility: By disrupting the integrity of the midgut lining, this compound may allow for greater access of Bt toxins to their specific binding receptors on the epithelial cells.

    • Enhanced Toxin Binding: The cellular damage caused by this compound could potentially expose more binding sites for the Bt toxins.

    • Weakened Immune Response: The overall stress and cellular damage caused by this compound may weaken the insect's ability to mount a defense against the Bt infection.

This "complimentary" action results in a more rapid and higher level of mortality than what would be expected from the additive effects of the two compounds alone.[2][3] The combination also demonstrates efficacy at lower concentrations of each component, which is advantageous for managing insecticide resistance and reducing environmental impact.[2][4]

References

A Comparative Analysis of the Mode of Action of Azadirachtin B and Other Insect Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the mode of action of Azadirachtin B and other major classes of Insect Growth Regulators (IGRs). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting experimental data and methodologies.

Introduction to Insect Growth Regulators (IGRs)

Insect Growth Regulators (IGRs) are a class of insecticides that, unlike traditional neurotoxic insecticides, interfere with the growth, development, and metamorphosis of insects. They are generally more specific to insects and have a better toxicological profile for non-target organisms. This guide focuses on a comparative analysis of this compound, a complex tetranortriterpenoid from the neem tree, and three major classes of synthetic IGRs: Ecdysone Agonists, Chitin Synthesis Inhibitors, and Juvenile Hormone Analogs.

Comparative Efficacy of IGRs

The efficacy of different IGRs can vary significantly depending on the insect species and the method of application. The following tables summarize the 50% lethal concentration (LC50) data from various studies, providing a quantitative comparison of their potency.

Table 1: Comparative LC50 Values of IGRs against Spodoptera frugiperda (Fall Armyworm)

CompoundClassLC50 (ppm or µg/mL)Exposure TimeBioassay MethodReference
This compoundAzadirachtin0.387 daysDiet Incorporation
LufenuronChitin Synthesis Inhibitor1.547 daysDiet Incorporation
MethoxyfenozideEcdysone Agonist0.297 daysDiet Incorporation
PyriproxyfenJuvenile Hormone Analog>1007 daysDiet Incorporation

Table 2: Comparative LC50 Values of IGRs against Plutella xylostella (Diamondback Moth)

CompoundClassLC50 (ppm or µg/mL)Exposure TimeBioassay MethodReference
AzadirachtinAzadirachtin0.3172 hoursLeaf Dip
TebufenozideEcdysone Agonist0.1972 hoursLeaf Dip
LufenuronChitin Synthesis Inhibitor0.9472 hoursLeaf Dip
PyriproxyfenJuvenile Hormone Analog0.0872 hoursLeaf Dip

Table 3: Comparative LC50 Values of IGRs against Aedes aegypti (Yellow Fever Mosquito)

CompoundClassLC50 (ppm or µg/mL)Exposure TimeBioassay MethodReference
AzadirachtinAzadirachtin0.04824 hoursLarval Immersion
DiflubenzuronChitin Synthesis Inhibitor0.00324 hoursLarval Immersion
PyriproxyfenJuvenile Hormone Analog0.000124 hoursLarval Immersion

Mode of Action and Signaling Pathways

This compound

This compound has a complex and multi-faceted mode of action, primarily disrupting the neuroendocrine control of molting and metamorphosis. It structurally resembles the insect molting hormones, ecdysteroids, and interferes with their synthesis and metabolism. Although it does not bind directly to the ecdysone receptor (EcR), it disrupts the normal function of the ecdysone signaling pathway, leading to incomplete molting and mortality. It also has strong antifeedant and repellent properties.

Azadirachtin_MoA cluster_pre Prothoracic Gland cluster_post Target Cell PTTH PTTH Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Ecdysone_Synthesis Ecdysone Synthesis Prothoracic_Gland->Ecdysone_Synthesis Ecdysone Ecdysone Ecdysone_Synthesis->Ecdysone EcR_USP EcR/USP Complex DNA Ecdysone Response Element (DNA) EcR_USP->DNA Gene_Expression Gene Expression for Molting DNA->Gene_Expression Ecdysone->EcR_USP Binds Azadirachtin This compound Azadirachtin->Ecdysone_Synthesis Inhibits Azadirachtin->Gene_Expression Disrupts

Figure 1: Simplified mode of action of this compound.

Ecdysone Agonists

Ecdysone agonists, such as tebufenozide and methoxyfenozide, are bis-acylhydrazine insecticides that mimic the action of the insect molting hormone, 20-hydroxyecdysone. They bind to the ecdysone receptor (EcR), activating the transcription of genes involved in the molting process. This leads to a premature and incomplete molt, resulting in larval death.

Ecdysone_Agonist_MoA cluster_cell Target Cell EcR_USP EcR/USP Complex DNA Ecdysone Response Element (DNA) EcR_USP->DNA Gene_Expression Premature Gene Expression DNA->Gene_Expression Lethal_Molt Lethal Premature Molt Gene_Expression->Lethal_Molt Ecdysone_Agonist Ecdysone Agonist (e.g., Methoxyfenozide) Ecdysone_Agonist->EcR_USP Binds and Activates

Figure 2: Mode of action of Ecdysone Agonists.

Chitin Synthesis Inhibitors

Chitin is a crucial component of the insect cuticle. Chitin synthesis inhibitors, such as lufenuron and diflubenzuron, disrupt the production of chitin. This interference prevents the proper formation of the new cuticle during molting. The old cuticle is shed, but the new one is weak and cannot withstand the pressure of molting or support the insect's muscles, leading to death.

Chitin_Inhibitor_MoA cluster_process Cuticle Formation Precursor UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase Precursor->Chitin_Synthase Chitin_Fibrils Chitin Microfibrils Chitin_Synthase->Chitin_Fibrils Cuticle Proper Cuticle Formation Chitin_Fibrils->Cuticle CSI Chitin Synthesis Inhibitor (e.g., Lufenuron) CSI->Chitin_Synthase Inhibits

Figure 3: Mode of action of Chitin Synthesis Inhibitors.

Juvenile Hormone Analogs

Juvenile hormone (JH) is responsible for maintaining the larval stage in insects. Juvenile hormone analogs (JHAs), such as pyriproxyfen and methoprene, mimic the action of JH. By applying JHAs, the insect is prevented from maturing into an adult. The larvae will continue to molt from one larval stage to another, but will not pupate or will form abnormal pupae, ultimately leading to death. They can also have ovicidal and embryocidal effects.

JHA_MoA cluster_cell Target Cell JH_Receptor JH Receptor (Met/SRC) DNA JH Response Element (DNA) JH_Receptor->DNA Gene_Expression Larval Gene Expression DNA->Gene_Expression Metamorphosis Inhibition of Metamorphosis Gene_Expression->Metamorphosis JHA Juvenile Hormone Analog (e.g., Pyriproxyfen) JHA->JH_Receptor Binds and Activates IGR_Selection_Workflow Start Start: Pest Problem Identified Identify_Pest Identify Pest Species and Life Stage Start->Identify_Pest Target_Stage Is the target a larval/nymphal stage? Identify_Pest->Target_Stage Adult_Stage Is the target an adult/pupal stage? Target_Stage->Adult_Stage No Consider_Molting_Disruptors Consider Molting Disruptors (Azadirachtin, Ecdysone Agonists, CSIs) Target_Stage->Consider_Molting_Disruptors Yes Consider_JHA Consider Juvenile Hormone Analogs (Ovicidal/Sterilant Effects) Adult_Stage->Consider_JHA Yes Final_Selection Final IGR Selection and Application Plan Adult_Stage->Final_Selection No (IGR may not be suitable) Feeding_Habit What is the feeding habit? Consider_JHA->Feeding_Habit Consider_Molting_Disruptors->Feeding_Habit Foliage_Feeder Foliage Feeder Feeding_Habit->Foliage_Feeder Chewing Sucking_Pest Sucking Pest Feeding_Habit->Sucking_Pest Sucking Contact_IGR Consider contact/ingestion IGRs Foliage_Feeder->Contact_IGR Systemic_IGR Consider systemic or translaminar IGRs Sucking_Pest->Systemic_IGR Resistance Is there known resistance to certain IGR classes? Systemic_IGR->Resistance Contact_IGR->Resistance Select_Alternative Select IGR from a different class Resistance->Select_Alternative Yes Resistance->Final_Selection No Select_Alternative->Final_Selection

evaluating the cost-effectiveness of Azadirachtin B versus conventional insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the economic and biological efficacy of a leading biopesticide in comparison to synthetic alternatives.

In the ongoing pursuit of sustainable agricultural practices, the debate between the use of biopesticides and conventional synthetic insecticides remains a critical point of discussion. This guide provides a detailed evaluation of the cost-effectiveness of Azadirachtin B, a potent neem-derived biopesticide, against three widely used conventional insecticides: imidacloprid, cypermethrin, and chlorpyrifos. This comparison is based on available experimental data on efficacy, economic returns, and environmental considerations.

Executive Summary

This compound presents a compelling case as a cost-effective and environmentally sound alternative to conventional insecticides. While the initial purchase price of this compound formulations may be higher in some instances, its long-term economic viability is enhanced by factors such as reduced pest resistance development, minimal impact on non-target organisms, and improved crop yields in certain conditions. Studies have shown that while synthetic insecticides like imidacloprid may offer a higher immediate toxicity to pests, the overall cost-benefit ratio of neem-based products can be comparable or even superior when considering the broader ecological and economic impacts.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data gathered from various field trials and economic analyses, offering a side-by-side comparison of this compound and conventional insecticides.

Table 1: Efficacy Against Key Pests

InsecticideTarget Pest(s)Efficacy (% Pest Reduction/Mortality)Source(s)
This compound (Neem Products) Aphids, Jassids, Thrips, Whiteflies45% - 80%[1][2][3]
Imidacloprid Aphids, Jassids, Thrips, Whiteflies65% - 90%[1][3]
Cypermethrin Various chewing and sucking insectsHigh, but specific comparative data with this compound is limited in the reviewed literature.
Chlorpyrifos Wide range of insect pestsHigh, but specific comparative data with this compound is limited in the reviewed literature.

Table 2: Economic Cost-Effectiveness

InsecticideCost-Benefit Ratio (CBR)Impact on Crop YieldSource(s)
This compound (Neem Products) 1:1.17 - 1:1.31Increased yield observed in wheat and cotton.[1][3][1]
Imidacloprid 1:1.34Increased yield observed in wheat and cotton.[1][3][1]
Cypermethrin Data not available in direct comparison with this compound.Data not available in direct comparison with this compound.
Chlorpyrifos Data not available in direct comparison with this compound.Data not available in direct comparison with this compound.

Note: The cost-benefit ratio indicates the return on investment, where a higher second number signifies a better return. For example, a CBR of 1:1.34 means for every dollar spent, there is a return of $1.34.

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, it is essential to understand the methodologies employed in the cited research. The following are generalized protocols for key experiments in evaluating insecticide cost-effectiveness.

Efficacy Trials (Field)

A common methodology for field efficacy trials involves the following steps:

  • Plot Design: The experimental area is divided into plots using a Randomized Complete Block Design (RCBD) to minimize the effects of field variability. Each treatment (insecticide) is replicated multiple times.

  • Treatment Application: Insecticides are applied at recommended dosages and intervals. A control group (untreated) is maintained for comparison.

  • Pest Population Assessment: Pest populations are monitored before and after each application at set intervals (e.g., 24 hours, 3 days, 7 days). This is often done by counting the number of pests on a random sample of leaves or plants within each plot.

  • Data Analysis: The collected data is statistically analyzed to determine the percentage of pest reduction for each treatment compared to the control.

Cost-Benefit Analysis

The economic evaluation of insecticides is typically conducted as follows:

  • Cost of Cultivation: All input costs for crop production are recorded for each treatment group. This includes the cost of seeds, fertilizers, labor, and the insecticides themselves.

  • Yield Measurement: At the end of the growing season, the crop yield from each plot is harvested and weighed.

  • Gross and Net Returns: The gross return is calculated by multiplying the yield by the current market price of the crop. The net return is then determined by subtracting the total cost of cultivation from the gross return.

  • Cost-Benefit Ratio Calculation: The cost-benefit ratio is calculated by dividing the net return by the cost of the insecticide treatment.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental and analytical processes involved in comparing the cost-effectiveness of insecticides.

Experimental_Workflow_for_Efficacy_Trial cluster_field_prep Field Preparation cluster_treatment Treatment Application cluster_data_collection Data Collection cluster_analysis Data Analysis A Site Selection & Preparation B Randomized Block Design Plot Layout A->B C Pre-treatment Pest Scouting B->C D Application of this compound & Conventional Insecticides C->D E Untreated Control Group C->E F Post-treatment Pest Population Counts (24h, 3d, 7d) D->F E->F G Crop Yield Measurement at Harvest F->G H Statistical Analysis of Pest Reduction G->H I Comparative Yield Analysis G->I J J I->J Final Efficacy Report

Caption: Experimental workflow for a comparative insecticide efficacy trial.

Cost_Benefit_Analysis_Workflow cluster_input_costs Input Cost Calculation cluster_revenue Revenue Calculation cluster_economic_analysis Economic Analysis A Cost of Insecticides (this compound & Conventional) C Total Cost of Production per Treatment A->C B Other Cultivation Costs (Seeds, Fertilizer, Labor) B->C G Net Profit Calculation (Gross Return - Total Cost) C->G D Harvested Crop Yield per Treatment F Gross Monetary Return per Treatment D->F E Market Price of Crop E->F F->G H Cost-Benefit Ratio Calculation (Net Profit / Insecticide Cost) G->H I Comparative Analysis of Economic Viability H->I

Caption: Workflow for conducting a cost-benefit analysis of different insecticide treatments.

Discussion and Conclusion

The available data suggests that this compound is a viable and often economically advantageous alternative to conventional insecticides. While synthetic options like imidacloprid may demonstrate higher initial knockdown rates of pest populations, neem-based products can provide comparable levels of control over time and have been shown to result in similar or even higher crop yields in some studies.[1][3]

The slightly lower cost-benefit ratio of Neem Seed Kernel Extract compared to imidacloprid in one study on wheat was suggested to be offset by the unquantified environmental benefits of the biopesticide, such as the preservation of beneficial insects.[1] This highlights a crucial aspect of the cost-effectiveness evaluation: the inclusion of external costs associated with environmental and health impacts of synthetic pesticides.

For researchers and drug development professionals, this compound represents a promising avenue for the development of integrated pest management (IPM) strategies that are both effective and sustainable. Further research focusing on direct, large-scale field comparisons with a wider range of conventional insecticides across various crops is warranted to build a more comprehensive understanding of its economic and ecological benefits. The development of resistance to synthetic insecticides in many pest populations further strengthens the case for incorporating biopesticides like this compound into agricultural practices.[4][5]

References

Unlocking Enhanced Pest Control: A Guide to the Synergistic Activity of Azadirachtin B with Botanical Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and sustainable pest management strategies has led to a renewed interest in botanical insecticides. Among these, Azadirachtin B, a potent limonoid derived from the neem tree (Azadirachta indica), stands out for its multifaceted mode of action. While highly effective on its own, recent research has unveiled a significant enhancement of its insecticidal properties when combined with other botanical compounds. This guide provides an objective comparison of the synergistic activity of this compound with other botanical insecticides, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows.

Quantitative Analysis of Synergistic Efficacy

The synergistic effect of a pesticide combination is achieved when the observed toxicity is greater than the sum of the individual toxicities of each component. This is often quantified using a synergistic ratio (SR), calculated as the LC50 (lethal concentration for 50% of the population) of the insecticide alone divided by the LC50 of the insecticide in combination with a synergist. An SR value greater than 1 indicates synergy.

The following tables summarize the quantitative data from various studies investigating the synergistic effects of this compound with other botanical insecticides.

Target PestBotanical InsecticideThis compound ConcentrationBotanical ConcentrationObserved Mortality (%)Synergistic Ratio (SR)Reference
Greenhouse Whitefly (Trialeurodes vaporariorum)Pyrethrum0.0008%0.01%78%>1[1]
Greenhouse Whitefly (Trialeurodes vaporariorum)Pyrethrum0.006%0.002%Acceptable Control>1[1]

Table 1: Synergistic Activity of this compound with Pyrethrum against Greenhouse Whitefly. [1]

Target PestBotanical InsecticideDes/Rot RatioLC50 (µg/mL)Synergistic Coefficient (SC)Reference
Cotton Aphid (Aphis gossypii)Rotenone1/90.064.8[2]
Cotton Aphid (Aphis gossypii)Rotenone7/3->1[2]
Cotton Aphid (Aphis gossypii)Rotenone9/1->1[2]

Table 2: Synergistic Activity of a Destruxin/Rotenone Mixture (with Azadirachtin present in the broader experimental context) against Cotton Aphid. [2]

Target PestBotanical InsecticideTreatmentLC50 (%)LC90 (%)Reference
Desert Locust (Schistocerca gregaria)AzadirachtinAzadirachtin alone3.415.2[3]
Desert Locust (Schistocerca gregaria)RotenoneRotenone alone3.718.7[3]

Table 3: Individual Toxicity of Azadirachtin and Rotenone against Desert Locust Nymphs. [3]

Target PestBotanical InsecticideTreatmentMortality (%)Synergistic InteractionReference
Granary Weevil (Sitophilus granarius)Citrus limonum essential oilAzadirachtin (1%) + C. limonum oil (50:50 v/v)SignificantYes[4]

Table 4: Synergistic Activity of Azadirachtin with Citrus limonum Essential Oil against Granary Weevil. [4]

Experimental Protocols

The following is a detailed methodology for a standard leaf-dip bioassay, a common technique used to evaluate the efficacy of insecticides and their combinations. This protocol is a synthesis of established methods.[3][5][6][7]

Objective: To determine the lethal concentration (LC50) of this compound alone and in combination with other botanical insecticides against a target insect pest.

Materials:

  • Technical grade this compound

  • Technical grade botanical insecticide (e.g., Pyrethrum, Rotenone, essential oil)

  • Acetone (or other suitable solvent)

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cotton, cabbage, depending on the target pest)

  • Petri dishes or ventilated containers

  • Filter paper

  • Fine paintbrush

  • Rearing cages for the target insect pest

  • Healthy, uniform-aged insect pests (e.g., third-instar larvae, adult whiteflies)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a stock solution of the other botanical insecticide in acetone.

    • For combination treatments, prepare stock solutions with the desired ratios of this compound and the other botanical.

  • Preparation of Test Solutions:

    • Prepare a series of dilutions from the stock solutions using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1%) to ensure even spreading on the leaf surface.

    • A typical dilution series might include 5-7 concentrations.

    • A control solution should be prepared with distilled water and the surfactant only.

  • Leaf-Dip Application:

    • Excise healthy, undamaged leaves from the host plant.

    • Using forceps, dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds), ensuring complete immersion and coverage.

    • Allow the leaves to air dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place a piece of moistened filter paper at the bottom of each petri dish or ventilated container to maintain humidity.

    • Place one treated leaf in each container.

    • Carefully transfer a known number of insects (e.g., 10-20 larvae or adults) onto the treated leaf using a fine paintbrush.

    • Seal the containers, ensuring adequate ventilation.

  • Incubation and Observation:

    • Maintain the containers in a controlled environment with constant temperature, humidity, and photoperiod.

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. An insect is considered dead if it is unable to move when gently prodded with the paintbrush.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis to determine the LC50 values for each treatment.

    • Calculate the synergistic ratio (SR) to quantify the level of synergy.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

This compound primarily exerts its insecticidal effects by interfering with the insect's endocrine system, particularly the pathways governing molting and development. It acts as an antagonist to ecdysone, the primary molting hormone, and also disrupts the production of juvenile hormone. This leads to developmental abnormalities, sterility, and antifeedant effects.[8][9] The following diagram illustrates the key signaling pathway affected by this compound.

Azadirachtin_Signaling_Pathway Azadirachtin This compound Prothoracicotropic_Hormone Prothoracicotropic Hormone (PTTH) Azadirachtin->Prothoracicotropic_Hormone Inhibits Release Corpora_Allata Corpora Allata Azadirachtin->Corpora_Allata Inhibits Ecdysone_Receptor Ecdysone Receptor (EcR) Azadirachtin->Ecdysone_Receptor Antagonizes Developmental_Disruption Developmental Disruption, Sterility, Antifeedancy Azadirachtin->Developmental_Disruption Prothoracic_Gland Prothoracic Gland Prothoracicotropic_Hormone->Prothoracic_Gland Stimulates Juvenile_Hormone Juvenile Hormone (JH) Corpora_Allata->Juvenile_Hormone Produces Gene_Expression Gene Expression for Molting & Development Juvenile_Hormone->Gene_Expression Regulates Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Produces Ecdysone->Ecdysone_Receptor Binds to Ecdysone_Receptor->Gene_Expression Activates Gene_Expression->Developmental_Disruption Normal Process

Caption: this compound's interference with insect hormone signaling pathways.

Experimental Workflow for Synergy Analysis

The process of evaluating the synergistic activity of this compound with other botanical insecticides follows a structured workflow, from the initial preparation of materials to the final data analysis.

Synergy_Analysis_Workflow Preparation 1. Preparation of Insecticides & Test Solutions Bioassay 2. Leaf-Dip Bioassay Preparation->Bioassay Data_Collection 3. Mortality Data Collection (24, 48, 72h) Bioassay->Data_Collection Analysis 4. Probit Analysis to Determine LC50 Data_Collection->Analysis Synergy_Calculation 5. Calculation of Synergistic Ratio (SR) Analysis->Synergy_Calculation Conclusion 6. Conclusion on Synergistic Effect Synergy_Calculation->Conclusion

Caption: A streamlined workflow for assessing insecticide synergy.

Conclusion

The experimental evidence strongly suggests that combining this compound with other botanical insecticides, such as pyrethrum, rotenone, and certain essential oils, can lead to a synergistic enhancement of its insecticidal activity. This approach not only has the potential to increase the efficacy of pest control programs but may also help in managing the development of insecticide resistance. For researchers and professionals in drug development, these findings open up new avenues for the formulation of novel and more potent bio-insecticides. Further research is warranted to explore a wider range of botanical combinations and to elucidate the precise molecular mechanisms underlying these synergistic interactions.

References

A Comparative Analysis of the Environmental Impact of Azadirachtin B and Neonicotinoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental profiles of a leading biopesticide and a major class of synthetic insecticides.

The escalating need for sustainable agricultural practices has intensified the scrutiny of the environmental impact of pesticides. This guide provides an objective comparison of Azadirachtin B, a prominent botanical insecticide derived from the neem tree (Azadirachta indica), and neonicotinoids, a widely utilized class of systemic synthetic insecticides. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these pest control agents.

Executive Summary

This compound, a naturally occurring tetranortriterpenoid, is generally characterized by its rapid degradation in the environment and lower acute toxicity to many non-target organisms compared to neonicotinoids. Its complex mode of action, primarily disrupting the endocrine system of insects, contributes to its relatively selective nature.

Neonicotinoids, which include compounds such as imidacloprid, clothianidin, and thiamethoxam, are synthetic insecticides that act as agonists of the nicotinic acetylcholine receptors in the central nervous system of insects. Their systemic nature, high water solubility, and environmental persistence have raised significant concerns regarding their broad-spectrum impact on non-target organisms, particularly pollinators.

This guide delves into the specifics of their environmental fate and effects on key non-target organisms, supported by experimental data and standardized testing protocols.

Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound and common neonicotinoids to a range of non-target organisms. This data, primarily expressed as LC50 (lethal concentration for 50% of the test population) and LD50 (lethal dose for 50% of the test population), provides a quantitative basis for comparison.

Table 1: Acute Toxicity to Bees

PesticideSpeciesExposure RouteLD50Reference
Azadirachtin AApis mellifera (Honey Bee)Contact> 100 µ g/bee [1]
Azadirachtin AApis mellifera (Honey Bee)Oral> 100 µ g/bee [1]
ImidaclopridApis mellifera (Honey Bee)Contact0.024 - 0.081 µ g/bee [2]
ImidaclopridApis mellifera (Honey Bee)Oral0.0037 - 0.0409 µ g/bee [2]
ImidaclopridMelipona scutellaris (Stingless Bee)Contact (48h)1.29 ng/bee[3][4]
ImidaclopridMelipona scutellaris (Stingless Bee)Oral (48h)0.81 ng a.i./µL[3][4]
ClothianidinApis mellifera (Honey Bee)Contact> 0.0439 µ g/bee [5]

Table 2: Acute Toxicity to Aquatic Organisms

PesticideSpeciesExposure DurationLC50/EC50Reference
Azadirachtin AOncorhynchus mykiss (Rainbow Trout)96 hours0.048 mg/L[6]
Azadirachtin ADaphnia magna (Water Flea)48 hours--
ImidaclopridOncorhynchus mykiss (Rainbow Trout)96 hours211 mg/L[2]
ImidaclopridDaphnia magna (Water Flea)48 hours85 mg/L[2]
Clothianidin----
Thiamethoxam----

Table 3: Acute Toxicity to Soil Organisms

PesticideSpeciesExposure DurationLC50Reference
This compoundEisenia fetida (Earthworm)---
ImidaclopridEisenia fetida (Earthworm)14 days2.26 mg/kg soil[7]
ClothianidinEisenia fetida (Earthworm)---
ThiamethoxamEisenia fetida (Earthworm)---

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized ecotoxicological studies. The following are summaries of the key OECD (Organisation for Economic Co-operation and Development) test guidelines used to assess the environmental impact of pesticides.

Honey Bee Acute Toxicity Tests
  • OECD Guideline 213: Honeybee, Acute Oral Toxicity Test [8]

    • Principle: Adult worker honeybees are fed a sucrose solution containing a range of concentrations of the test substance for a defined period.

    • Procedure: Bees are housed in cages and provided with the treated sucrose solution. Mortalities are recorded daily for at least 48 hours.

    • Endpoint: The LD50 (median lethal dose) is calculated, representing the dose in µg of active substance per bee that is fatal to 50% of the tested bees.

  • OECD Guideline 214: Honeybees, Acute Contact Toxicity Test [9][10]

    • Principle: The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of adult worker honeybees.

    • Procedure: A range of doses is applied to different groups of bees. Mortalities are recorded at 48 and, if necessary, 72 and 96 hours.

    • Endpoint: The LD50 is determined in µg of active substance per bee.

Aquatic Toxicity Tests
  • OECD Guideline 202: Daphnia sp., Acute Immobilisation Test [11][12][13][14][15]

    • Principle: Young daphnids (Daphnia magna or other suitable species) are exposed to a range of concentrations of the test substance for 48 hours.

    • Procedure: The test is conducted in static or semi-static conditions. The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration that immobilizes 50% of the daphnids.

  • OECD Guideline 203: Fish, Acute Toxicity Test [6][16][17][18][19]

    • Principle: Fish of a recommended species are exposed to the test substance added to water at a range of concentrations for 96 hours.

    • Procedure: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

    • Endpoint: The LC50 (median lethal concentration) is determined, representing the concentration of the chemical in water that is fatal to 50% of the test fish.

Soil Organism Toxicity Test
  • OECD Guideline 222: Earthworm, Reproduction Test (Eisenia fetida/Eisenia andrei) [20][21]

    • Principle: Adult earthworms are exposed to the test substance mixed into an artificial soil over a period of 8 weeks.

    • Procedure: The test assesses the effects on mortality, growth, and reproduction (number of offspring produced).

    • Endpoint: The No Observed Effect Concentration (NOEC) and the concentration that causes a 50% reduction in reproduction (EC50) are determined.

Signaling Pathways and Mechanisms of Action

The distinct environmental impacts of this compound and neonicotinoids are rooted in their different modes of action at the molecular level.

This compound: A Multi-faceted Endocrine Disruptor

This compound's primary mode of action is the disruption of the insect endocrine system, specifically interfering with the synthesis and release of ecdysteroids, the key hormones regulating molting and development. This leads to growth inhibition, malformation, and mortality.

Azadirachtin_Pathway cluster_insect Insect Cell Azadirachtin This compound Receptor Ecdysone Receptor Complex (EcR/USP) Azadirachtin->Receptor Binds to and modulates DNA DNA Receptor->DNA Binds to Ecdysone Response Elements Transcription Gene Transcription (Molting Genes) DNA->Transcription Initiates Molting Disrupted Molting & Development Transcription->Molting Neonicotinoid_Pathway cluster_synapse Insect Synapse Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Opens ion channel Stimulation Continuous Nerve Stimulation Neuron->Stimulation Paralysis Paralysis & Death Stimulation->Paralysis Experimental_Workflow cluster_workflow OECD 202: Daphnia Acute Immobilisation Test Workflow A Range-finding Test (Determine concentration range) B Definitive Test Preparation (Culture Daphnia, prepare test solutions) A->B C Exposure (Introduce Daphnids to test concentrations) B->C D Observation (24h) (Record immobilisation) C->D E Observation (48h) (Record final immobilisation) D->E F Data Analysis (Calculate EC50) E->F

References

Azadirachtin B: A Comparative Analysis of its Repellent Properties Against Agricultural Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review of Azadirachtin B's Repellent Efficacy and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

This compound, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention as a natural alternative to synthetic pesticides. Its complex structure and multi-faceted mode of action, primarily as an antifeedant and insect growth regulator, also confer significant repellent properties against a broad spectrum of agricultural pests. This guide provides a comparative analysis of this compound's repellent performance against other alternatives, supported by experimental data, detailed methodologies, and an exploration of its underlying molecular mechanisms.

Comparative Repellent Efficacy

While Azadirachtin's primary commercial application focuses on its insecticidal and growth-regulating properties, its ability to deter pests from feeding and landing on treated surfaces is a critical aspect of its efficacy. Quantitative data directly comparing the repellency of purified this compound to leading synthetic repellents across a wide range of agricultural pests remains an area of active research. However, studies on neem-based formulations, where Azadirachtin is a key active ingredient, provide valuable insights into its relative effectiveness.

One study evaluated the efficacy of various insecticides against the whitefly, Bemisia tabaci, on capsicum under shade net house conditions. The results, summarized below, indicate that while synthetic insecticides like fipronil and imidacloprid showed a higher percentage reduction in the whitefly population, a formulation containing 0.15% Azadirachtin still demonstrated a notable effect.

TreatmentConcentrationMean % Reduction of Whitefly
Fipronil 5 SC0.005%73.48
Imidacloprid 17.8 SL0.0058%72.08
Acephate 75 SP0.075%69.82
Emamectin benzoate 5 SG0.002%67.01
Azadirachtin 0.15% 37.18
NSKE5%41.49
Untreated Control--

Table 1: Comparative efficacy of insecticides against whitefly (Bemisia tabaci) on capsicum. Data adapted from a field study to show the relative performance of Azadirachtin in a broader pest management context.

It is crucial to note that the above study measured population reduction, which encompasses mortality and repellency. The repellent effect of Azadirachtin contributes to this reduction by deterring the initial settling and feeding of the pests.

Experimental Protocols

To rigorously assess the repellent properties of compounds like this compound, standardized laboratory and field protocols are essential. These methods allow for the quantification of behavioral responses and a direct comparison between different treatments.

Two-Choice Feeding Assay

This assay is a fundamental method for evaluating the antifeedant or repellent properties of a substance.

Objective: To determine if an insect pest prefers an untreated food source over one treated with a test compound.

Materials:

  • Test insects (e.g., aphids, caterpillars)

  • Host plant leaves or artificial diet

  • Test compound solution (e.g., this compound in a suitable solvent)

  • Control solution (solvent only)

  • Petri dishes or choice arenas

  • Filter paper

  • Micro-applicator or sprayer

Procedure:

  • Prepare leaf discs of a uniform size from the host plant.

  • Using a micro-applicator or sprayer, treat one set of leaf discs with the test compound solution and another set with the control solution.

  • Allow the solvent to evaporate completely.

  • In each Petri dish or choice arena, place one treated and one untreated leaf disc on opposite sides, typically on moistened filter paper to maintain turgor.

  • Introduce a single, pre-starved insect into the center of the arena.

  • Seal the arena and place it in a controlled environment (temperature, humidity, light).

  • After a predetermined period (e.g., 24 hours), measure the area of each leaf disc consumed.

  • Calculate a feeding deterrence index (FDI) or preference index.

Y-Tube Olfactometer Assay

This method is employed to assess the spatial repellency of a volatile compound.

Objective: To determine if an insect is repelled by the odor of a test compound.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal-filtered and humidified air source

  • Test compound on a substrate (e.g., filter paper)

  • Control (substrate with solvent only)

  • Test insects

Procedure:

  • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake to remove any residual odors.

  • Place the test compound substrate in one arm of the olfactometer and the control substrate in the other arm.

  • Connect the air source to both arms, ensuring a constant and equal airflow through each.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's movement and record which arm it enters first and how long it spends in each arm over a set period.

  • Repeat with a sufficient number of insects to allow for statistical analysis.

  • Randomize the position of the test and control arms between trials to avoid positional bias.

Mandatory Visualizations

Experimental Workflow: Two-Choice Feeding Assay

TwoChoiceAssay cluster_prep Preparation cluster_treat Treatment cluster_exp Experiment cluster_analysis Data Analysis A Prepare Leaf Discs D Treat Leaf Discs with this compound A->D E Treat Leaf Discs with Control A->E B Prepare this compound Solution B->D C Prepare Control (Solvent Only) C->E F Place Discs in Choice Arena D->F E->F G Introduce Insect F->G H Incubate (24h) G->H I Measure Leaf Area Consumed H->I J Calculate Feeding Deterrence Index I->J

A schematic overview of the two-choice feeding assay workflow.

Signaling Pathway: Azadirachtin's Interference with Insect Hormonal Regulation

Hormonal_Interference cluster_brain Insect Brain cluster_gland Prothoracic Gland cluster_ca Corpora Allata PTTH Prothoracicotropic Hormone (PTTH) Ecdysone Ecdysone (Molting Hormone) PTTH->Ecdysone Stimulates Molting Normal Molting & Development Ecdysone->Molting Induces JH Juvenile Hormone (JH) JH->Molting Regulates Azadirachtin This compound Azadirachtin->PTTH Inhibits Release Azadirachtin->Ecdysone Inhibits Synthesis Azadirachtin->JH Antagonizes Disruption Molting Disruption & Developmental Defects Azadirachtin->Disruption

This compound disrupts insect development by interfering with key hormonal pathways.

Molecular Mechanism of Repellency

The repellent action of this compound is believed to be mediated through its interaction with the insect's chemosensory systems, particularly the gustatory (taste) and olfactory (smell) receptors.

Gustatory Repellency (Antifeedant Effect): Insects possess gustatory receptor neurons (GRNs) on their mouthparts, antennae, and legs, which detect chemical cues in potential food sources. Bitter compounds often trigger a rejection response, preventing the insect from feeding on toxic substances. While the specific receptors that bind this compound are still under investigation, it is hypothesized that it activates bitter-sensing GRNs. This activation would lead to a cascade of intracellular signaling, ultimately resulting in an aversive behavioral response, causing the insect to cease feeding and move away from the treated plant material. Molecular docking studies have explored the interaction of Azadirachtin with various insect receptors, including the ecdysone receptor, which is primarily involved in molting but highlights the compound's ability to bind to insect proteins.[1][2] Further research involving electrophysiological recordings from insect GRNs in the presence of this compound is needed to elucidate the precise receptors and signaling pathways involved.

Olfactory Repellency (Spatial Repellency): In addition to its antifeedant properties, volatile components of neem oil, including potentially this compound itself or its breakdown products, may act as spatial repellents. These molecules would be detected by olfactory receptor neurons (ORNs) in the insect's antennae. Binding of these repellents to specific olfactory receptors would trigger a neural signal to the brain, leading to an avoidance behavior where the insect flies away from the source of the odor.

Conclusion

This compound presents a compelling case as a multi-modal agent for pest management, with significant repellent properties complementing its insecticidal and growth-regulating effects. While direct quantitative comparisons with leading synthetic repellents are still emerging, the existing data on neem-based products demonstrate its potential. The detailed experimental protocols provided here offer a framework for the continued evaluation of this compound's repellent efficacy. Future research focusing on the specific molecular interactions with insect gustatory and olfactory receptors will not only deepen our understanding of its mode of action but also pave the way for the development of novel, highly effective, and environmentally benign pest control strategies.

References

Unveiling the Molecular Battle: A Comparative Proteomic Analysis of Insects Under Azadirachtin B Stress

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the proteomic shifts in insects following treatment with the botanical insecticide Azadirachtin B.

This compound, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a widely utilized biopesticide renowned for its multifaceted insecticidal properties, including antifeedant, growth regulatory, and sterilant effects.[1][2] Its complex mode of action at the molecular level has been a subject of intense research. This guide provides a comparative analysis of proteomic studies on various insect species treated with this compound, offering insights into the cellular mechanisms underlying its efficacy. By examining the differential protein expression, we can elucidate the key biological processes and signaling pathways disrupted by this powerful natural compound.

Quantitative Proteomic Data Summary

The following table summarizes the key quantitative findings from various proteomic studies on insects exposed to this compound. This data highlights the significant impact of the compound on the insect proteome, affecting a wide range of physiological functions.

Insect SpeciesTissue/Life StageProteomic TechniqueNumber of Differentially Expressed ProteinsKey Affected Proteins/PathwaysReference
Ostrinia furnacalis (Asian corn borer)Pupal hemolymph2D-PAGE, MALDI-TOF MS6 significantly affectedApolipophorin-III, Phosphoribosyltransferase (related to lipid metabolism)[3]
Helicoverpa armigera (Cotton bollworm)Larval gut and hemolymphLC-MSGut: 34 up-regulated, 45 down-regulated; Hemolymph: 21 up-regulated, 7 down-regulatedDigestion, immunity, energy production, apoptosis, carbohydrate metabolism, lipid metabolism[4]
Drosophila melanogaster (Fruit fly)Larvae2D-PAGE21 differentially expressedCytoskeletal organization, transcription and translation, hormonal regulation, energy metabolism (Heat shock protein 23 identified as a potential target)
Spodoptera litura (Tobacco cutworm)Pupal to adult ovaryiTRAQ1686 differentially accumulated proteins under Azadirachtin exposureGlycosylation-related pathways, Vitamin B6 synthesis[5]
Spodoptera frugiperda (Fall armyworm)Larval fat bodiesRNA-seq (transcriptomics)3020 up-regulated, 2336 down-regulated genes (137 encoding detoxification enzymes)Detoxification pathways (P450s, GSTs, CarEs, UGTs, ABC transporters)[6]

Experimental Protocols

The methodologies employed in these proteomic studies are crucial for the interpretation of the results. Below are detailed protocols based on the cited research.

Insect Rearing and Azadirachtin Treatment
  • Insect Species: Ostrinia furnacalis, Helicoverpa armigera, Drosophila melanogaster, Spodoptera litura.

  • Rearing Conditions: Insects are typically reared on an artificial diet under controlled laboratory conditions (e.g., 25-28°C, 60-80% relative humidity, 12-14 hour photoperiod).

  • Azadirachtin Administration: this compound is incorporated into the artificial diet at a specific concentration (e.g., 10 ppm for O. furnacalis).[1][3] Larvae are fed on this diet for a defined period. Control groups are fed a diet without Azadirachtin.

Sample Preparation
  • Tissue Collection: Specific tissues (e.g., hemolymph, midgut, fat bodies) or whole larvae are collected at a designated time point following treatment.

  • Protein Extraction: Tissues are homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

Proteomic Analysis: 2D-PAGE and Mass Spectrometry (as applied to O. furnacalis and D. melanogaster)
  • Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE):

    • First Dimension (Isoelectric Focusing - IEF): Protein samples are loaded onto IEF strips with a specific pH range. An electric field is applied, causing proteins to migrate to their isoelectric point (pI), where their net charge is zero.

    • Second Dimension (SDS-PAGE): The IEF strips are then placed on top of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied to separate the proteins based on their molecular weight.

  • Gel Staining and Image Analysis: The gels are stained with a protein-sensitive dye (e.g., Coomassie Brilliant Blue or silver stain). The stained gels are scanned, and specialized software is used to compare the protein spot patterns between the treated and control groups to identify differentially expressed proteins.

  • In-Gel Digestion: The protein spots of interest are excised from the gel. The proteins are destained and digested with a specific protease, typically trypsin, to generate smaller peptide fragments.

  • Mass Spectrometry (MALDI-TOF MS): The resulting peptide mixture is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This technique measures the mass-to-charge ratio of the peptides, generating a peptide mass fingerprint (PMF).

  • Protein Identification: The experimentally obtained PMF is compared against protein databases (e.g., NCBI, Swiss-Prot) using search engines like Mascot to identify the protein.

Proteomic Analysis: iTRAQ-based Quantitative Proteomics (as applied to S. litura)
  • Protein Digestion and Labeling: Proteins from control and Azadirachtin-treated samples are extracted, digested into peptides, and labeled with different isobaric tags for relative and absolute quantitation (iTRAQ) reagents.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are combined and separated using liquid chromatography. The separated peptides are then analyzed by tandem mass spectrometry (MS/MS). The first mass spectrometer measures the mass of the peptides, and a collision cell fragments the peptides. The second mass spectrometer then measures the mass of the fragment ions.

  • Data Analysis: The MS/MS spectra are used to identify the peptide sequences and, consequently, the proteins. The relative abundance of the iTRAQ reporter ions in the MS/MS spectra is used to quantify the changes in protein expression between the samples.

Visualizing the Molecular Impact

The following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound, as identified through proteomic analyses.

experimental_workflow cluster_treatment Insect Treatment cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis insect_rearing Insect Rearing (Controlled Environment) azadirachtin_treatment This compound Treatment (Dietary Incorporation) insect_rearing->azadirachtin_treatment control_group Control Group (Normal Diet) insect_rearing->control_group tissue_collection Tissue Collection (e.g., Hemolymph, Midgut) azadirachtin_treatment->tissue_collection control_group->tissue_collection protein_extraction Protein Extraction tissue_collection->protein_extraction two_d_page 2D-PAGE protein_extraction->two_d_page lc_ms LC-MS/MS (iTRAQ) protein_extraction->lc_ms mass_spec MALDI-TOF MS two_d_page->mass_spec protein_identification Protein Identification (Database Searching) lc_ms->protein_identification quantification Differential Expression Quantification lc_ms->quantification mass_spec->protein_identification bioinformatics Bioinformatic Analysis (Pathways, Functions) protein_identification->bioinformatics quantification->bioinformatics

Caption: Experimental workflow for proteomic analysis of this compound-treated insects.

signaling_pathways cluster_cellular_processes Affected Cellular Processes cluster_outcomes Physiological Outcomes azadirachtin This compound lipid_metabolism Lipid Metabolism (Apolipophorin-III) azadirachtin->lipid_metabolism energy_metabolism Energy Metabolism azadirachtin->energy_metabolism immunity Immunity azadirachtin->immunity apoptosis Apoptosis azadirachtin->apoptosis detoxification Detoxification (P450s, GSTs) azadirachtin->detoxification hormonal_regulation Hormonal Regulation azadirachtin->hormonal_regulation protein_synthesis Protein Synthesis & Glycosylation azadirachtin->protein_synthesis cytoskeleton Cytoskeletal Organization azadirachtin->cytoskeleton growth_inhibition Growth Inhibition & Moulting Defects lipid_metabolism->growth_inhibition energy_metabolism->growth_inhibition antifeedant_effect Antifeedant Effect energy_metabolism->antifeedant_effect immunity->growth_inhibition apoptosis->growth_inhibition detoxification->growth_inhibition hormonal_regulation->growth_inhibition hormonal_regulation->antifeedant_effect reduced_fecundity Reduced Fecundity hormonal_regulation->reduced_fecundity protein_synthesis->growth_inhibition protein_synthesis->reduced_fecundity cytoskeleton->growth_inhibition insecticidal_activity Insecticidal Activity growth_inhibition->insecticidal_activity antifeedant_effect->insecticidal_activity reduced_fecundity->insecticidal_activity

Caption: Key signaling pathways and cellular processes affected by this compound in insects.

References

Unveiling Synergistic Power: A Comparative Guide to Azadirachtin B and Entomopathogenic Fungi in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and sustainable pest control strategies is perpetual. This guide provides a comprehensive comparison of the synergistic potential of Azadirachtin B, a key active ingredient from the neem tree, with entomopathogenic fungi. By examining experimental data and detailed methodologies, we aim to illuminate the enhanced efficacy of this combination and provide a framework for future research and development in biopesticides.

The integration of botanical insecticides like this compound with microbial control agents such as entomopathogenic fungi represents a promising frontier in integrated pest management (IPM).[1] This approach not to only enhances pest mortality but also mitigates the development of resistance and reduces the environmental footprint of synthetic pesticides.[2] The synergistic or additive effects observed in numerous studies suggest a multi-pronged attack on insect pests, targeting both their physiology and immunity.[3]

Mechanisms of Synergy: A Two-Pronged Assault

The enhanced efficacy of combining this compound with entomopathogenic fungi stems from their complementary modes of action. This compound, a potent insect growth regulator, disrupts molting, deters feeding, and has repellent properties.[4] Crucially, it has been shown to weaken the insect's immune system by affecting hemocyte counts and inhibiting key immune responses like phagocytosis and melanization.[4]

Entomopathogenic fungi, such as Beauveria bassiana and Metarhizium anisopliae, infect insects upon contact.[5] Spores adhere to the insect's cuticle, germinate, and penetrate the body cavity, leading to mycelial growth and eventual death of the host.[6] The insect's primary defense against fungal infection is its innate immune system, encompassing both cellular (hemocyte-mediated) and humoral (antimicrobial peptides, phenoloxidase cascade) responses.[7][8]

The synergy arises from this compound's ability to compromise the insect's immune defenses, thereby lowering its resistance to fungal infection.[3] Furthermore, the growth-regulating effects of this compound can prolong the larval stages of an insect, providing a larger window of opportunity for the fungus to establish a lethal infection.[3]

Quantitative Data Summary: A Comparative Overview

The following tables summarize key quantitative data from various studies, highlighting the increased mortality and reduced lethal concentration (LC50) and lethal time (LT50) when this compound (often as a component of neem oil) is combined with entomopathogenic fungi.

Pest Species Fungal Species Azadirachtin/Neem Concentration Fungal Concentration Treatment Mortality (%) LC50 LT50 (days) Reference
Spodoptera lituraBeauveria bassiana (neem-compatible isolate)0.3% (v/v) Margoside®10^7 conidia/mLB. bassiana alone---[9]
Neem alone---[9]
CombinationSynergistic effect observed--[9]
Spodoptera lituraBeauveria bassiana (neem-sensitive isolate)0.3% (v/v) Margoside®10^7 conidia/mLCombinationAntagonistic effect observed--[9]
Plutella xylostellaBeauveria bassiana0.5% neem10^7 conidia/mLCombination-0.11%1.47[3]
Spodoptera lituraMetarhizium anisopliaeChlorantraniliprole (insecticide)-CombinationSynergistic effect observedLower than individualLower than individual[10]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Experimental Protocols: A Methodological Framework

The assessment of synergy between this compound and entomopathogenic fungi typically involves two key experimental stages: in vitro compatibility testing and in vivo bioassays.

In Vitro Compatibility Assay

Objective: To determine the direct impact of this compound on the growth and viability of the entomopathogenic fungus.

Methodology (Poisoned Food Technique):

  • Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.[2][11]

  • Incorporation of this compound: After autoclaving and cooling to approximately 45-50°C, various concentrations of this compound (or a commercial neem formulation) are added to the molten agar.[2] A control group with no this compound is also prepared.

  • Inoculation: A small disc of a pure, actively growing culture of the entomopathogenic fungus is placed in the center of each petri dish containing the amended and control media.[11]

  • Incubation: The plates are incubated at a suitable temperature (typically 25-28°C) and humidity for a period of 7-15 days.[11][12]

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals.[11] The percentage of growth inhibition is calculated relative to the control. Conidial germination and sporulation can also be assessed by harvesting spores from the colonies and observing them under a microscope.[12]

In Vivo Bioassay

Objective: To evaluate the combined effect of this compound and the entomopathogenic fungus on the target insect pest.

Methodology:

  • Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions.

  • Preparation of Treatments:

    • Fungal Suspension: A suspension of fungal conidia is prepared in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). The concentration of viable conidia per mL is determined using a hemocytometer.[9]

    • This compound Solution: A solution of this compound is prepared at the desired concentration.

    • Combination: The fungal suspension and this compound solution are mixed to create the combination treatment.

  • Application:

    • Topical Application: A known volume of the treatment solution is applied directly to the dorsal surface of the insect.[4]

    • Diet Incorporation: The treatment is incorporated into the artificial diet of the insect.[10]

    • Leaf Dip/Spray: Host plant leaves are dipped in or sprayed with the treatment solution and then provided to the insects.[9]

  • Incubation: The treated insects are maintained under controlled conditions with a supply of fresh, untreated food.

  • Data Collection: Mortality is recorded daily for a specified period (e.g., 10-15 days).[10] The cause of death is confirmed by observing for mycosis (fungal growth) on the insect cadavers.[9]

  • Statistical Analysis: Probit analysis is typically used to calculate LC50 and LT50 values. The nature of the interaction (synergistic, additive, or antagonistic) can be determined using appropriate statistical models.

Visualizing the Interaction: Signaling Pathways and Experimental Workflow

To better understand the complex interactions at play, the following diagrams illustrate a simplified experimental workflow and a conceptual signaling pathway of the insect's immune response to the combined treatment.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_application Application cluster_observation Observation & Data Collection cluster_analysis Analysis fungus Entomopathogenic Fungus Culture fungus_only Fungus Alone fungus->fungus_only combo Combination Treatment fungus->combo aza This compound Stock aza_only This compound Alone aza->aza_only aza->combo insects Insect Rearing control Control (Water/Solvent) insects->control insects->fungus_only insects->aza_only insects->combo apply Topical / Diet / Leaf Dip control->apply fungus_only->apply aza_only->apply combo->apply mortality Daily Mortality Recording apply->mortality mycosis Mycosis Confirmation mortality->mycosis stats LC50 / LT50 Calculation Synergy Analysis mycosis->stats signaling_pathway cluster_agents External Agents cluster_insect Insect System cluster_immune Innate Immune System Aza This compound Immune_Suppression Immune Suppression Aza->Immune_Suppression inhibits Fungus Entomopathogenic Fungus Hemocytes Hemocytes (Phagocytosis, Encapsulation) Fungus->Hemocytes triggers Humoral Humoral Response (AMPs, Phenoloxidase) Fungus->Humoral triggers Increased_Susceptibility Increased Susceptibility to Fungus Fungus->Increased_Susceptibility infects Hemocytes->Fungus defends against Humoral->Fungus defends against Immune_Suppression->Hemocytes reduces function Immune_Suppression->Humoral reduces function Immune_Suppression->Increased_Susceptibility leads to Mortality Insect Mortality Increased_Susceptibility->Mortality results in

References

Comparative Efficacy of Azadirachtin B Formulations in Field Applications: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of various Azadirachtin B formulations based on available experimental data from field trials. Azadirachtin, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a cornerstone of biopesticide research due to its insecticidal and antifeedant properties.[1] This guide synthesizes findings from multiple studies to evaluate the performance of different formulations in controlling agricultural pests.

The biological activity of Azadirachtin-based insecticides is primarily attributed to Azadirachtin A and B, with Azadirachtin A accounting for the majority of the effect.[1] However, the overall efficacy of a formulation is influenced by the concentration of azadirachtin, the presence of other synergistic compounds from the neem extract, and the stability of the formulation itself.[1][2] Studies have shown that the concentration of azadirachtin is a critical determinant of its bioactivity against various insect pests.[3]

Performance Data of this compound Formulations

The following tables summarize quantitative data from various studies, offering a comparative look at the efficacy of different this compound formulations against several key agricultural pests.

FormulationTarget PestKey FindingReference
Fitoneem® (Azadirachtin A and B) Diatraea saccharalis (Sugarcane borer)Achieved high mortality rates at low concentrations. The median lethal time ranged from 96 to 144 hours.[4]Souza Junior, L.L.; et al. (2025)[4]
Commercial Neem Formulations (CNFs) Plutella xylostella (Diamondback moth)LC50 values decreased with higher azadirachtin concentration, though not linearly, suggesting a complex dose-response relationship.[2]Uncited Study[2]
Neem Oil & NSKE 5% Bemisia sp. (Whitefly)Both formulations proved to be the best treatments against whitefly in field trials.[5]Nimbalkar et al. (2022)[5]
Azadirachtin (unspecified formulation) Spodoptera exigua (Beet armyworm)Showed delayed but effective reduction in larval populations, proving to be the most effective treatment for controlling this pest in terms of yield and sugar value of sugar beet.[6]Uncited Study[6]
Neem Formulations (varying azadirachtin content) Sucking pests (Helopeltis theivora, Scirtothrips dorsalis, Empoasca flavescens)Higher azadirachtin content led to greater pest reduction. S. dorsalis was the most susceptible.[3]Uncited Study[3]
Neem Oil Formulations Aedes, Anopheles, and Culex mosquitoesAchieved over 95% larval mortality within the first day, reaching 100% by day seven.[7]Dua et al. (2009)[7]

Table 1: Comparative Efficacy of Various this compound Formulations Against Different Insect Pests.

FormulationTarget PestApplication MethodLC50 Value (ppm)
Fitoneem®Diatraea saccharalisSpraying all over the body18500[4]
Fitoneem®Diatraea saccharalisTopical application15700[4]
Fitoneem®Diatraea saccharalisIngestion22500[4]
Neem FormulationHelopeltis theivoraNot Specified0.16-2.27[3]
Neem FormulationEmpoasca flavescensNot Specified0.12-0.39[3]
Neem FormulationScirtothrips dorsalisNot Specified0.09-0.20[3]

Table 2: Lethal Concentration (LC50) Values of this compound Formulations for Various Pests and Application Methods.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Study 1: Efficacy of Fitoneem® against Diatraea saccharalis [4]

  • Objective: To evaluate the lethal concentrations of Fitoneem® (containing Azadirachtin A and B) on D. saccharalis larvae.

  • Formulations: Fitoneem® was diluted in distilled water to concentrations of 5000, 10000, 20000, 30000, and 50000 ppm.

  • Application Methods:

    • Topical Spray: Direct application to the larvae's prothorax.

    • Ingestion: Inoculation of the product into an artificial diet.

    • Full Body Spray: Application using a manual spray bottle to the entire insect body.

  • Data Collection: Mortality was assessed at 24-hour intervals for six consecutive days.

  • Analysis: Probit analysis was used to determine the LC50 and LC90 values.

Study 2: Bioefficacy of Neem Formulations against Sucking Pests in Tea [3]

  • Objective: To determine the efficacy of neem formulations with varying azadirachtin content against three major sucking pests of tea.

  • Formulations: Commercial neem formulations with azadirachtin content of 300, 1500, 3000, 10000, and 50000 ppm were used. Five doses of each formulation were prepared (0.50, 0.33, 0.20, 0.10, and 0.066 %).

  • Experimental Design: Field experiments were conducted, and pest populations were monitored at weekly intervals post-application for four weeks.

  • Data Collection: The mean percentage reduction of the pest population was calculated.

  • Analysis: The dose-mortality response was analyzed to determine LC50 values.

Study 3: Management of Insect Pests in Chilli [5]

  • Objective: To evaluate the efficacy of azadirachtin-based formulations and other treatments in managing insect pests of chilli.

  • Experimental Design: A split-plot design with 3 replications was used. The main plots consisted of two different transplanting dates, and the sub-plots consisted of 8 different pest management schedules, including treatments with neem oil and NSKE 5%.

  • Plot Size and Spacing: Each treatment was in a 4x3 m plot with a spacing of 0.5m between plants and 0.6m between rows.

  • Data Collection: The population of target pests, such as whiteflies, was recorded.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows of the described studies.

Experimental_Workflow_Fitoneem cluster_prep Formulation Preparation cluster_application Application Methods cluster_assessment Assessment F Fitoneem® Stock D Dilution in Distilled Water F->D C Concentrations: 5000, 10000, 20000, 30000, 50000 ppm D->C A1 Topical Spray C->A1 Exposure of D. saccharalis larvae A2 Ingestion (Artificial Diet) C->A2 Exposure of D. saccharalis larvae A3 Full Body Spray C->A3 Exposure of D. saccharalis larvae M Mortality Assessment (24h intervals for 6 days) A1->M A2->M A3->M LC LC50 & LC90 Calculation M->LC

Caption: Workflow for Fitoneem® efficacy trial on D. saccharalis.

Experimental_Workflow_Tea_Pests cluster_formulations Formulation & Dosing cluster_field_trial Field Trial cluster_data_analysis Data Analysis NF Neem Formulations (300-50000 ppm Aza) D Dose Preparation (0.066% - 0.50%) NF->D App Field Application on Tea Plants D->App Mon Weekly Pest Population Monitoring (4 weeks) App->Mon PR Calculate Pest Reduction (%) Mon->PR LC Determine LC50 Values PR->LC

Caption: Workflow for neem formulation trials on tea sucking pests.

References

Safety Operating Guide

Safe Disposal of Azadirachtin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Azadirachtin B, a potent biopesticide. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental protection.

This compound, a complex tetranortriterpenoid isolated from the neem tree, is recognized for its insecticidal properties. While it is a natural compound, proper handling and disposal are crucial due to its potential environmental and health impacts. This document outlines the necessary steps for the safe management of this compound waste in a laboratory setting.

Hazard Profile and Safety Precautions

Azadirachtin is classified as very toxic to aquatic life with long-lasting effects and may cause an allergic skin reaction.[1][2] However, some safety data sheets (SDS) may not classify it as a hazardous substance.[3][4] Due to these potential hazards, appropriate personal protective equipment (PPE) should always be worn when handling this compound.

HazardPrecaution
Aquatic Toxicity Avoid release to the environment. Do not contaminate water sources.[1][2][5]
Skin Sensitization May cause an allergic skin reaction.[1][2]
Eye Contact Wear safety glasses or goggles for eye protection.
Ingestion Harmful if swallowed.
Inhalation Avoid breathing dust or spray mist.

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Safety glasses or goggles[3]

  • Laboratory coat or impervious clothing[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills (Solid):

  • Restrict Access: Cordon off the area to prevent further contamination.

  • Wear PPE: Ensure appropriate PPE is worn.

  • Clean-up: Use dry clean-up procedures to avoid generating dust.[6] Gently sweep or vacuum the material.

  • Collect: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[6]

Major Spills (Solid or Liquid):

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: For liquid spills, contain the spillage using absorbent materials like sand or diatomite.[3] Prevent the spill from entering drains or water courses.[6]

  • Collect: Absorb the spilled liquid with an inert, liquid-binding material.[3]

  • Decontaminate: Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.[3]

  • Dispose: Place all contaminated materials into a labeled container for hazardous waste disposal.

Proper Disposal Procedures for this compound Waste

Wastes generated from the use of this compound must be managed as hazardous waste and disposed of at an approved waste disposal facility.[5]

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the name "this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Disposal Methods: Approved disposal methods include burial in a licensed landfill or incineration in a licensed apparatus.[6]

Disposal of Empty Containers:

Non-refillable containers that held this compound must be properly decontaminated before disposal.[5]

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., water, if the formulation is water-based).[5][7]

  • Collect Rinsate: The rinsate from each rinse should be collected and treated as hazardous waste or, if appropriate, added to the next application mixture.[5]

  • Render Unusable: After triple-rinsing, puncture or crush the container to prevent reuse.[7]

  • Dispose: The decontaminated and punctured container can then be disposed of in a standard landfill, in accordance with local regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

AzadirachtinB_Disposal_Workflow cluster_0 Waste Generation cluster_1 Disposal Path cluster_2 Container Decontamination cluster_3 Waste Collection & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type is_container Empty Container? waste_type->is_container triple_rinse Triple Rinse Container is_container->triple_rinse Yes hazardous_waste Collect as Hazardous Waste (Unused product, contaminated materials, rinsate) is_container->hazardous_waste No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture Puncture and Crush Container collect_rinsate->puncture end Proper Disposal Complete label_container Label as 'Hazardous Waste - this compound' hazardous_waste->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can minimize the risks associated with this compound and ensure its disposal is conducted in a safe, compliant, and environmentally responsible manner. Always refer to the specific Safety Data Sheet for the product you are using for any additional handling and disposal information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Azadirachtin B, a key component in various research applications. Adherence to these protocols will help ensure operational integrity and proper disposal, reinforcing a culture of safety and responsibility in your laboratory.

This compound is a complex chemical substance, and while some safety data sheets (SDS) may indicate it is not classified as a hazardous material, it is crucial to handle it with care, following standard laboratory safety protocols.[1] The broader family of azadirachtins, from which this compound is derived, is known to include compounds that can cause skin sensitization and are very toxic to aquatic life.[2][3][4] Therefore, a conservative approach to handling is recommended to minimize any potential risks.

Operational Plan: Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended PPE, and the subsequent workflow illustrates the correct sequence for donning and doffing this equipment.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or PVC gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., Europe EN 374, US F739). Always wash gloves before removal.[5][6]
Eyes Safety glasses with side shields or chemical gogglesProtects against splashes and airborne particles.[5] Contact lenses should be avoided as they can absorb and concentrate irritants.[5]
Body Long-sleeved lab coat or coverallsProvides a barrier against accidental spills. For handling larger quantities, disposable coveralls may be appropriate.[6][7]
Respiratory Not generally requiredA respirator may be necessary if there is a risk of generating dusts or aerosols.[1][4] If required, use a NIOSH-approved respirator and ensure a proper fit.
Feet Closed-toe shoesWaterproof or safety gumboots are recommended to protect against spills.[8]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh handle_dissolve Dissolve/Use in Experiment prep_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff dispose_solid Solid Waste cleanup_waste->dispose_solid dispose_liquid Liquid Waste cleanup_waste->dispose_liquid cleanup_wash Wash Hands cleanup_doff->cleanup_wash

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.